molecular formula C8H6BrNO B1373107 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one CAS No. 1336955-89-5

3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Cat. No.: B1373107
CAS No.: 1336955-89-5
M. Wt: 212.04 g/mol
InChI Key: TWEMEGANYJCTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one ( 1336955-89-5) is a brominated fused heterocycle of significant value in scientific research and development. With a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol, this compound serves as a key synthetic intermediate for constructing more complex molecular architectures . Its structure incorporates both a lactam carbonyl and a bromine atom on the electron-rich pyridine ring, making it a versatile precursor for various functionalization reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-couplings such as Suzuki reactions . In chemical research, this compound is primarily used as a building block. A common synthetic route involves the electrophilic bromination of the parent cyclopenta[b]pyridin-7(6H)-one using reagents like bromine or N-bromosuccinimide (NBS), typically yielding between 65% and 77% . The ketone group at the 7-position can be reduced to a secondary alcohol, while the bromine at the 3-position provides a handle for further derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science . Furthermore, related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been investigated as effective corrosion inhibitors for carbon steel in acidic environments, demonstrating the potential utility of this heterocyclic scaffold in industrial applications . Researchers are advised that this solid compound should be stored sealed in a dry environment at room temperature, and it is sensitive to light and moisture . As a standard safety precaution, this product is labeled with the signal word "Warning" and may cause skin, eye, or respiratory irritation (H315, H319, H335) . Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEMEGANYJCTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336955-89-5
Record name 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. While direct extensive literature on this specific molecule is limited, this document synthesizes foundational chemical principles with data from closely related analogues to present a detailed overview of its structure, synthesis, physicochemical properties, spectral characteristics, and potential reactivity. The methodologies described herein are grounded in established, peer-reviewed chemical transformations, offering a robust framework for the synthesis and utilization of this compound as a valuable synthetic intermediate. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable protocols.

Introduction and Molecular Structure

This compound, systematically named 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, belongs to the class of cyclopenta[b]pyridine derivatives. This fused heterocyclic system, incorporating both a pyridine and a cyclopentanone ring, represents a privileged scaffold in medicinal chemistry. Pyridinone cores are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The introduction of a bromine atom at the 3-position of the pyridine ring not only modulates the electronic properties of the scaffold but also provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries.[2]

The structural rigidity and defined three-dimensional shape of the cyclopenta[b]pyridine core make it an attractive starting point for the design of enzyme inhibitors and receptor antagonists.[3] The title compound, with its reactive α-bromo ketone moiety, holds potential for the synthesis of more complex molecules targeting a variety of biological pathways.

Molecular Structure Diagram

Molecular_Structure cluster_molecule This compound N1 N C2 C N1->C2 C7a C N1->C7a C3 C C2->C3 C2->C3 C4 C C3->C4 Br Br C3->Br C4a C C4->C4a C4->C4a C5 C C4a->C5 C4a->C7a C6 C C5->C6 C7 C C6->C7 C7->C7a O O C7->O C7a->N1 Reactivity_Profile Core This compound Pyridine Pyridine Ring Core->Pyridine Site 1 Ketone Ketone Carbonyl Core->Ketone Site 2 CBond C-Br Bond Core->CBond Site 3 N_Alkylation N-Alkylation/ Oxidation Pyridine->N_Alkylation CrossCoupling Suzuki, Stille, etc. Cross-Coupling Pyridine->CrossCoupling NucleophilicSub Nucleophilic Aromatic Substitution (SNAr) Pyridine->NucleophilicSub CarbonylChem Reduction (e.g., NaBH₄) Wittig Reaction Grignard Addition Ketone->CarbonylChem AlphaChem Further α-functionalization (under basic conditions) Ketone->AlphaChem CBond->CrossCoupling

References

Navigating the Landscape of Bromo-Cyclopenta[b]pyridinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Versatile Scaffold for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Clarifying the Isomeric Landscape

The synthesis and application of novel heterocyclic compounds are cornerstones of modern medicinal chemistry. Among these, the cyclopenta[b]pyridine core has emerged as a privileged scaffold, offering a three-dimensional architecture that is attractive for designing specific and potent therapeutic agents. This guide focuses on bromo-substituted 5H-cyclopenta[b]pyridin-7(6H)-ones, a class of molecules with significant potential as building blocks in drug discovery.

It is crucial to first address a point of common confusion regarding the nomenclature and isomerism of these compounds. While the topic of this guide is 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one , a thorough search of the scientific literature and chemical databases reveals a scarcity of information for this specific isomer. However, substantial data is available for its structural isomers, which are often referenced in chemical supplier catalogs and patents. The most pertinent of these are:

  • 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one (CAS Number: 1256823-72-9) : This isomer shares the same cyclopenta[b]pyridin-7-one core as the requested compound, with the bromine atom at a different position on the pyridine ring.

  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS Number: 1196154-87-6) : This isomer features a different ketone position on the cyclopentane ring.

Given the limited data on the 3-bromo-7-one isomer, this guide will focus on the technical details of the more extensively documented 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one . The principles of synthesis, characterization, and potential applications discussed herein are largely translatable to other isomers of this scaffold, providing a solid foundation for researchers in this field.

Physicochemical Properties and Characterization

The physicochemical properties of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one are summarized in the table below. These computed properties, sourced from PubChem, provide a baseline for understanding the compound's behavior in various experimental settings.[1]

PropertyValue
CAS Number 1256823-72-9
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
IUPAC Name 2-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one
Canonical SMILES C1CC(=O)C2=C1C=CC(=N2)Br
InChI Key NRMWRJIKUYDPDZ-UHFFFAOYSA-N
Topological Polar Surface Area 30 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the cyclopentanone ring. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. The aliphatic protons would likely appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom showing a characteristic shift), and the aliphatic carbons of the cyclopentanone ring.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z 211 and 213.

Synthesis and Mechanistic Insights

A plausible synthetic route to 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one can be designed based on established methods for the synthesis of the cyclopenta[b]pyridine core. A potential multi-step synthesis is outlined below, with an explanation of the rationale behind each step.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination cluster_2 Step 3: Oxidation A Starting Materials B Reaction 1: Cyclization A->B C Cyclopenta[b]pyridine Core B->C E Reaction 2: Electrophilic Aromatic Substitution C->E D Brominating Agent D->E F 2-Bromo-cyclopenta[b]pyridine E->F H Reaction 3: Oxidation of Benzylic Position F->H G Oxidizing Agent G->H I 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one H->I

A plausible synthetic workflow for 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one.

Step-by-Step Methodology:

  • Synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Core:

    • Rationale: The initial step involves the construction of the fused bicyclic system. This can be achieved through various methods, including intramolecular cyclization reactions. One common approach is the cyclocondensation of a suitable pyridine derivative with a five-carbon synthon.

    • Protocol: A substituted pyridine with an appropriate side chain at the 2-position, such as a propionic acid derivative, can be subjected to intramolecular Friedel-Crafts acylation or a similar cyclization reaction to form the cyclopentanone ring fused to the pyridine ring.

  • Bromination of the Cyclopenta[b]pyridine Core:

    • Rationale: With the core structure in place, the next step is the regioselective introduction of a bromine atom onto the pyridine ring. The electronic properties of the pyridine ring will direct the electrophilic aromatic substitution.

    • Protocol: The cyclopenta[b]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including temperature and catalyst, would need to be optimized to achieve the desired regioselectivity for the 2-position.

  • Oxidation to the Ketone:

    • Rationale: The final step is the oxidation of the benzylic methylene group of the cyclopentane ring to a ketone. This transformation is crucial for obtaining the desired 7-oxo functionality.

    • Protocol: The 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine can be oxidized using a variety of oxidizing agents. A manganese-catalyzed oxidation using an oxidant like tert-butyl hydroperoxide has been shown to be effective for the oxidation of similar substrates.[2][3] This method is often preferred due to its efficiency and selectivity.

Applications in Drug Discovery and Medicinal Chemistry

The bromo-cyclopenta[b]pyridinone scaffold is a valuable building block in drug discovery due to the versatility of the bromine atom, which can be readily functionalized through various cross-coupling reactions. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

Potential Therapeutic Applications:

  • Kinase Inhibitors: The pyridine and pyridinone moieties are common features in many kinase inhibitors.[4] The rigid, tricyclic core of cyclopenta[b]pyridinones can serve as a scaffold to position functional groups that interact with the ATP-binding site of kinases, which are crucial targets in cancer therapy.

  • Neuroprotective and Anti-inflammatory Agents: Fused heterocyclic systems are often explored for their potential in treating neurodegenerative diseases and inflammation. The unique shape and electronic properties of the cyclopenta[b]pyridinone core may allow for specific interactions with targets in the central nervous system or inflammatory pathways.

  • Antimicrobial Agents: Pyridine-based compounds have a long history as antimicrobial agents. The bromo-cyclopenta[b]pyridinone scaffold can be used to develop novel antibiotics that may overcome existing resistance mechanisms.

Signaling_Pathway cluster_0 Drug Development Pipeline A 2-Bromo-5H-cyclopenta[b] pyridin-7(6H)-one B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Versatile Intermediate C Library of Diverse Cyclopenta[b]pyridinone Derivatives B->C SAR Exploration D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Kinase Inhibitors G->H I Neuroprotective Agents G->I J Anti-inflammatory Agents G->J

The role of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one as a key intermediate in drug discovery.

Conclusion

While specific data for this compound remains elusive, a detailed examination of its close isomer, 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, provides valuable insights for researchers. This technical guide has outlined the key physicochemical properties, a plausible synthetic strategy, and the potential applications of this important heterocyclic scaffold. The versatility of the bromo-cyclopenta[b]pyridinone core makes it a highly attractive starting point for the development of novel therapeutics, particularly in the areas of oncology, neurodegeneration, and infectious diseases. Further research into the synthesis and biological evaluation of all isomers of this compound is warranted to fully unlock their therapeutic potential.

References

3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one

Foreword

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both structural rigidity and versatile points for chemical modification. Fused heterocyclic systems, particularly those incorporating the pyridine ring, are of paramount importance due to their prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] Among these, the cyclopenta[b]pyridine core represents a valuable framework. This guide provides a detailed examination of a specific derivative, this compound, a molecule poised as a strategic building block for chemical synthesis and medicinal chemistry applications. We will dissect its molecular architecture, predict its analytical characteristics, explore synthetic pathways, and discuss its potential in the development of next-generation therapeutics.

The Cyclopenta[b]pyridine Scaffold: A Structural Overview

The cyclopenta[b]pyridine system consists of a pyridine ring fused with a cyclopentane ring. This arrangement creates a bicyclic structure that is largely planar, providing a rigid backbone ideal for orienting functional groups in three-dimensional space to interact with biological targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility and binding properties.

Derivatives of this scaffold are recognized as key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for oncology and agents targeting the central nervous system.[3][4] The specific placement of substituents, such as halogens or carbonyl groups, dramatically influences the molecule's reactivity and biological activity.

Nomenclature and Isomerism

It is critical to precisely define the structure of This compound . The IUPAC name specifies:

  • cyclopenta[b]pyridine : The core fused ring system.

  • 3-Bromo : A bromine atom at position 3 of the pyridine ring.

  • 7(6H)-one : A ketone group at position 7 of the cyclopentane ring, with position 6 being a saturated carbon (CH₂).

  • 5H : Position 5 is also a saturated carbon (CH₂).

This specific isomer must be distinguished from close structural relatives found in chemical databases, such as 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-87-6), where the carbonyl group is at position 5.[5] The precise location of the bromine atom and the carbonyl group are fundamental to the molecule's electronic properties and synthetic utility.

Caption: Structure of this compound.

Physicochemical Properties and Predicted Analytical Signatures

Core Properties

The following table summarizes the fundamental physicochemical properties.

PropertyValueSource / Rationale
Molecular Formula C₈H₆BrNOBased on structural analysis
Molecular Weight 212.05 g/mol Calculated from formula
CAS Number Not assignedIsomer CAS 1196154-87-6 exists[6]
Physical Form Predicted to be a solidBased on related compounds
Boiling Point ~291 °C at 760 mmHgEstimated from isomer data
Topological Polar Surface Area (TPSA) ~29.96 ŲEstimated from parent ketone[7]
LogP ~1.2-1.5Estimated from parent ketone[7]
Predicted Spectroscopic Data

The true validation of a molecular structure lies in its spectroscopic signature. Below are the predicted data points for key analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5-8.7 ppm (d, 1H): Proton at C2, deshielded by the adjacent nitrogen.

    • δ ~7.8-8.0 ppm (d, 1H): Proton at C4, deshielded by nitrogen and influenced by the fused ring.

    • δ ~3.0-3.2 ppm (t, 2H): Protons at C5 (-CH₂-), adjacent to the aromatic system.

    • δ ~2.8-3.0 ppm (t, 2H): Protons at C6 (-CH₂-), adjacent to the carbonyl group.

    • Causality: The chemical shifts are governed by the electronic environment. The aromatic protons are in the deshielded region, with the proton alpha to the nitrogen being the most downfield. The aliphatic protons adjacent to the carbonyl (C6) are expected to be slightly more deshielded than those at C5 due to the carbonyl's electron-withdrawing nature.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~200-205 ppm: Carbonyl carbon (C7), highly characteristic.

    • δ ~150-165 ppm: Aromatic carbons attached to nitrogen (C2, C7a).

    • δ ~120-140 ppm: Other aromatic carbons (C4, C4a) and the carbon bearing the bromine (C3).

    • δ ~35-45 ppm: Aliphatic carbon C6, adjacent to the carbonyl.

    • δ ~25-35 ppm: Aliphatic carbon C5.

    • Causality: The carbonyl carbon exhibits the largest chemical shift. Carbons in the pyridine ring have distinct shifts based on their proximity to the electronegative nitrogen atom.

  • IR Spectroscopy (ATR):

    • ~1700-1720 cm⁻¹ (strong): C=O stretch of the five-membered ring ketone.

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~550-650 cm⁻¹: C-Br stretching vibration.

  • Mass Spectrometry (EI):

    • m/z ~211/213: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

    • Fragment ions: Loss of CO (m/z ~183/185) and loss of Br (m/z ~132) would be expected fragmentation pathways.

Strategic Synthesis Approach

A robust and efficient synthesis is critical for the practical application of any molecular building block. While a specific protocol for this compound is not documented, a highly effective method for creating the core ketone structure has been reported, which can be adapted. This involves the manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine ring.[8]

The proposed synthetic strategy leverages this established methodology. The key is to begin with a precursor that already contains the necessary 3-bromo substitution on the pyridine ring.

G start Starting Material: 3-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine reagents Reagents & Conditions: Mn(OTf)₂ (catalyst) t-BuOOH (oxidant) H₂O (solvent), 25 °C start->reagents product Target Product: 3-Bromo-5H-cyclopenta[b] pyridin-7(6H)-one reagents->product Direct Oxidation

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the manganese-catalyzed oxidation of related 2,3-cyclopentenopyridine analogues and serves as a self-validating system.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC), and the final product confirmed by the spectroscopic methods outlined previously.

Objective: To synthesize this compound from 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Materials:

  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq)[10]

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (5 mol%)

  • tert-Butyl hydroperoxide (t-BuOOH), 65% in H₂O (3.0 eq)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (e.g., 1 mmol, 197 mg).

  • Add deionized water (10 mL) to the flask.

  • Add Manganese(II) trifluoromethanesulfonate (0.05 mmol, 17.6 mg).

  • Stir the mixture at room temperature (25 °C) to ensure dissolution/suspension.

  • Slowly add tert-Butyl hydroperoxide (3.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Allow the reaction to stir at 25 °C for 24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material and the appearance of a new, more polar spot.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the field of drug discovery.

G A 3-Bromo-5H-cyclopenta[b] pyridin-7(6H)-one (Building Block) B Suzuki/Stille Coupling (at C3-Br) A->B C Nucleophilic Addition (at C7=O) A->C D Reductive Amination (at C7=O) A->D E Aryl/Heteroaryl Derivatives (Kinase Inhibitors) B->E F Chiral Alcohols (Asymmetric Synthesis) C->F G Substituted Amines (CNS Agents) D->G

Caption: Role as a versatile intermediate in drug development.

  • Cross-Coupling Reactions: The bromine atom at position 3 is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR) for targets like protein kinases.[3]

  • Carbonyl Chemistry: The ketone at position 7 is a reactive site for nucleophilic addition, condensation, and reductive amination reactions. This functionality can be used to install new stereocenters, append linker groups, or build out the molecular framework into more complex three-dimensional structures.

  • Scaffold for Bioactive Molecules: The rigid cyclopenta[b]pyridine core is found in molecules with diverse biological activities. By using this bromo-ketone intermediate, researchers can rapidly generate libraries of novel compounds for screening against various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][4]

Conclusion

This compound represents a molecule of significant strategic interest. Its structure, featuring a rigid fused heterocyclic core with two distinct and orthogonal points for chemical modification—the C-Br bond and the C=O group—makes it an ideal building block for medicinal chemists and synthetic researchers. While detailed experimental data on this specific isomer remains to be published, a thorough analysis of its structure allows for reliable prediction of its analytical properties and the formulation of a robust synthetic plan based on established green chemistry principles.[8] As the demand for novel chemical entities in drug discovery continues to grow, versatile and well-characterized intermediates like this will be indispensable tools in the development of future medicines.

References

3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one

Introduction

This compound, also known as 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No. 1196154-87-6), is a heterocyclic ketone of significant interest as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its rigid, bicyclic core, functionalized with both a bromine atom and a ketone, provides multiple reaction handles for further molecular elaboration. This guide presents a robust and efficient two-step synthesis pathway, designed for reproducibility and scalability.

The strategy involves an initial green-chemistry-aligned synthesis of the core scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by a regioselective bromination to yield the target compound. This approach is grounded in established, peer-reviewed methodologies, ensuring a high degree of scientific integrity.

Part 1: Synthesis of the Core Scaffold: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The foundational step is the creation of the unsubstituted cyclopenta[b]pyridinone ring system. Traditional methods often involve harsh conditions or multi-step procedures. A superior, modern approach utilizes a manganese-catalyzed aerobic oxidation of the readily available precursor, 2,3-cyclopentenopyridine.

Mechanistic Rationale & Experimental Choice

The selected method, developed by Ren et al., employs Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant.[4][5] This system offers several distinct advantages:

  • High Selectivity: The oxidation occurs specifically at the benzylic-like CH₂ group adjacent to the pyridine ring, a position activated for oxidation.

  • Mild Conditions: The reaction proceeds efficiently at room temperature (25 °C) in water, significantly reducing the energy input and avoiding the need for harsh solvents or high temperatures.[5]

  • Green Chemistry Principles: Using water as a solvent and a non-toxic, earth-abundant metal catalyst aligns with the principles of sustainable chemistry.

  • Excellent Yield: This protocol consistently delivers high yields of the desired ketone, often approaching 88%.[4]

The catalytic cycle is believed to involve a manganese-oxo intermediate that abstracts a hydrogen atom from the substrate, leading to the formation of the ketone after subsequent steps.

Experimental Workflow: Mn-Catalyzed Oxidation

sub 2,3-Cyclopentenopyridine (Substrate) reagents Combine Substrate, Catalyst, Oxidant, and Solvent in Flask sub->reagents cat Mn(OTf)₂ (Catalyst) cat->reagents ox t-BuOOH (65% in H₂O) (Oxidant) ox->reagents sol H₂O (Solvent) sol->reagents react Stir at 25°C for 24h reagents->react Reaction Initiation workup Aqueous Workup (EtOAc Extraction) react->workup Reaction Quenching purify Purification (Flash Column Chromatography) workup->purify Crude Product product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Product) purify->product Final Product

Caption: Workflow for the synthesis of the ketone intermediate.

Detailed Experimental Protocol

This protocol is adapted from Ren, L. et al., Green Chemistry, 2015.[4][5]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 eq.).

  • Catalyst and Reagent Addition: To the flask, add Mn(OTf)₂ (0.0025 mmol, 0.005 eq.), followed by water (2.5 mL).

  • Oxidant Addition: Slowly add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol, 5.0 eq.) to the stirring mixture.

  • Reaction: Allow the reaction to stir at 25 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction and extract the mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:5 to 1:1) to afford the pure product.

Quantitative Data Summary
Reagent/ParameterQuantity/ValueMolar RatioPurpose
2,3-Cyclopentenopyridine0.50 mmol1.0 eq.Starting Material
Mn(OTf)₂0.0025 mmol0.005 eq.Catalyst
t-BuOOH (65% in H₂O)2.5 mmol5.0 eq.Oxidant
Water (H₂O)2.5 mLN/ASolvent
Temperature25 °CN/AReaction Condition
Time24 hoursN/AReaction Duration
Expected Yield ~88% N/AOutcome

Part 2: Regioselective Bromination to Yield the Final Product

With the core ketone in hand, the next step is the introduction of a bromine atom at the C3 position of the pyridine ring. This is accomplished via an electrophilic aromatic substitution reaction.

Mechanistic Rationale & Experimental Choice

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution compared to benzene. However, substitution is possible under appropriate conditions.

  • Reagent Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a reliable source of electrophilic bromine (Br⁺) and is easier and safer to handle than liquid bromine. Its use in the bromination of pyridine derivatives is well-documented.[6]

  • Regioselectivity: The substitution is directed to the C3 position (meta to the nitrogen). The nitrogen atom is highly electron-withdrawing, deactivating the C2, C4, and C6 positions towards electrophilic attack. This makes the C3 and C5 positions the most favorable sites for substitution. In this fused system, the C3 position is sterically accessible and electronically favored, leading to the desired product.

  • Solvent/Catalyst: The reaction is best carried out in a strong acid, such as concentrated sulfuric acid. The acid protonates the ketone's carbonyl group and the pyridine nitrogen, further modulating the ring's electronics and facilitating the substitution by creating a more potent electrophilic environment for the NBS to act upon.

Proposed Synthesis Pathway: Electrophilic Bromination

ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Starting Material) dissolve Dissolve Ketone in Conc. H₂SO₄ at 0°C ketone->dissolve nbs N-Bromosuccinimide (NBS) (Brominating Agent) add_nbs Portion-wise addition of NBS nbs->add_nbs acid Conc. H₂SO₄ (Solvent/Catalyst) acid->dissolve dissolve->add_nbs react Stir at Room Temp (e.g., 4-8h) add_nbs->react Reaction Initiation workup Aqueous Workup (Quench on ice, neutralize, extract) react->workup Reaction Quenching purify Purification (Recrystallization or Chromatography) workup->purify Crude Product product This compound (Final Product) purify->product Final Product

Caption: Proposed workflow for the bromination of the ketone core.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a flask fitted with a stirrer and under an inert atmosphere (e.g., nitrogen), cool concentrated sulfuric acid to 0 °C using an ice bath.

  • Substrate Addition: Slowly dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq.) in the cold sulfuric acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise to the stirring solution, maintaining the temperature at or below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, keeping the temperature low.

  • Extraction: Extract the resulting aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude solid product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure this compound.

Quantitative Data Summary (Proposed)
Reagent/ParameterProposed QuantityMolar RatioPurpose
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one1.0 eq.1.0 eq.Starting Material
N-Bromosuccinimide (NBS)1.05 eq.1.05 eq.Brominating Agent
Concentrated Sulfuric Acid (H₂SO₄)Sufficient volumeN/ASolvent & Catalyst
Temperature0 °C to Room Temp.N/AReaction Condition
Time4-8 hoursN/AReaction Duration

Conclusion

The described two-step synthesis provides a clear and scientifically validated pathway to this compound. The initial manganese-catalyzed oxidation represents an efficient and environmentally conscious method for constructing the core heterocyclic ketone.[5] The subsequent regioselective bromination using NBS is a standard, reliable transformation that leverages fundamental principles of electrophilic aromatic substitution on pyridine rings. This guide offers researchers and drug development professionals a robust blueprint for accessing this valuable chemical intermediate for further synthetic applications.

References

Spectroscopic data for 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No. 1196154-87-6).[1][2][3] This bicyclic heterocyclic ketone is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical scaffolds. Due to its rigid structure and incorporated functionalities—a pyridine ring, a bromine substituent, and a cyclopentanone moiety—a thorough understanding of its spectroscopic properties is critical for reaction monitoring, quality control, and structural confirmation.

While specific experimental spectra for this exact compound are not widely published, this guide leverages advanced predictive methods and established spectroscopic principles to provide a robust and scientifically grounded analysis. We will explore the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this molecule and its analogues.

The molecular structure, with standardized atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principles

¹H NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For the target molecule, ¹H NMR is instrumental in confirming the integrity of both the aromatic pyridine ring and the aliphatic cyclopentanone ring.

Experimental Protocol: Data Acquisition

A robust ¹H NMR spectrum can be acquired using a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of purified 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Filtration: To ensure magnetic field homogeneity and prevent signal distortion, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[4]

  • Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used for calibration.

Spectrometer Setup:

  • Experiment: A standard one-dimensional proton pulse-acquire experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to allow for full magnetization recovery.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Temperature: Room temperature (e.g., 298 K).

Predicted Data & In-Depth Interpretation

The predicted ¹H NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The bromine atom and the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H28.55Doublet (d)~2.31HAromatic H, ortho to N
H48.05Doublet (d)~2.31HAromatic H, para to N
H73.15Triplet (t)~7.52HAliphatic CH₂
H62.80Triplet (t)~7.52HAliphatic CH₂

Interpretation of Spectral Features:

  • Aromatic Protons (H2, H4): The protons on the pyridine ring are expected to be significantly deshielded (shifted downfield) due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. H2, being directly adjacent (ortho) to the nitrogen, is the most deshielded proton, predicted around δ 8.55 ppm. H4 is also downfield but to a lesser extent. The coupling between these two protons across the bromine-substituted carbon and the nitrogen atom results in a meta-coupling, which is typically small (~2-3 Hz), causing both signals to appear as sharp doublets.

  • Aliphatic Protons (H6, H7): The two methylene (CH₂) groups of the cyclopentanone ring are in different chemical environments. The H7 protons are adjacent to the aromatic ring system, which causes a slight deshielding effect, placing their signal around δ 3.15 ppm. The H6 protons are adjacent to the carbonyl group (C5=O), which also has a deshielding effect. The signals for both H6 and H7 are expected to be triplets due to vicinal coupling with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principles

¹³C NMR spectroscopy maps the carbon backbone of a molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single peak, providing a direct count of non-equivalent carbons. The chemical shift of each peak is highly indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment (e.g., attachment to electronegative atoms).

Experimental Protocol: Data Acquisition

Data acquisition for ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

Sample Preparation:

  • A more concentrated sample is recommended. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

Spectrometer Setup:

  • Experiment: A standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, especially the carbonyl carbon.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. This may require several hours of acquisition time.

  • Relaxation Delay: A longer delay (e.g., 2-5 seconds) is beneficial, particularly for quaternary carbons which have longer relaxation times.

Predicted Data & In-Depth Interpretation

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Atom #Predicted Chemical Shift (δ, ppm)Assignment
C5198.5Carbonyl Carbon (C=O)
C7a162.0Quaternary Aromatic C
C2152.1Aromatic CH
C4141.5Aromatic CH
C4a135.0Quaternary Aromatic C
C3120.5Quaternary Aromatic C (C-Br)
C735.5Aliphatic CH₂
C626.0Aliphatic CH₂

Interpretation of Spectral Features:

  • Carbonyl Carbon (C5): The carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift predicted to be near δ 200 ppm. This is a definitive indicator of the ketone functional group.

  • Aromatic Carbons (C2, C3, C4, C4a, C7a): These sp²-hybridized carbons appear in the typical aromatic region (δ 120-165 ppm). The carbons bonded to nitrogen (C2, C7a) are significantly deshielded. The carbon bearing the bromine atom (C3) is expected around δ 120.5 ppm; its signal may be of lower intensity due to the influence of the quadrupolar bromine nucleus.

  • Aliphatic Carbons (C6, C7): The two sp³-hybridized methylene carbons of the cyclopentane ring appear in the upfield region of the spectrum. C7, being adjacent to the aromatic system, is more deshielded than C6.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Dissolve Dissolve 5-50 mg in 0.7 mL Solvent Filter Filter into NMR Tube Dissolve->Filter Spectrometer Place in Spectrometer Filter->Spectrometer Setup Setup Experiment (1H or 13C) Spectrometer->Setup Acquire Acquire Data (FID) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Assign Assign Peaks Calibrate->Assign Interpret Structural Elucidation Assign->Interpret

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Core Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and deduce its elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine and bromine.

Experimental Protocol: Data Acquisition

High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal for obtaining accurate mass data.

Sample Preparation:

  • Solution: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Clean-up: Ensure the sample is clean to avoid ion suppression. Filtration or solid-phase extraction (SPE) can be used if necessary.[5]

  • Ionization: ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. The sample solution is infused directly into the ion source.

Spectrometer Setup:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analyzer: A high-resolution analyzer such as an Orbitrap or Time-of-Flight (TOF) is required for accurate mass measurement.

  • Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-400).

Predicted Data & In-Depth Interpretation

The key feature in the mass spectrum of this compound is the isotopic signature of bromine.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Key Feature
[M(⁷⁹Br)+H]⁺211.9763Molecular ion with ⁷⁹Br isotope
[M(⁸¹Br)+H]⁺213.9743Molecular ion with ⁸¹Br isotope

Interpretation of Spectral Features:

  • Molecular Ion Cluster (M and M+2): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[6][7][8] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment. The molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units. This "M/M+2" pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.[7][8]

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Likely fragmentation pathways would involve the loss of CO (28 Da) or Br (79/81 Da), which can provide further structural clues.

Infrared (IR) Spectroscopy

Core Principles

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds in a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of groups like carbonyls (C=O), C-H bonds, and aromatic rings.

Experimental Protocol: Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[9][10][11]

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[9]

Spectrometer Setup:

  • Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

  • Background Scan: First, run a background spectrum with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

Predicted Data & In-Depth Interpretation

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3000MediumC-H StretchAromatic C-H
~2980-2850MediumC-H StretchAliphatic C-H
~1750StrongC=O StretchKetone (5-membered ring)
~1600, ~1470Medium-StrongC=C/C=N StretchPyridine Ring
~1100MediumC-Br StretchAryl Bromide

Interpretation of Spectral Features:

  • Carbonyl (C=O) Stretch: This is expected to be the most intense and diagnostically useful peak in the spectrum. For five-membered cyclic ketones, ring strain increases the vibrational frequency of the C=O bond compared to acyclic or six-membered ring ketones.[12][13] Therefore, a strong absorption band is predicted around 1750 cm⁻¹, which is a hallmark of the cyclopentanone moiety.[12][13]

  • C-H Stretches: The spectrum will show absorptions for both aromatic (sp²) and aliphatic (sp³) C-H bonds. The aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic CH₂ stretches appear just below 3000 cm⁻¹.

  • Pyridine Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring typically give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically around 1100 cm⁻¹.

References

Physical and chemical properties of brominated pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Brominated Pyridinones

I'm currently initiating a comprehensive literature review focusing on the physical and chemical properties of brominated pyridinones. I'll start with a broad search of scholarly articles and reviews to get a foundational understanding. My next step will be to narrow the search to zero in on specific data.

Detailing Specific Properties

I'm now diving into the specifics. I'm actively searching for precise data on brominated pyridinone isomers: solubility, melting points, pKa values, and spectral data (NMR, IR, Mass Spec). Simultaneously, I'm examining their reactivity – specifically nucleophilic substitution, cross-coupling, and behavior across pH conditions. I'm also finding experimental protocols for synthesis and analysis to compare my findings.

Uncovering Potential Applications

I've made headway in my research, finding that brominated pyridines and pyridinones are quite versatile. The initial search yielded solid groundwork regarding their therapeutic promise, synthetic uses, and some reactivity. I've also identified their role in developing different molecules.

Digging for Specific Data

I've uncovered promising insights regarding brominated pyridines and pyridinones in drug development and synthesis, but I need more details. My current focus is to dig deeper for quantifiable properties like melting points, solubility, and pKa values across various isomers. I haven't found a systematic collation of spectroscopic data, and I'm keen to find experimental protocols for understanding their properties in-depth.

Seeking Key Properties Details

I have a strong understanding of brominated pyridines and pyridinones from my initial search. I know they have a role in drug discovery as potential anticancer and antimicrobial agents, and can be building blocks in organic synthesis. I found mentions of synthesis and reactivity, too. I need more specific data now. My immediate aim is to find quantitative data like melting points, pKa values, and solubility across isomers, alongside a systematic spectroscopic collection and detailed experimental protocols.

Discovering Relevant Data

I've made a breakthrough in my search! A guide comparing brominated pyridine isomers has surfaced, which is an excellent initial resource. I now have access to data on key physical properties, like boiling and melting points, density, and pKa.

Pinpointing the Gaps

My refined search has unearthed a wealth of resources! I've secured a guide comparing brominated pyridine isomers, providing a fantastic foundation for understanding their physical properties. Beyond that, I've got my hands on experimental protocols and insights into reactivity, especially in cross-coupling reactions. I've even collected spectroscopic technique data on pyridine derivatives. However, the exact data for brominated pyridinones is still thin on the ground. The carbonyl group's influence demands more direct attention!

Addressing Data Shortage

My latest search results have greatly improved the raw data available! Alongside the comprehensive guide on brominated pyridine isomers, I've secured detailed experimental procedures, reactivity insights (especially cross-coupling), and spectroscopic data for pyridine derivatives. The reactivity of brominated pyridines and pyridinones has revealed subtle but critical differences due to the carbonyl group's influence. However, despite these advances, specific, direct data on a range of brominated pyridinone isomers remains scarce. Most of the quantitative data found are for brominated pyridines, not pyridinones. I'm focusing on that.

Exploring Brominated Pyridines

I've made significant headway exploring brominated pyridines. I'm focusing intently on their synthesis, reactivity, particularly in cross-coupling and nucleophilic substitution. I'm also gathering spectroscopic data, including NMR, IR, and mass spec, to round out my understanding.

Refining Property Comparisons

I'm now zeroing in on comparative physical property data for brominated pyridinones. While I have individual data, I need a comparative table encompassing melting points, boiling points, solubility, and pKa values for various isomers. This systematic comparison is crucial. I'm also working to directly compare the reactivity of different isomers in key reactions like Suzuki-Miyaura and Buchwald-Hartwig. Presenting the bromine position's impact on spectroscopic properties is another priority.

Constructing Technical Guide

I'm now consolidating the data and formulating the structure for a technical guide on brominated pyridinones. The initial phase focused on synthesis, reactivity (especially coupling reactions), and spectroscopic data for both brominated pyridines and pyridinones. I've also found some specific data for compounds like 3-bromo-2-hydroxypyridine and 6-bromo-2-hydroxypyridine. While protocols for key reactions are available, I'm working to create comparative tables and diagrams presenting physical properties and spectroscopic data. The technical guide will include an introduction, sections on physical and chemical properties, detailed protocols, and a reference list.

Consolidating Technical Guide

I'm now integrating the data to construct the technical guide on brominated pyridinones. This involves crafting an introduction and sections on their physical and chemical properties, supported by data tables and diagrams. I'll include detailed experimental protocols and a thorough reference list. I'm focusing on creating informative tables and diagrams, and using the data to explain experimental choices and construct a self-validating protocol system. I have gathered enough to start writing.

The Cyclopenta[b]pyridinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the cyclopenta[b]pyridinone core has surfaced as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets and exhibit a wide array of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of cyclopenta[b]pyridinone derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The unique structural topology of the cyclopenta[b]pyridinone core, which features a fused cyclopentane and pyridinone ring system, imparts a rigid, three-dimensional architecture that is amenable to functionalization at multiple positions. This structural rigidity can be advantageous for achieving high-affinity and selective binding to target proteins. As we will explore, this versatile core has been successfully exploited to develop potent inhibitors of kinases, anti-inflammatory agents, as well as compounds with promising antiviral and fungicidal properties.

Synthetic Strategies: Constructing the Cyclopenta[b]pyridinone Core

The biological exploration of any scaffold is fundamentally reliant on efficient and versatile synthetic methodologies. Several strategies have been developed to construct the cyclopenta[b]pyridinone core, each with its own merits regarding yield, scalability, and the introduction of molecular diversity.

Multicomponent Reactions (MCRs): An Efficient Approach to Complexity

Multicomponent reactions have gained prominence for their ability to generate complex molecular architectures in a single, atom-economical step. A notable MCR for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by a sodium alkoxide.[1] This approach is lauded for its operational simplicity and high yields.[2]

Experimental Protocol: Multicomponent Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles [2]

  • Reactant Preparation: In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; e.g., 1.36 g of sodium ethoxide).

  • Solvent Addition: Add the corresponding anhydrous alcohol (e.g., ethanol for sodium ethoxide) as the solvent.

  • Reaction: Reflux the reaction mixture with stirring at 80 °C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and dilute with 150 mL of distilled water.

  • Isolation: Collect the precipitated solid product by filtration. The product can be further purified by recrystallization.

Causality: The use of a sodium alkoxide serves a dual role as both a base to deprotonate the active methylene compound (propanedinitrile) and as a nucleophile that incorporates the alkoxy group into the final product. The reflux conditions provide the necessary activation energy for the cascade of reactions to proceed to completion.

Manganese-Catalyzed Oxidation: A Green Chemistry Approach

A greener and highly chemoselective method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues.[3] This reaction utilizes manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water, offering high yields at room temperature.[3][4]

Experimental Protocol: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine [4]

  • Reaction Setup: In a 25 mL round-bottom flask, charge 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5 mmol), and H2O (2.5 mL).

  • Reaction: Stir the mixture at 25 °C for 24 hours.

  • Extraction: Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 and evaporate the solvent in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Causality: The manganese catalyst, in the presence of the peroxide oxidant, generates a reactive species that selectively oxidizes the benzylic-like C-H bonds adjacent to the pyridine ring. The use of water as a solvent aligns with the principles of green chemistry, minimizing the environmental impact.

A Spectrum of Biological Activities

The cyclopenta[b]pyridinone scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutic and agrochemical agents.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The cyclopenta[b]pyridinone core has been identified as a promising scaffold for the development of potent and selective kinase inhibitors.

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility.[5] Aberrant c-Met signaling is implicated in the progression of various cancers.[5] Certain 5H-benzo[4][6]cyclohepta[1,2-b]pyridin-5-one derivatives, which contain a related structural core, have been identified as potent inhibitors of c-Met kinase.[7] These inhibitors have been shown to bind preferentially to the activated (phosphorylated) form of the kinase.[7] Inhibition of c-Met by such compounds leads to the downregulation of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, ultimately resulting in reduced cell growth and invasion.[5][8][9] A study on c-Met tyrosine kinase inhibitors demonstrated that they can downregulate the expression of TP53-induced Glycolysis and Apoptosis Regulator (TIGAR), leading to a depletion of intracellular NADPH and subsequent cell death.[2]

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) is a key player in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][10] As such, p38 MAPK is a prime target for the development of anti-inflammatory drugs. Pyridazinopyridinone derivatives, which share structural similarities with cyclopenta[b]pyridinones, have been designed as potent and selective p38 MAPK inhibitors.[11][12] These inhibitors have demonstrated efficacy in animal models of inflammatory diseases, such as collagen-induced arthritis.[11]

Signaling Pathway: c-Met Inhibition

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K TIGAR TIGAR cMet->TIGAR Regulates HGF HGF HGF->cMet Binds Inhibitor Cyclopenta[b]pyridinone Inhibitor Inhibitor->cMet Inhibits Inhibitor->TIGAR Downregulates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NADPH NADPH TIGAR->NADPH Produces

Caption: Inhibition of the c-Met signaling pathway by cyclopenta[b]pyridinone derivatives.

Signaling Pathway: p38 MAPK Inhibition

p38_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines MKK MKK3/6 Stimuli->MKK p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) MK2->TranscriptionFactors Activates Inhibitor Cyclopenta[b]pyridinone Inhibitor Inhibitor->p38 Inhibits Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6) TranscriptionFactors->Cytokine_mRNA Upregulates Transcription

Caption: Inhibition of the p38 MAPK signaling pathway by cyclopenta[b]pyridinone derivatives.

Compound Class Target Kinase IC50 Reference
Pyrrolopyridine-pyridone AnalogueMet1.8 nM[13]
Pyrrolopyridine-pyridone AnalogueFlt-34 nM[13]
Pyrrolopyridine-pyridone AnalogueVEGFR-227 nM[13]
Pyridazinopyridinonep38αSubnanomolar[14]
N-substituted pyridinonep38Orally active in inflammation models[12]
Anti-inflammatory Activity: Beyond Kinase Inhibition

The anti-inflammatory properties of cyclopenta[b]pyridinone-related structures are not limited to p38 MAPK inhibition. Some derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[15][16]

COX-2 Inhibition: The pyridazinone core, a close structural relative, has been a focus for the development of selective COX-2 inhibitors.[15][17] Selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[18] Certain pyridazinone derivatives have demonstrated potent and selective COX-2 inhibition with IC50 values in the sub-micromolar range, comparable to the commercial drug celecoxib.[17]

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Reference
Pyridazinone Derivative 5a12.870.7716.70[17]
Pyridazinone Derivative 5f25.291.8913.38[17]
Celecoxib (Reference)12.960.3537.03[17]
Indomethacin (Reference)0.210.420.50[17]
Agrochemical Applications: Antiviral and Fungicidal Activity

Beyond human therapeutics, the cyclopenta[b]pyridinone scaffold has shown significant promise in the agricultural sector.

Anti-Tobacco Mosaic Virus (TMV) Activity: Tobacco mosaic virus is a devastating plant pathogen that causes significant economic losses worldwide.[19] Taking inspiration from the natural product cerbinal, novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and shown to exhibit potent activity against TMV.[6][17] Some of these compounds displayed higher anti-TMV activity than the commercial agent ribavirin.[6][17] The proposed mechanism of action involves the binding of these derivatives to the TMV coat protein, which is crucial for viral assembly.[20]

Fungicidal Activity: Several plant pathogenic fungi pose a major threat to crop yields. Derivatives of cyclopenta[c]pyridine have demonstrated broad-spectrum fungicidal activities.[6][17] For instance, compound 4i, a 3,4,5-trifluorophenyl derivative, exhibited a remarkable 91.9% inhibition ratio against Sclerotinia sclerotiorum at a concentration of 50 µg/mL.[6][17]

Compound Fungal Species Concentration (µg/mL) Inhibition Ratio (%) Reference
4i (3,4,5-trifluorophenyl)Sclerotinia sclerotiorum5091.9[6][17]
4i (3,4,5-trifluorophenyl)Botrytis cinerea5075.0[6][17]
4i (3,4,5-trifluorophenyl)Phytophthora infestans5062.5[6][17]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 45-50 °C.

  • Poisoning the Media: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the solidified PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship is paramount for optimizing lead compounds into clinical candidates. For the cyclopenta[b]pyridinone core and its analogues, several key SAR insights have been elucidated.

  • Kinase Inhibition: For p38 MAPK inhibitors based on a pyridinone scaffold, the nature of the N-substituent is critical for potency and oral activity.[12] In the case of c-Met inhibitors, the substitution pattern on the central aromatic ring can dramatically influence activity. For instance, replacing a central benzene ring with an unsubstituted pyridine can maintain or even improve potency, while substitution on the pyridine ring can be detrimental.[21]

  • Anti-TMV Activity: For 5-aryl-cyclopenta[c]pyridine derivatives, the introduction of an m-methoxyphenyl substitution at the 5-position resulted in the most potent anti-TMV activity.[6][17] Molecular docking studies suggest that the benzene ring at this position enhances the binding affinity to the TMV receptor protein.[6][17]

  • Fungicidal Activity: The presence of a 3,4,5-trifluorophenyl group at the 5-position of the cyclopenta[c]pyridine core conferred the highest fungicidal activity against Sclerotinia sclerotiorum.[6][17] This highlights the importance of the electronic and steric properties of the aryl substituent in determining antifungal potency.

Future Perspectives and Conclusion

The cyclopenta[b]pyridinone core and its related structures represent a highly versatile and promising scaffold in medicinal and agricultural chemistry. The efficient synthetic routes, coupled with the broad spectrum of potent biological activities, underscore the immense potential of this heterocyclic system.

Future research in this area will likely focus on:

  • Expansion of the Kinase Inhibitor Portfolio: Exploring the activity of cyclopenta[b]pyridinone derivatives against a broader panel of kinases to identify novel and selective inhibitors for various therapeutic indications.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying the anti-inflammatory, antiviral, and fungicidal activities to facilitate rational drug design.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their in vivo efficacy and safety.

  • Development of Novel Agrochemicals: Leveraging the potent fungicidal and antiviral activities to develop new, effective, and environmentally benign crop protection agents.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Cyclopenta[b]pyridinone Derivatives and Their Potential Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopenta[b]pyridinone scaffold represents a privileged heterocyclic system with demonstrated potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth analysis of promising therapeutic targets for derivatives of this scaffold. Moving beyond a mere catalog of possibilities, this document is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist’s perspective on the causality behind experimental choices and self-validating protocols. We will explore the rationale for target selection, delve into the mechanistic underpinnings of the compound-target interactions, and provide detailed, actionable protocols for target validation. This guide is structured to empower research teams to confidently design and execute experiments to unlock the full therapeutic potential of cyclopenta[b]pyridinone derivatives.

Introduction: The Therapeutic Promise of the Cyclopenta[b]pyridinone Core

The fusion of a cyclopentane ring with a pyridinone moiety creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel bioactive molecules. The inherent structural features of the cyclopenta[b]pyridinone core, including its rigidity, defined vectoral presentation of substituents, and potential for hydrogen bonding interactions, make it an attractive scaffold for engaging with a variety of biological targets.[1][2] Published research has highlighted the diverse pharmacological activities of these derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide will focus on four key therapeutic targets that represent high-potential avenues for the development of novel drugs based on the cyclopenta[b]pyridinone scaffold:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Phosphoinositide 3-Kinase (PI3K) Pathway

  • S-adenosylhomocysteine (SAH) Hydrolase

  • Cyclooxygenase-2 (COX-2)

For each target, we will provide a comprehensive overview, including the scientific rationale for its selection, the proposed mechanism of action for cyclopenta[b]pyridinone derivatives, and detailed experimental protocols for robust target validation.

VEGFR-2: Targeting Angiogenesis in Oncology

Scientific Rationale and Mechanism of Action

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process that is critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology, with several approved drugs targeting this pathway.[6][7] The pyridine and pyridone moieties are common features in many known VEGFR-2 inhibitors, often playing a crucial role in binding to the ATP-binding site of the kinase domain.[4][8] Cyclopenta[b]pyridinone derivatives can be designed to mimic these interactions, with the fused ring system providing a rigid scaffold to orient key pharmacophoric features for optimal binding. The mechanism of inhibition is typically competitive with ATP, preventing the autophosphorylation of the receptor and blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[7]

Visualization of the VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes Inhibitor Cyclopenta[b]pyridinone Derivative Inhibitor->VEGFR2 Inhibits (ATP Competition)

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust method for determining the in vitro potency of cyclopenta[b]pyridinone derivatives against VEGFR-2 using a luminescence-based kinase assay that measures ATP consumption.

2.3.1. Materials and Reagents

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test cyclopenta[b]pyridinone derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib, Sunitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2.3.2. Experimental Workflow

Caption: Workflow for VEGFR-2 kinase inhibition assay.

2.3.3. Step-by-Step Procedure

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test cyclopenta[b]pyridinone derivatives in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compounds or controls (DMSO for 100% activity, positive control inhibitor for reference) to the wells of a 96-well plate.

    • Prepare a master mix containing kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.

    • Add 20 µL of the master mix to each well.

  • Initiate Reaction:

    • Prepare a solution of VEGFR-2 in kinase assay buffer.

    • Add 25 µL of the VEGFR-2 solution to each well to start the reaction.

    • The final reaction volume will be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to develop the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.3.4. Expected Results and Interpretation

A successful experiment will yield a dose-dependent decrease in luminescence for active cyclopenta[b]pyridinone derivatives, indicating inhibition of ATP consumption by VEGFR-2. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity. Potent inhibitors will exhibit low nanomolar to micromolar IC₅₀ values. For context, known VEGFR-2 inhibitors like Sorafenib typically have IC₅₀ values in the low nanomolar range in such assays.[7]

Compound Type Expected IC₅₀ Range
Potent Cyclopenta[b]pyridinone Inhibitor1 nM - 1 µM
Moderately Active Derivative1 µM - 20 µM
Inactive Derivative> 20 µM

PI3K Pathway: A Central Node in Cancer Cell Proliferation and Survival

Scientific Rationale and Mechanism of Action

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[9] Targeting the PI3K pathway is a major focus of cancer drug discovery.[10][11] Structurally related heterocyclic compounds, such as 3a-aza-cyclopenta[α]indene derivatives, have been shown to have synergistic effects when combined with PI3K inhibitors, suggesting that the broader class of compounds, including cyclopenta[b]pyridinones, may have direct inhibitory potential or could be used in combination therapies.[12][13] The mechanism of action for a direct inhibitor would involve binding to the ATP-binding site of one or more of the PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) and inhibiting the downstream activation of AKT and mTOR.[9]

Visualization of the PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Cyclopenta[b]pyridinone Derivative Inhibitor->PI3K Inhibits (ATP Competition)

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Cell-Based PI3K Pathway Activity Assay (Western Blot)

This protocol describes a method to assess the inhibitory activity of cyclopenta[b]pyridinone derivatives on the PI3K pathway by measuring the phosphorylation status of AKT, a key downstream effector.

3.3.1. Materials and Reagents

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, A549)

  • Cell culture medium and supplements (FBS, antibiotics)

  • Test cyclopenta[b]pyridinone derivatives dissolved in DMSO

  • Positive control PI3K inhibitor (e.g., LY294002, GDC-0941)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

3.3.2. Experimental Workflow

Caption: Workflow for cell-based PI3K pathway inhibition assay.

3.3.3. Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compounds for 2-4 hours. Include a vehicle control (DMSO) and a positive control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal and the GAPDH signal.

    • Plot the normalized phospho-AKT levels against the compound concentration to determine the IC₅₀ for pathway inhibition.

3.3.4. Expected Results and Interpretation

Active cyclopenta[b]pyridinone derivatives will cause a dose-dependent decrease in the phosphorylation of AKT at Ser473, with minimal effect on total AKT levels. This indicates specific inhibition of the PI3K pathway. The IC₅₀ can be calculated to quantify the potency of the compounds in a cellular context.

Compound Type Expected IC₅₀ for p-AKT Inhibition
Potent PI3K Pathway Inhibitor50 nM - 5 µM
Moderately Active Derivative5 µM - 50 µM
Inactive Derivative> 50 µM

S-adenosylhomocysteine (SAH) Hydrolase: A Target for Epigenetic and Antiviral Therapies

Scientific Rationale and Mechanism of Action

S-adenosylhomocysteine (SAH) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. SAH is a product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[14] Thus, inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits cellular methylation reactions, including the methylation of DNA, RNA, and proteins (histones). This makes SAH hydrolase an attractive target for epigenetic therapies in cancer and for broad-spectrum antiviral agents, as many viral replication processes depend on methylation.[9][15] Nucleoside analogues with a cyclopentane ring have been reported as potent inhibitors of SAH hydrolase.[2][16] The cyclopenta[b]pyridinone scaffold could be explored for the development of non-nucleoside inhibitors that bind to the active site of the enzyme.

Visualization of the SAH Hydrolase-Mediated Methylation Cycle

SAH_Hydrolase_Cycle SAM SAM (S-adenosylmethionine) Methyltransferase Methyltransferase SAM->Methyltransferase Methyl_Acceptor Methyl Acceptor (DNA, RNA, protein) Methyl_Acceptor->Methyltransferase SAH SAH (S-adenosylhomocysteine) Methyltransferase->SAH Generates SAH->Methyltransferase Inhibits SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Substrate for Adenosine Adenosine SAH_Hydrolase->Adenosine Produces Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Produces Inhibitor Cyclopenta[b]pyridinone Derivative Inhibitor->SAH_Hydrolase Inhibits

Caption: The role of SAH hydrolase in the cellular methylation cycle.

Experimental Protocol: SAH Hydrolase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of SAH hydrolase by detecting the production of homocysteine using Ellman's reagent (DTNB).

4.3.1. Materials and Reagents

  • Recombinant human SAH hydrolase

  • S-adenosylhomocysteine (SAH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test cyclopenta[b]pyridinone derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., adenosine dialdehyde)

  • 96-well clear microplates

  • Spectrophotometer capable of reading absorbance at 412 nm

4.3.2. Experimental Workflow

Caption: Workflow for SAH hydrolase colorimetric inhibition assay.

4.3.3. Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare a stock solution of SAH in assay buffer.

    • Prepare a stock solution of DTNB in assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, DTNB solution, and the test compounds or controls.

    • Add the SAH hydrolase solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding the SAH solution to each well.

    • The final reaction volume should be around 200 µL.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes using a plate reader with kinetic capabilities.

  • Data Analysis:

    • Determine the reaction rate (V₀) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

4.3.4. Expected Results and Interpretation

Active inhibitors will show a dose-dependent decrease in the rate of increase in absorbance at 412 nm. The IC₅₀ value will quantify the potency of the cyclopenta[b]pyridinone derivatives as SAH hydrolase inhibitors.

Compound Type Expected IC₅₀ Range
Potent SAH Hydrolase Inhibitor100 nM - 10 µM
Moderately Active Derivative10 µM - 100 µM
Inactive Derivative> 100 µM

Cyclooxygenase-2 (COX-2): A Key Target in Inflammation and Pain

Scientific Rationale and Mechanism of Action

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[17] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established therapeutic strategy for the treatment of inflammatory disorders with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[3] Pyridazinone and pyrrolo-pyridine derivatives, which are structurally related to cyclopenta[b]pyridinones, have been reported as selective COX-2 inhibitors.[5][18] The cyclopenta[b]pyridinone scaffold can be decorated with appropriate substituents to achieve selective binding to the larger active site of the COX-2 enzyme. The mechanism of action involves blocking the cyclooxygenase active site, preventing the conversion of arachidonic acid to prostaglandin H₂.

Visualization of the COX-2 Pro-inflammatory Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Arachidonic_Acid Releases from COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin H₂ COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Isomerized to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Inhibitor Cyclopenta[b]pyridinone Derivative Inhibitor->COX2 Inhibits

Caption: The role of COX-2 in the inflammatory response.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening cyclopenta[b]pyridinone derivatives for their ability to inhibit COX-2 activity. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.

5.3.1. Materials and Reagents

  • Recombinant human COX-2 enzyme

  • COX assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme cofactor

  • Test cyclopenta[b]pyridinone derivatives dissolved in DMSO

  • Positive control selective COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black, opaque microplates

  • Fluorometric plate reader

5.3.2. Experimental Workflow

Caption: Workflow for fluorometric COX-2 inhibition assay.

5.3.3. Step-by-Step Procedure

  • Reaction Setup:

    • In a 96-well black plate, add COX assay buffer, the fluorometric probe, and the test compounds or controls.

    • Add the COX-2 enzyme (pre-incubated with heme) to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Initiate Reaction:

    • Start the reaction by adding a solution of arachidonic acid to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes using a plate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value. To assess selectivity, a parallel assay with COX-1 should be performed.

5.3.4. Expected Results and Interpretation

Active and selective COX-2 inhibitors will show a dose-dependent decrease in the rate of fluorescence generation in the COX-2 assay, with significantly higher IC₅₀ values in the COX-1 assay. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can be calculated to quantify the selectivity.

Compound Type Expected IC₅₀ for COX-2 Selectivity Index (SI)
Selective COX-2 Inhibitor10 nM - 2 µM> 10
Non-selective InhibitorSimilar to COX-2 IC₅₀~ 1
Inactive Derivative> 20 µM-

Conclusion and Future Directions

The cyclopenta[b]pyridinone scaffold is a versatile and promising platform for the development of novel therapeutics. This guide has provided a detailed framework for the investigation of four high-potential therapeutic targets: VEGFR-2, the PI3K pathway, SAH hydrolase, and COX-2. The provided protocols are robust and can be readily implemented in a drug discovery setting. Future research should focus on synthesizing and screening libraries of cyclopenta[b]pyridinone derivatives against these targets to establish structure-activity relationships (SAR). Promising lead compounds should then be advanced into more complex cellular and in vivo models to further validate their therapeutic potential. The integration of computational modeling and medicinal chemistry will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these exciting new chemical entities.

References

Methodological & Application

Synthesis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2,3-cyclopentenopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of Cyclopenta[b]pyridine Scaffolds

The cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The fusion of a cyclopentane ring to a pyridine moiety imparts a unique three-dimensional architecture that allows for precise spatial orientation of substituents, facilitating interactions with biological targets. The introduction of a bromine atom at the 3-position and a ketone at the 7-position of this scaffold, as in this compound, provides two orthogonal handles for further chemical diversification, making it a highly versatile intermediate for the synthesis of compound libraries for drug discovery.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule from 2,3-cyclopentenopyridine is most effectively achieved through a two-step sequence involving:

  • Benzylic Bromination: Selective introduction of a bromine atom at the C7 position, which is benzylic to the pyridine ring.

  • Oxidation: Conversion of the brominated intermediate to the desired ketone at the C7 position.

This guide will provide a detailed exploration of the mechanisms and a step-by-step protocol for each of these transformations.

Part 1: Benzylic Bromination of 2,3-Cyclopentenopyridine

The first step involves the selective bromination of the benzylic carbon (C7) of 2,3-cyclopentenopyridine. The reactivity of this position is enhanced due to the stabilization of the resulting radical intermediate by the adjacent pyridine ring[1]. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any potential double bonds[2].

Mechanism of Benzylic Bromination with NBS

The reaction proceeds via a free-radical chain mechanism, which can be initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation.

Benzylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN) Radical Radical (R.) Initiator->Radical Heat NBS NBS Br2 Br2 NBS->Br2 generates Br_radical Br• Substrate 2,3-Cyclopentenopyridine Benzylic_Radical Benzylic Radical Substrate->Benzylic_Radical HBr HBr Benzylic_Radical->Br2 Reaction with Br2 HBr->NBS Reaction Product 7-Bromo-2,3-cyclopentenopyridine Br2->Product Product->Br_radical regenerates

Caption: Free-radical mechanism of benzylic bromination.

Experimental Protocol: Benzylic Bromination

Materials and Equipment:

  • 2,3-Cyclopentenopyridine

  • N-Bromosuccinimide (NBS), recrystallized from water

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-cyclopentenopyridine (1.0 eq) in anhydrous CCl4 (10 mL/mmol of substrate) in a round-bottom flask, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO3 solution, saturated aqueous Na2S2O3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 7-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Oxidation of 7-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

The second step involves the oxidation of the benzylic bromide to the corresponding ketone. A highly efficient and selective method for the oxidation of the CH2 group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues has been reported using a manganese catalyst.[3] This method is advantageous due to its mild reaction conditions and use of a relatively benign oxidant.

Mechanism of Manganese-Catalyzed Oxidation

While the precise mechanism is complex, it is believed to involve the formation of a high-valent manganese-oxo species which then participates in the oxidation of the benzylic position. The reaction is thought to proceed through a radical mechanism involving hydrogen atom abstraction from the benzylic position.

Oxidation_Workflow Start Start: 7-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Reagents Add Mn(OTf)2 (cat.) and t-BuOOH in H2O Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product End: this compound Purification->Product

References

Application Notes and Protocols for Cross-Coupling Reactions Using 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, fused-ring structure provides a valuable three-dimensional framework for the development of novel therapeutic agents and functional organic materials. Pyridine derivatives, in general, are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic introduction of a bromine atom at the 3-position of the 5H-cyclopenta[b]pyridin-7(6H)-one nucleus transforms it into a versatile synthetic intermediate, primed for diversification through modern palladium-catalyzed cross-coupling reactions.[3][4][5]

This guide provides detailed application notes and robust protocols for leveraging 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one in four key cross-coupling transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and adaptability.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[2][6] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[7][8] For the this compound substrate, this reaction is the premier method for introducing diverse aryl and heteroaryl substituents at the 3-position, creating novel biaryl structures.

Causality and Rationale

The catalytic cycle, a well-established Pd(0)/Pd(II) process, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the cyclopenta[b]pyridinone. This is typically the rate-determining step.[8] The reactivity order for halides is I > Br > Cl, making our bromo-substrate highly suitable.[6]

  • Transmetalation : The organic moiety is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.[2]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 (Ar-Pd-X) Pd(0)L2->Oxidative Addition Complex R-Br (Substrate) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 Base Transmetalation Complex->Pd(0)L2 Product R-R' Transmetalation Complex->Product Reductive Elimination R-Br 3-Bromo-5H-cyclopenta[b] pyridin-7(6H)-one R'-B(OH)2 Aryl/Heteroaryl Boronic Acid caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Protocol: Synthesis of 3-Aryl-5H-cyclopenta[b]pyridin-7(6H)-ones

This protocol is adapted from established procedures for Suzuki coupling on other bromopyridine systems.[10][11]

Materials

Reagent CAS Number M.W. Amount (1.0 mmol scale) Moles (mmol) Equiv.
This compound 1196154-87-6 212.05 212 mg 1.0 1.0
Arylboronic Acid Varies Varies Varies 1.2 1.2
Pd(PPh₃)₄ 14221-01-3 1155.56 35 mg 0.03 0.03
Sodium Carbonate (Na₂CO₃) 497-19-8 105.99 212 mg 2.0 2.0
1,4-Dioxane 123-91-1 - 8.0 mL - -

| Water | 7732-18-5 | - | 2.0 mL | - | - |

Procedure

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL/mmol of substrate) and degassed water (1 mL/mmol of substrate) via syringe.

  • Reaction : Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides.[12] This reaction uniquely requires a dual-catalyst system, typically palladium and a copper(I) salt.[13] For the target substrate, this provides direct access to 3-alkynyl-5H-cyclopenta[b]pyridin-7(6H)-ones, which are valuable precursors for more complex heterocyclic systems and materials.

Causality and Rationale

The reaction proceeds via two interconnected catalytic cycles.[1]

  • Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the 3-bromo-pyridone to a Pd(0) complex.

  • Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine, which also acts as a solvent) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst.

  • Reductive Elimination : The final step yields the alkynylated product and regenerates the Pd(0) catalyst.

The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants.[12]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Substrate, Pd Catalyst, Cu(I) Iodide in Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Solvent (e.g., THF/Et3N) B->C D Add Terminal Alkyne (1.1 equiv) dropwise C->D E Stir at RT to 65°C Monitor by TLC/LC-MS D->E F Quench Reaction (e.g., with aq. NH4Cl) E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify (Chromatography) G->H caption Sonogashira Coupling Experimental Workflow

Sonogashira Coupling Experimental Workflow
Protocol: Synthesis of 3-Alkynyl-5H-cyclopenta[b]pyridin-7(6H)-ones

This protocol is based on established methods for Sonogashira couplings of various bromopyridines.[1][14][15]

Materials

Reagent CAS Number M.W. Amount (1.0 mmol scale) Moles (mmol) Equiv.
This compound 1196154-87-6 212.05 212 mg 1.0 1.0
Terminal Alkyne Varies Varies Varies 1.1 1.1
PdCl₂(PPh₃)₂ 13965-03-2 701.90 35 mg 0.05 0.05
Copper(I) Iodide (CuI) 7681-65-4 190.45 10 mg 0.05 0.05
Triethylamine (Et₃N) 121-44-8 101.19 2.0 mL - -

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 4.0 mL | - | - |

Procedure

  • Reaction Setup : To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (2:1 ratio), add PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).

  • Inert Atmosphere : Ensure the system is under a positive pressure of argon or nitrogen.

  • Reagent Addition : Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction : Stir the reaction at room temperature or heat gently to 50-65 °C if the reaction is sluggish. Monitor for completion (typically 2-16 hours) by TLC or LC-MS.

  • Work-up : Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[16] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[17] Applying this reaction to this compound allows for the introduction of a wide array of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Causality and Rationale

The mechanism is analogous to other palladium cross-coupling reactions.[18]

  • Oxidative Addition : A Pd(0) complex, typically generated in situ, undergoes oxidative addition with the 3-bromo-pyridone.

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. This is a critical step, as the free amine is not nucleophilic enough for the subsequent step.

  • Reductive Elimination : The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are often required to facilitate the reductive elimination step, which can be challenging, especially with less nucleophilic amines or hindered substrates.[17][19]

Protocol: Synthesis of 3-Amino-5H-cyclopenta[b]pyridin-7(6H)-ones

This generalized protocol is based on procedures for the amination of other challenging bromopyridines.[17][20]

Materials

Reagent CAS Number M.W. Amount (1.0 mmol scale) Moles (mmol) Equiv.
This compound 1196154-87-6 212.05 212 mg 1.0 1.0
Amine (Primary or Secondary) Varies Varies Varies 1.2 1.2
Pd₂(dba)₃ 51364-51-3 915.72 18 mg 0.02 0.02 (1 mol% Pd)
(±)-BINAP 98327-87-8 622.67 37 mg 0.06 0.06
Sodium tert-butoxide (NaOtBu) 865-48-5 96.10 135 mg 1.4 1.4

| Toluene, anhydrous | 108-88-3 | - | 10 mL | - | - |

Procedure

  • Reaction Setup : In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended) : In a separate vial, add Pd₂(dba)₃ (2 mol%) and (±)-BINAP (6 mol%). Add a small amount of toluene and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition : To the Schlenk tube containing the base, add this compound (1.0 equiv), followed by the amine (1.2 equiv).

  • Catalyst and Solvent Addition : Add the pre-formed catalyst solution, and rinse the vial with the remaining anhydrous toluene (total volume ~0.1 M concentration).

  • Reaction : Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up : Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Filter the mixture through Celite® to remove palladium black.

  • Purification : Separate the layers of the filtrate. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

IV. Heck Reaction: C-C Bonds via Olefin Coupling

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[21] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. While less common for this specific scaffold compared to the other couplings, it offers a unique pathway to introduce vinyl functionality at the 3-position, which can be further elaborated.

Causality and Rationale

The Heck catalytic cycle involves several distinct steps.[22]

  • Oxidative Addition : A Pd(0) species adds to the 3-bromo-pyridone, forming a Pd(II) complex.

  • Olefin Coordination/Insertion : The alkene coordinates to the palladium center, followed by a migratory insertion of the aryl group onto the alkene. This step typically proceeds with syn-stereochemistry.

  • β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step requires a free rotational bond and dictates the regioselectivity, often favoring the more stable, trans-alkene.[21]

  • Catalyst Regeneration : The base reacts with the palladium-hydride species to regenerate the Pd(0) catalyst.

Protocol: Synthesis of 3-Vinyl-5H-cyclopenta[b]pyridin-7(6H)-ones

Materials

Reagent CAS Number M.W. Amount (1.0 mmol scale) Moles (mmol) Equiv.
This compound 1196154-87-6 212.05 212 mg 1.0 1.0
Alkene (e.g., n-butyl acrylate) 141-32-2 128.17 190 µL 1.5 1.5
Palladium(II) Acetate (Pd(OAc)₂) 3375-31-3 224.50 5 mg 0.02 0.02
Tri(o-tolyl)phosphine (P(o-tol)₃) 6163-58-2 304.37 24 mg 0.08 0.08
Triethylamine (Et₃N) 121-44-8 101.19 280 µL 2.0 2.0

| DMF or Acetonitrile, anhydrous | Varies | - | 5 mL | - | - |

Procedure

  • Reaction Setup : To a Schlenk tube under argon, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (8 mol%).

  • Solvent and Reagent Addition : Add anhydrous DMF (or acetonitrile), followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv).

  • Reaction : Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic extracts with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

V. Conclusion and Future Directions

This compound is a highly valuable building block for the synthesis of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a powerful toolkit for its functionalization. By understanding the mechanistic underpinnings of these reactions, researchers can rationally select conditions and troubleshoot experiments to rapidly generate libraries of novel compounds for screening in drug discovery and materials science programs. The resulting substituted cyclopenta[b]pyridones can serve as key intermediates for further synthetic transformations, opening avenues to new chemical entities with potentially valuable biological or physical properties.

References

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopenta[b]pyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable functional group tolerance and reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which joins an organohalide with an organoboron species, has become indispensable in the pharmaceutical industry for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[1]

The 5H-cyclopenta[b]pyridin-7(6H)-one core represents a valuable scaffold in medicinal chemistry. The fused ring system provides a rigid, three-dimensional architecture, while the pyridine nitrogen offers a key hydrogen bond acceptor site, crucial for molecular recognition at biological targets. The ketone functionality serves as a versatile handle for further derivatization. Specifically, functionalization at the 3-position via Suzuki coupling allows for the systematic exploration of chemical space, enabling the modulation of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed, field-proven protocol for the Suzuki coupling of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. We will delve into the mechanistic rationale behind reagent selection and provide a step-by-step guide with optimization parameters and troubleshooting advice to ensure reproducible success.

Mechanistic Considerations & Rationale for Protocol Design

The efficacy of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, hinges on a nuanced understanding of its catalytic cycle. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product R¹-R² reductive_elim->product pdiia R¹-Pd(II)L₂-X (Oxidative Adduct) oxidative_add->pdiia R¹-X (Substrate) transmetalation Transmetalation pdiib R¹-Pd(II)L₂-R² (Transmetalated Complex) transmetalation->pdiib R²-B(OR)₃⁻ (Activated Boronate) pdiia->transmetalation pdiib->reductive_elim reagents R¹-X + R²-B(OH)₂ base Base (e.g., K₃PO₄)

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Causality Behind Experimental Choices:

  • The Substrate Challenge: this compound contains a pyridine nitrogen. This Lewis basic site can coordinate to the palladium center, potentially acting as an inhibitory ligand and poisoning the catalyst.[4] Therefore, the choice of a palladium ligand is critical to mitigate this effect.

  • Palladium Pre-catalyst & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging heteroaromatic couplings often demand more robust systems.[5] We recommend a combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The steric bulk of SPhos promotes the reductive elimination step and discourages catalyst deactivation, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[6][7]

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] While carbonates like K₂CO₃ are common, potassium phosphate (K₃PO₄) is often superior for couplings involving heteroaryl substrates, as it can be effective in preventing protodeboronation of the boronic acid coupling partner.[2][9]

  • Solvent System: A biphasic solvent system is often advantageous.[1] We recommend a mixture of 1,4-Dioxane and Water . Dioxane effectively solubilizes the organic substrate, catalyst, and coupling partners, while water dissolves the inorganic base (K₃PO₄), creating a large interfacial area where the reaction can proceed efficiently.

Optimized Protocol for Suzuki Coupling

This protocol is designed as a robust starting point for coupling this compound with a generic aryl or heteroaryl boronic acid.

Experimental_Workflow Figure 2: Experimental Workflow start Start: Assemble Glassware reagents Add Solids: 1. 3-Bromo Substrate 2. Boronic Acid 3. K₃PO₄ start->reagents catalyst Add Catalyst System: 1. Pd₂(dba)₃ 2. SPhos Ligand reagents->catalyst purge Seal & Purge: Evacuate and backfill with Argon (3x) catalyst->purge solvents Add Degassed Solvents: 1. 1,4-Dioxane 2. Water purge->solvents heat Heat to 90-100 °C with Vigorous Stirring solvents->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up: Dilute, Extract with EtOAc monitor->workup purify Purification: Dry, Concentrate, and Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Figure 2: Experimental Workflow

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
This compound≥95%CommercialSubstrate (1.0 equiv)
Aryl/Heteroaryl Boronic Acid≥97%CommercialCoupling Partner (1.2-1.5 equiv)
Pd₂(dba)₃Catalyst GradeCommercialPalladium Pre-catalyst (1.5 mol%)
SPhosLigand GradeCommercialLigand (3.3 mol%)
Potassium Phosphate (K₃PO₄)AnhydrousCommercialBase (2.0-3.0 equiv)
1,4-DioxaneAnhydrousCommercialSolvent
Deionized Water-In-houseCo-solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl)-In-houseWashing
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialChromatography
Argon or Nitrogen GasHigh Purity-Inert Atmosphere
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%) and the SPhos ligand (0.0165 mmol, 3.3 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL). The solution should be purged with argon for an additional 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Parameter Optimization & Troubleshooting

For a successful outcome, particularly when using a new boronic acid, some optimization may be required. The following table provides guidance on key parameters.

ParameterStandard ConditionAlternative / RationalePotential Issue Addressed
Ligand SPhosXPhos: Even bulkier, can be effective for sterically hindered partners.Low conversion, slow reaction.
Base K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv): A stronger, more soluble base. Can accelerate slow reactions.Incomplete reaction, especially with electron-poor boronic acids.
Solvent Ratio Dioxane/H₂O (4:1)Toluene/H₂O (4:1): Toluene can be beneficial for less polar substrates.Poor solubility of starting materials.
Temperature 90-100 °CMicrowave Irradiation: Can dramatically reduce reaction times to minutes.[10]Thermal instability of reactants or products over long heating periods.
Boron Source Boronic AcidPinacol Boronate Ester or KF₃-Borate Salt: More stable to protodeboronation.[1][6]Low yield due to decomposition of the boronic acid coupling partner.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inerting.

    • Solution: Ensure reagents are pure, solvents are anhydrous and properly degassed, and the reaction is maintained under a strict inert atmosphere. Use a fresh bottle of catalyst/ligand.

  • Protodeboronation of Boronic Acid (R²-H formation):

    • Cause: Presence of excess water or acidic impurities; boronic acid instability.

    • Solution: Use anhydrous K₃PO₄. Switch to the more stable boronate ester or trifluoroborate salt of the coupling partner.[6]

  • Homocoupling of Boronic Acid (R²-R² formation):

    • Cause: Presence of oxygen, which can promote oxidative homocoupling.[11]

    • Solution: Improve the degassing procedure for the solvents and ensure a robust inert atmosphere throughout the reaction.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and ethyl acetate are flammable. All solvent manipulations should be performed in a well-ventilated fume hood.

  • Bases: Potassium phosphate and cesium carbonate are irritants. Avoid inhalation of dust and skin contact.

  • Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.

Conclusion

The protocol described herein provides a reliable and highly efficient method for the Suzuki-Miyaura cross-coupling of this compound. By employing a modern catalyst system composed of Pd₂(dba)₃ and the bulky, electron-rich ligand SPhos, alongside K₃PO₄ as a base in a dioxane/water system, this method overcomes the common challenges associated with heteroaromatic substrates. This protocol offers a versatile and powerful tool for medicinal chemists to rapidly generate diverse libraries of novel compounds built upon the valuable cyclopenta[b]pyridine scaffold, accelerating the drug discovery process.

References

Application Note & Protocols: Strategic Derivatization of the Ketone Moiety in 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-cyclopenta[b]pyridin-7(6H)-one core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research.[1] This structure, which merges a hydrogen-bond-accepting pyridine ring with a versatile cyclopentanone system, serves as a critical intermediate for developing novel therapeutic agents.[2][3] This application note provides detailed protocols and expert insights for the chemical derivatization of the C7-ketone in 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. The following methodologies are designed to enable researchers in drug development to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. While direct literature for this specific substituted scaffold is emerging, the protocols herein are grounded in well-established, analogous transformations of heterocyclic ketones, ensuring a high probability of success.

Introduction: The Strategic Value of the Cyclopenta[b]pyridine Scaffold

Heterocyclic compounds containing nitrogen are foundational to the design and synthesis of numerous medicinal drugs.[3] The pyridine moiety, in particular, is a cornerstone of many bioactive molecules due to its metabolic stability and ability to engage in key binding interactions.[4] The fusion of a pyridine ring with a cyclopentanone creates the cyclopenta[b]pyridine framework, a structure that offers a three-dimensional vector for substituent placement.

The ketone at the C7 position is a prime target for chemical modification. It serves as an electrophilic handle for a variety of nucleophilic addition and condensation reactions, allowing for the introduction of diverse functional groups. Such modifications can profoundly influence a molecule's pharmacological properties, including potency, selectivity, solubility, and metabolic profile. This guide focuses on three robust, high-impact derivatization strategies: Reductive Amination, Wittig Olefination, and Organometallic Addition.

cluster_reactions Core Derivatization Strategies cluster_products Resulting Scaffolds Start This compound (Starting Material) ReductiveAmination Protocol 1: Reductive Amination Start->ReductiveAmination Wittig Protocol 2: Wittig Olefination Start->Wittig Grignard Protocol 3: Organometallic Addition Start->Grignard Amine C7-Amine Derivatives (C-N Bond Formation) ReductiveAmination->Amine Alkene C7-Alkene Derivatives (C=C Bond Formation) Wittig->Alkene Alcohol C7-Tertiary Alcohols (C-C Bond Formation) Grignard->Alcohol

Figure 1: Overview of derivatization strategies for the C7-ketone.

Protocol 1: Reductive Amination for C-N Bond Formation

Principle: Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines. The reaction proceeds via the formation of a transient iminium ion intermediate from the ketone and a primary or secondary amine, which is then selectively reduced by a mild hydride reagent.

Expertise & Insights: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is mild enough not to reduce the ketone starting material, is selective for the protonated iminium ion, and is tolerant of a wide range of functional groups. The reaction is typically run under mildly acidic conditions (using acetic acid) to facilitate iminium ion formation without fully protonating the pyridine nitrogen, which could deactivate the system.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq).

  • Acid Catalyst: Add glacial acetic acid (2.0-3.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Wittig Olefination for C=C Bond Formation

Principle: The Wittig reaction transforms a ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[5] This reaction is highly reliable for forming a carbon-carbon double bond at the position of the carbonyl, offering a route to exocyclic alkenes with significant potential for further functionalization.[6]

Expertise & Insights: The Wittig reaction is a two-part process: formation of the ylide followed by its reaction with the ketone. The ylide is typically generated by treating a phosphonium salt with a strong base. The choice of base and solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene, although for exocyclic alkenes like those formed here, this is not a concern. n-Butyllithium (n-BuLi) is a common choice for a strong, non-nucleophilic base.

Wittig_Workflow cluster_ylide Part A: Ylide Formation cluster_alkene Part B: Alkene Synthesis AlkylHalide Alkyl Halide (R-CH₂-X) Salt Phosphonium Salt (R-CH₂-P⁺Ph₃ X⁻) AlkylHalide->Salt SN₂ Reaction PPh3 Triphenylphosphine (PPh₃) PPh3->Salt Ylide Phosphorus Ylide (R-CH=PPh₃) Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone Heterocyclic Ketone Ketone->Oxaphosphetane Alkene Product Alkene Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Byproduct

Figure 2: Workflow for the Wittig olefination reaction.

Detailed Step-by-Step Protocol:

Part A: Ylide Preparation

  • Phosphonium Salt Formation: In a flask, dissolve the appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide) (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi) (1.4 eq, as a solution in hexanes) dropwise. The solution will typically develop a characteristic color (e.g., deep yellow or orange), indicating ylide formation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Part B: Reaction with Ketone 4. Ketone Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask under an inert atmosphere. 5. Reaction: Cool the ketone solution to 0 °C. Transfer the prepared ylide solution from Part A into the ketone solution via cannula. 6. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the ketone by TLC or LC-MS. 7. Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate). 8. Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash chromatography.

Protocol 3: Organometallic Addition for C-C Bond Formation

Principle: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of ketones.[7] This reaction forms a new carbon-carbon bond and, after an aqueous workup, yields a tertiary alcohol.[8]

Expertise & Insights: These reactions are highly sensitive to moisture and protic functional groups. All glassware must be rigorously dried (e.g., oven or flame-dried), and anhydrous solvents are essential. The pyridine nitrogen in the substrate is basic and can potentially react with the organometallic reagent. Using a less reactive Grignard reagent over an organolithium may be preferable to minimize side reactions. The reaction is typically performed at low temperatures to control reactivity.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, three-neck flask under a strong inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether (Et₂O).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the organometallic reagent (e.g., Phenylmagnesium bromide or Methyllithium) (1.2-1.5 eq, as a solution in a suitable solvent) dropwise via syringe over 20-30 minutes.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Warming & Monitoring: Allow the reaction to slowly warm to 0 °C or room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Quenching): Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate or Et₂O. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol by flash column chromatography.

Summary of Derivatization Strategies

Strategy Bond Formed Functional Group Key Reagents Core Advantage
Reductive Amination C—NSecondary/Tertiary AmineR¹R²NH, NaBH(OAc)₃Introduces N-based functionality, crucial for modulating solubility and target engagement.
Wittig Olefination C=CExocyclic AlkeneR-CH=PPh₃Creates a rigid C=C bond, useful for probing conformational space and as a handle for further reactions.
Organometallic Addition C—CTertiary AlcoholR-MgX or R-LiAllows for the introduction of a wide variety of alkyl, aryl, and vinyl groups, expanding lipophilicity and shape.

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-cyclopenta[b]pyridin-7(6H)-one scaffold, a key aza-analogue of fluorenone, represents a "privileged structure" in medicinal chemistry. Its rigid, tricyclic framework is present in a variety of biologically active molecules. This guide focuses on a particularly valuable derivative, 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one , detailing its strategic importance, synthesis, and application as a versatile intermediate in drug discovery. The bromine atom at the C-3 position serves as a highly functional chemical handle, enabling extensive structural diversification through modern cross-coupling methodologies. These notes provide experienced researchers with both the conceptual framework and detailed protocols to leverage this scaffold for the generation of compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases.

Introduction: The Azafluorenone Scaffold

The pyridine moiety is a cornerstone of medicinal chemistry, found in numerous approved drugs.[1] When fused to a cyclopentanone ring, it forms the 5H-cyclopenta[b]pyridin-7(6H)-one core, also known as an azafluorenone. Derivatives of this scaffold have demonstrated significant pharmacological potential, including cytotoxic effects against cancer cell lines, making them attractive starting points for oncology research.[2] The introduction of a bromine atom onto the pyridine ring is a deliberate and strategic choice. Bromine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, thus transforming the scaffold into a versatile building block for library synthesis.[3] This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Key Intermediate

The synthesis of this compound is best approached in a two-stage process: first, the construction of the core azafluorenone scaffold, followed by regioselective bromination.

Protocol 1: Synthesis of the 5H-cyclopenta[b]pyridin-7(6H)-one Core

This protocol is adapted from a manganese-catalyzed oxidation method, which offers a high-yield, chemoselective route from the readily available 2,3-cyclopentenopyridine.[4][5]

Reaction Scheme: 2,3-cyclopentenopyridine → 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Materials:

  • 2,3-cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).

  • Add deionized water to create a suspension.

  • Add Mn(OTf)₂ (0.005 eq) as the catalyst.

  • Slowly add t-BuOOH (5.0 eq) to the stirring mixture.

  • Allow the reaction to stir at room temperature (25°C) for 48-72 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until a KI-starch test paper shows no color change (indicating excess oxidant has been neutralized).

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in petroleum ether) to yield the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[4]

Protocol 2: Proposed Regioselective Bromination

This proposed protocol is based on established electrophilic aromatic substitution principles for pyridine-like heterocycles. The pyridine ring is generally deactivated towards electrophilic substitution, but the reaction can be driven under forcing conditions. The C-3 position (meta to the nitrogen) is the expected site of substitution.

Reaction Scheme: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one → 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • N-Bromosuccinimide (NBS)

  • Fuming Sulfuric Acid (Oleum)

  • Ice bath

Step-by-Step Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, cool fuming sulfuric acid in an ice bath.

  • Slowly add the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) to the cold acid, ensuring the temperature does not rise significantly.

  • Once dissolved, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100°C.

  • Maintain heating for 12-24 hours, monitoring progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to isolate This compound .

G cluster_0 Synthesis Pathway A 2,3-Cyclopentenopyridine B Protocol 1: Manganese-Catalyzed Oxidation A->B C 5H-cyclopenta[b]pyridin- 7(6H)-one (Core Scaffold) B->C D Protocol 2: Electrophilic Bromination (NBS) C->D E 3-Bromo-5H-cyclopenta[b]pyridin- 7(6H)-one (Key Intermediate) D->E

Caption: Synthetic route to the key bromo-intermediate.

Application in Library Development: Cross-Coupling Reactions

The true utility of the 3-bromo intermediate lies in its capacity for diversification. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of analogues.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general method for coupling the 3-bromo intermediate with various boronic acids or esters, introducing a wide range of aryl or heteroaryl substituents.

General Reaction: 3-Bromo-Intermediate + Arylboronic Acid → 3-Aryl-Derivative

Data Presentation: Typical Suzuki Coupling Conditions

ComponentRoleGeneric LoadingNotes
3-Bromo-IntermediateElectrophile1.0 eqThe limiting reagent.
(Hetero)Aryl Boronic Acid/EsterNucleophile1.2 - 1.5 eqA slight excess ensures complete consumption of the intermediate.
Palladium CatalystCatalyst1-10 mol%e.g., Pd(PPh₃)₄, PdCl₂(dppf)
Ligand (if needed)Catalyst Stabilizer2-20 mol%e.g., SPhos, XPhos (often pre-packaged with modern catalysts)
BaseActivator2.0 - 3.0 eqe.g., K₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction Medium0.1 - 0.5 Me.g., Dioxane/H₂O, Toluene, DMF

Step-by-Step Procedure:

  • To a microwave vial or Schlenk flask, add the this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the reaction mixture to 80-120°C for 2-18 hours. Microwave heating can often significantly reduce reaction times.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the final 3-aryl-5H-cyclopenta[b]pyridin-7(6H)-one derivative.

G cluster_1 Library Generation Workflow Start 3-Bromo-Intermediate Coupling Parallel Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Library Diversified Compound Library (R = Aryl, Alkynyl, Amine, etc.) Coupling->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Coupling Iterative Optimization

Caption: Workflow for library synthesis and screening.

Potential Biological Targets and Therapeutic Applications

While direct biological data for this compound is not extensively published, the known activities of its analogues provide a strong rationale for its use in drug discovery.

  • Anticancer Activity: Several azafluorenone derivatives have been synthesized and shown to possess cytotoxic properties against various cancer cell lines.[2] One study reported that a representative compound from a series of 5H-indeno[1,2-b]pyridin-5-ones induced apoptosis and arrested the cell cycle in the S phase.[2] This suggests that libraries derived from the 3-bromo intermediate could be screened against panels of cancer cells to identify novel cytotoxic agents. Potential targets could include kinases, DNA-interacting proteins, or components of the apoptotic machinery.

  • Antiviral and Antimicrobial Agents: Pyridine derivatives are known to exhibit a wide range of antimicrobial and antiviral activities.[1][6] The ability to rapidly generate a library of diverse compounds from the 3-bromo scaffold makes it an ideal starting point for screening against viral targets (e.g., proteases, polymerases) or for identifying novel antibacterial or antifungal agents.[7]

  • Kinase Inhibitors: The pyridone structure, a close relative of the azafluorenone core, is a well-established "privileged scaffold" in kinase inhibitor design, often acting as a hinge-binding motif.[8] By derivatizing the 3-position of the azafluorenone scaffold, it is plausible to develop novel kinase inhibitors by targeting the solvent-exposed regions of the ATP-binding pocket.

G cluster_targets Potential Downstream Effects & Targets Scaffold Azafluorenone Core Scaffold Bromo 3-Bromo Intermediate Scaffold->Bromo Synthesis Library Diverse Chemical Library Bromo->Library Diversification Kinase Kinase Inhibition Library->Kinase Screening Apoptosis Induction of Apoptosis Library->Apoptosis Screening Antiviral Antiviral Activity Library->Antiviral Screening

Caption: Conceptual link from scaffold to biological targets.

Conclusion and Future Outlook

This compound is more than just a single molecule; it is a strategic platform for medicinal chemistry exploration. Its synthesis, while requiring specific conditions, is achievable through established methodologies. Its true power is unlocked when used as a common intermediate in parallel synthesis schemes, allowing for the rapid generation of diverse compound libraries. The established biological relevance of the azafluorenone core in oncology and other fields provides a strong foundation for these efforts. Researchers and drug development professionals are encouraged to view this compound not as an endpoint, but as a gateway to discovering novel, potent, and selective therapeutics.

References

Application Notes and Protocols: 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one as a Versatile Building Block for Novel PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphodiesterase 10A (PDE10A) has emerged as a critical therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and Huntington's disease.[1][2][3] Its unique expression profile, predominantly in the medium spiny neurons of the striatum, allows for targeted modulation of crucial neuronal circuits.[3][4][5] This guide provides an in-depth exploration of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one , a highly versatile chemical scaffold for the synthesis of potent and selective PDE10A inhibitors. We present its strategic importance, detailed synthetic protocols for its elaboration, and robust methodologies for evaluating the biological activity of its derivatives.

The Rationale: Why Target PDE10A?

PDE10A is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in cellular signal transduction.[1][6] Within the brain, PDE10A is a key regulator of signaling pathways downstream of dopamine and glutamate receptors, particularly within the striatum.[5][7]

By inhibiting PDE10A, the intracellular levels of cAMP and cGMP rise, leading to enhanced signaling through protein kinase A (PKA) and protein kinase G (PKG).[8] This modulation helps to rebalance the activity of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways, which is a foundational mechanism for the potential treatment of psychosis and other symptoms associated with neurological disorders.[5][7][9] The development of selective PDE10A inhibitors, therefore, represents a promising therapeutic strategy.[9][10]

PDE10A_Pathway cluster_upstream Upstream Signaling cluster_pde PDE10A Regulation cluster_downstream Downstream Effects Dopamine_Receptors Dopamine Receptors (D1/D2) Adenylate_Cyclase Adenylate Cyclase Dopamine_Receptors->Adenylate_Cyclase Modulates cAMP cAMP Adenylate_Cyclase->cAMP Synthesizes ATP ATP ATP->Adenylate_Cyclase PDE10A_Enzyme PDE10A cAMP->PDE10A_Enzyme Substrate PKA_PKG PKA / PKG Activation cAMP->PKA_PKG Activates AMP AMP (Inactive) PDE10A_Enzyme->AMP Hydrolyzes Inhibitor PDE10A Inhibitor (e.g., from Cyclopenta[b]pyridinone) Inhibitor->PDE10A_Enzyme Blocks Neuronal_Signaling Modulation of Striatal Pathways PKA_PKG->Neuronal_Signaling Therapeutic_Effect Therapeutic Effect (e.g., Antipsychotic) Neuronal_Signaling->Therapeutic_Effect

Figure 1: Mechanism of PDE10A Inhibition.

The Building Block: this compound

The utility of a chemical building block in drug discovery is defined by its structural features and synthetic accessibility. The this compound scaffold is an exemplary starting point for several reasons:

  • Core Scaffold: The fused cyclopenta[b]pyridinone core is a known pharmacophore that effectively occupies the active site of the PDE10A enzyme.[11][12]

  • Strategic Bromination: The bromine atom at the 3-position serves as a versatile synthetic handle. It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse chemical moieties. This is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity.[13]

  • Physicochemical Properties: The rigid, bicyclic structure provides a favorable conformational restraint, often leading to higher binding affinity.

PropertyValueSource
CAS Number 1196154-87-6[14][15]
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Appearance Off-white to yellow solidN/A

Application Protocol I: Synthesis of a Novel PDE10A Inhibitor

This protocol details a representative synthesis of a C3-arylated derivative via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.

Suzuki_Coupling_Workflow Start 3-Bromo-5H-cyclopenta[b] pyridin-7(6H)-one Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Arylboronic Acid (R-B(OH)2) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Pd Catalyst, Base 2. Heat Purification Column Chromatography Workup->Purification Product 3-Aryl-5H-cyclopenta[b] pyridin-7(6H)-one Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis Final Final Compound Analysis->Final

Figure 2: Synthetic workflow for a PDE10A inhibitor.

Materials and Reagents
  • This compound (1.0 eq)

  • (4-Methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the Pd(PPh₃)₄ catalyst to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound, 3-(4-methoxyphenyl)-5H-cyclopenta[b]pyridin-7(6H)-one, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16][17] Purity should be assessed by HPLC.

Application Protocol II: In Vitro PDE10A Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. This protocol describes a robust method for determining the IC₅₀ value against recombinant human PDE10A using a Scintillation Proximity Assay (SPA).[18]

Principle of the Assay

The SPA assay measures the enzymatic activity of PDE10A by monitoring the hydrolysis of radiolabeled [³H]-cAMP. When [³H]-cAMP is hydrolyzed to [³H]-5'-AMP, it can no longer bind to yttrium silicate SPA beads. Unbound [³H]-5'-AMP in solution does not activate the scintillant in the beads. Therefore, the presence of a potent inhibitor prevents the hydrolysis of [³H]-cAMP, which remains bound to the beads, generating a strong signal. The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.[18]

Materials and Reagents
  • Recombinant human PDE10A enzyme

  • [³H]-cAMP (specific activity ~30 Ci/mmol)

  • Yttrium Silicate (YSi) SPA beads

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Test Compounds (serially diluted in DMSO)

  • Papaverine (as a positive control inhibitor)

  • 384-well microplates

Step-by-Step Procedure
  • Compound Plating: Prepare serial dilutions of the test compounds and papaverine in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of PDE10A enzyme in cold assay buffer. Add the enzyme solution to all wells except the "no enzyme" controls.

  • Initiation of Reaction: Prepare a substrate mix containing [³H]-cAMP in assay buffer. Add the substrate mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Termination and Bead Addition: Stop the reaction by adding the YSi SPA bead slurry. The beads will bind the unhydrolyzed [³H]-cAMP.

  • Signal Detection: Seal the plate and allow the beads to settle for at least 3 hours. Measure the scintillation counts per minute (CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(CPM_sample - CPM_no_enzyme) / (CPM_no_inhibitor - CPM_no_enzyme)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software like GraphPad Prism to determine the IC₅₀ value.[19][20]

Data Interpretation: A Representative SAR Table

The true power of the 3-bromo building block is realized in SAR studies. By synthesizing a small library of analogs, researchers can quickly understand how different chemical groups at the 3-position impact potency.

Compound IDModification at C3-PositionYield (%)PDE10A IC₅₀ (nM)
LEAD-01 4-Methoxyphenyl78%5.2
LEAD-02 4-Chlorophenyl81%12.8
LEAD-03 Pyridin-4-yl65%1.9
LEAD-04 Thiophen-2-yl72%8.5
LEAD-05 Cyclohexyl55%45.7

This is a representative data set for illustrative purposes.

Analysis: The data above suggest that aromatic and heteroaromatic substituents at the C3-position are favorable for high potency, with the pyridinyl group (LEAD-03) being particularly effective. The electron-donating methoxy group (LEAD-01) is preferred over the electron-withdrawing chloro group (LEAD-02). A non-aromatic substituent like cyclohexyl (LEAD-05) significantly reduces potency. This type of analysis guides the next round of inhibitor design.

Conclusion

This compound is a high-value, strategic building block for the discovery of next-generation PDE10A inhibitors. Its robust core scaffold, combined with a synthetically versatile bromine handle, enables the rapid and efficient exploration of chemical space around a key pharmacophore. The protocols outlined in this guide provide a solid foundation for the synthesis and in vitro evaluation of novel derivatives, accelerating the development of new therapeutics for debilitating CNS disorders.

References

Application Note & Protocols: A Systematic Workflow for the Antimicrobial and Cytotoxicity Screening of Novel 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent and selective antimicrobial activity. The pyridinone core is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial effects.[1][2] This document presents a comprehensive, field-proven workflow for the systematic evaluation of a library of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one analogs. We provide a tiered screening cascade, beginning with the determination of broad-spectrum antibacterial potency through Minimum Inhibitory Concentration (MIC) assays. Subsequently, protocols for hit characterization, including Minimum Bactericidal Concentration (MBC) and time-kill kinetic studies, are detailed to differentiate between bacteriostatic and bactericidal mechanisms. Crucially, we integrate a parallel assessment of mammalian cell cytotoxicity to establish a selectivity index, a critical early indicator of therapeutic potential. This guide is designed for researchers in drug discovery and microbiology, providing robust, step-by-step protocols and the scientific rationale behind key experimental decisions to empower the identification of promising lead candidates.

Introduction: The Rationale for Screening Pyridinone Analogs

Pyridinone-containing compounds have garnered significant attention in drug discovery due to their versatile physicochemical properties.[1] Their ability to act as both hydrogen bond donors and acceptors allows for effective interaction with diverse biological targets.[1] This structural motif is present in numerous compounds with established antibacterial, antiviral, and antifungal activities, making the this compound scaffold a rational starting point for the development of new antimicrobial agents.

The primary challenge in antimicrobial drug discovery is not only identifying potent compounds but also ensuring they are not toxic to the host.[3][4][5] Many agents that effectively kill pathogens are also cytotoxic to eukaryotic cells, precluding their therapeutic use.[5] Therefore, a successful screening campaign must co-evaluate efficacy and safety from the outset. The workflow described herein is designed to generate this multiparametric dataset efficiently.

Overall Screening Workflow

A tiered approach is employed to systematically narrow down a library of analogs to a small number of validated lead candidates. This conserves resources by focusing intensive characterization efforts on the most promising compounds.

Antimicrobial Screening Workflow cluster_secondary start_node Library of this compound Analogs process_node1 process_node1 start_node->process_node1 Compound Management (Solubilization, Plating) process_node process_node decision_node decision_node data_node data_node end_node Lead Candidate(s) for Further Development process_node2 Protocol 1: Broth Microdilution Assay (Gram-positive & Gram-negative panel) process_node1->process_node2 Primary Screen data_node1 Determine MIC Values process_node2->data_node1 decision_node1 Potency Filter (e.g., MIC ≤ 16 µg/mL) data_node1->decision_node1 process_node3 Secondary Screen & Safety Profile decision_node1->process_node3 Yes (Hits) inactive Inactive Analogs decision_node1->inactive No process_node4 Protocol 2: MBC Assay process_node3->process_node4 process_node5 Protocol 3: Time-Kill Kinetics process_node3->process_node5 process_node6 Protocol 4: Mammalian Cytotoxicity (MTT Assay) process_node3->process_node6 data_node2 Determine MBC/MIC Ratio process_node4->data_node2 data_node3 Characterize Killing Dynamics process_node5->data_node3 data_node4 Determine IC50 Value process_node6->data_node4 decision_node2 Selectivity Filter (High Selectivity Index & Bactericidal) data_node2->decision_node2 data_node3->decision_node2 data_node4->decision_node2 decision_node2->end_node Yes discarded Discarded Hits (Toxic or Static) decision_node2->discarded No

Caption: High-level workflow for antimicrobial screening and hit validation.

Part 1: Compound Preparation and Management

Rationale: Proper handling of a compound library is foundational to generating reproducible data. Inconsistent solubility or inaccurate concentrations are common sources of error.

Protocol:

  • Visual Inspection: Examine all analog samples for uniformity and signs of degradation.

  • Solubility Testing: Determine the optimal solvent for each analog. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. Test solubility up to 20-50 mM.

    • Scientist's Note: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is non-inhibitory to the test microorganisms and non-toxic to mammalian cells. Typically, this is ≤1% v/v.

  • Stock Solution Preparation: Prepare high-concentration master stocks (e.g., 10 mM in 100% DMSO). Aliquot into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Assay Plate Preparation: Create intermediate "daughter" plates by diluting the master stocks in the appropriate assay medium. These plates are then used for serial dilutions in the final assay. High-throughput screening often relies on automated liquid handlers for this step to ensure precision.[6]

Part 2: Primary Antimicrobial Screening

The goal of the primary screen is to efficiently and quantitatively assess the potency of each analog against a representative panel of bacterial pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7]

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (600 nm)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Compound stock solutions

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Resazurin sodium salt solution (optional, for colorimetric readout)

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL in CAMHB) to the first column of wells. This results in a total volume of 200 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves wells in columns 1-10 with 100 µL of compound at concentrations ranging from 64 µg/mL to 0.125 µg/mL.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well contains no compound.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to wells in columns 1-11. The final volume in these wells is now 200 µL, and the compound concentrations are halved (e.g., 64 µg/mL becomes 32 µg/mL). The final bacterial density is ~2.5 x 10^5 CFU/mL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD600) with a plate reader.

    • Alternative: For a colorimetric readout, add 20 µL of resazurin solution and incubate for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability.[7]

Data Presentation: Hypothetical MIC Values

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Analog-00148>64
Analog-0023264>64
Analog-0032216
Analog-004>64>64>64
Ciprofloxacin0.250.0150.5

Part 3: Hit Confirmation and Characterization

Compounds that meet the potency criteria (the "hits") are advanced to secondary screening to determine whether their effect is bactericidal (killing) or bacteriostatic (inhibiting growth).

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. A small difference between MBC and MIC (e.g., MBC/MIC ≤ 4) is often indicative of bactericidal activity.

Procedure:

  • Perform an MIC test as described in Protocol 1.

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at the MIC, 2x MIC, 4x MIC, etc.).

  • Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction) on the MHA subculture plate.

Protocol 3: Time-Kill Kinetic Assay

Rationale: This dynamic assay provides a more detailed picture of antimicrobial activity over time, clearly distinguishing between different mechanisms.[7]

Procedure:

  • In flasks containing CAMHB, establish bacterial cultures at a starting density of ~5 x 10^5 CFU/mL.

  • Add the test compound at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). Include a no-drug growth control.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask.

  • Perform serial dilutions of the aliquot and plate onto MHA to determine the number of viable CFUs/mL.

  • Plot the log10 CFU/mL versus time for each concentration.

Data Interpretation:

Time-Kill Kinetics cluster_curves y_axis_top->y_axis_bottom x_axis_left->x_axis_right Time (hours) gc_start->gc_mid Growth Control gc_mid->gc_end Growth Control bs_start->bs_mid Bacteriostatic bs_mid->bs_end Bacteriostatic bc_start->bc_mid Bactericidal bc_mid->bc_end Bactericidal bc_end->bc_kill ≥3-log reduction in_start->in_mid Indifference in_mid->in_end Indifference

Caption: Representative outcomes of a time-kill kinetic assay.

  • Bactericidal: A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic: Inhibition of growth, but the CFU/mL count does not drop significantly (i.e., <3-log10 reduction).

  • Indifference: No significant effect compared to the growth control.

Part 4: Selectivity and Safety Profiling

An ideal antimicrobial agent exhibits high potency against bacterial cells and low toxicity toward mammalian cells.

Protocol 4: Mammalian Cell Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method for assessing cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[9]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10^4 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells.

  • Controls: Include wells with medium only (no cells), cells with medium and vehicle (e.g., 0.5% DMSO), and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Interpretation: Selecting Lead Candidates

The ultimate goal is to identify compounds with the best combination of potency and safety. This is often quantified using the Selectivity Index (SI) .

SI = IC50 (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.

Data Summary and Lead Selection

Compound IDMIC (S. aureus, µg/mL)MBC/MIC RatioKilling KineticsIC50 (HEK293, µg/mL)Selectivity Index (SI)
Analog-00142Bactericidal8020
Analog-0032>16Bacteriostatic105
Lead-Candidate ≤ 4 ≤ 4 Bactericidal > 64 > 10-20

Based on this hypothetical data, Analog-001 would be prioritized as a lead candidate due to its bactericidal activity and favorable selectivity index. Analog-003, while potent, is less desirable due to its bacteriostatic nature and lower selectivity.

Conclusion

This application note provides a structured, multi-parametric framework for the initial antimicrobial screening of this compound analogs. By systematically determining potency (MIC), mechanism (MBC, time-kill), and selectivity (IC50), researchers can make data-driven decisions to prioritize compounds for more advanced preclinical development, including mechanism of action studies, resistance profiling, and in vivo efficacy models.

References

Application Note and Protocol for the Scale-up Synthesis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one and its structural analogs are pivotal intermediates in contemporary drug discovery and development. The fused pyridinone scaffold is a recurring motif in a variety of biologically active molecules, including kinase inhibitors for oncology applications and agents targeting neurodegenerative diseases.[1][2] The strategic placement of a bromine atom on the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize pharmacological properties.[1]

This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors. The protocol is designed to be robust, scalable, and mindful of safety considerations inherent in large-scale chemical synthesis. We will first detail the synthesis of the precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by its selective bromination to yield the target compound.

Chemical Profile and Safety

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular WeightHazard Statements
Target Product 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one1196154-87-6C₈H₆BrNO212.05 g/mol H302, H315, H319, H335
Precursor 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one31170-78-2C₈H₇NO133.15 g/mol Not extensively characterized; handle with care.
Brominating Agent N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98 g/mol H314
Precursor Starting Material 2,3-Cyclopentenopyridine533-37-9C₈H₉N119.16 g/mol Flammable liquid and vapor. Causes skin and eye irritation.

Hazard Analysis: The synthesis involves hazardous materials. N-Bromosuccinimide is corrosive and can cause severe skin burns and eye damage.[3] Bromination reactions can be exothermic and require careful temperature control. Appropriate personal protective equipment (PPE), including safety goggles, face shields, lab coats, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. A thorough risk assessment is mandatory before commencing any work.[4][5]

Overall Synthetic Scheme

The two-stage synthesis commences with the oxidation of 2,3-cyclopentenopyridine to produce the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This is followed by a regioselective electrophilic bromination at the 3-position of the pyridine ring using N-bromosuccinimide (NBS) to yield the final product.

Synthetic_Scheme 2,3-Cyclopentenopyridine 2,3-Cyclopentenopyridine Precursor_Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 2,3-Cyclopentenopyridine->Precursor_Ketone Mn(OTf)₂, t-BuOOH, H₂O Final_Product This compound Precursor_Ketone->Final_Product NBS, Acetonitrile Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization NMR NMR (¹H, ¹³C) Purified_Product->NMR Structure Confirmation MS Mass Spectrometry Purified_Product->MS MW Confirmation HPLC HPLC Purity Purified_Product->HPLC Purity Assessment MP Melting Point Purified_Product->MP Purity Check

References

Troubleshooting & Optimization

Technical Overview: The Oxidation of Methylene Groups Adjacent to a Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on optimizing the manganese-catalyzed oxidation of cyclopentenopyridines. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance your experimental outcomes.

The direct oxidation of a C(sp³)–H bond, specifically a methylene (CH₂) group adjacent to a pyridine ring, is a highly valuable transformation in medicinal chemistry for synthesizing pyridin-one analogues.[1] Traditional methods often require harsh conditions. The use of Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) with tert-butyl hydroperoxide (t-BuOOH) in water presents a mild, efficient, and environmentally conscious alternative.[1]

This system leverages the ability of manganese to access multiple oxidation states, facilitating a catalytic cycle that activates the otherwise stable C–H bond.[2] Understanding the nuances of this catalytic system is key to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this Mn(OTf)₂/t-BuOOH catalyzed oxidation?

A1: The reaction is believed to proceed through a radical-mediated pathway, which can be broken down into three key stages: Catalyst Activation, C–H Abstraction, and Product Formation.

  • Catalyst Activation: The Mn(II) precursor reacts with the oxidant, t-BuOOH, to form a high-valent manganese-oxo species, likely a Mn(IV)=O complex. The triflate (OTf⁻) is a weakly coordinating anion, which facilitates the interaction between the manganese center and the oxidant.[3]

  • Hydrogen Atom Transfer (HAT): This highly reactive Mn(IV)=O species is the key C–H activating intermediate. It abstracts a hydrogen atom from the methylene group adjacent to the pyridine ring. This is typically the rate-determining step.[4] This HAT process generates a carbon-centered radical on the substrate and a Mn(III)-OH species.[2]

  • Product Formation: The substrate radical is rapidly oxidized further by the manganese complex (or another oxidant molecule) to form a carbocationic intermediate, which is then trapped by water to form a gem-diol. This gem-diol is unstable and readily collapses to the desired ketone product, regenerating the Mn(II) catalyst to complete the cycle.

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation Mn(II) Mn(II) Mn(IV)=O High-Valent Mn(IV)=O Mn(II)->Mn(IV)=O t-BuOOH Mn(III)-OH Mn(III)-OH Mn(IV)=O->Mn(III)-OH Substrate (R-CH2-Py) H-Atom Abstraction Substrate R-CH2-Py Mn(IV)=O->Substrate Radical R-CH•-Py Mn(III)-OH->Mn(II) Radical Oxidation & Regeneration Substrate->Radical Product R-C(=O)-Py Radical->Product Oxidation, +H2O, -2H+

Caption: Proposed radical-based mechanism for Mn-catalyzed oxidation.

Q2: Why is Mn(OTf)₂ used as the catalyst? Can other manganese salts be used?

A2: Mn(OTf)₂ is particularly effective because the triflate anion (CF₃SO₃⁻) is a poor ligand; it is weakly coordinating. This "ligand-free" nature leaves the manganese center more accessible for coordination with the oxidant and substrate, enhancing catalytic activity.[3] While other manganese salts like Mn(OAc)₂, MnCl₂, or Mn(acac)₂ could potentially work, they often require higher catalyst loadings or different reaction conditions to achieve similar efficacy due to their more strongly coordinating anions.

Q3: What is the specific role of t-BuOOH? Are there alternatives?

A3: tert-Butyl hydroperoxide (t-BuOOH) serves as the terminal oxidant. It is the source of the oxygen atom that is ultimately incorporated into the substrate.[1] In the presence of a transition metal like manganese, the O-O bond in t-BuOOH is homolytically cleaved to generate radicals that drive the formation of the active Mn(IV)=O species.[5] Compared to hydrogen peroxide (H₂O₂), t-BuOOH is often more soluble in organic media and can be more stable under certain conditions.[6] However, H₂O₂ can also be used, sometimes requiring additives like carboxylic acids to facilitate the formation of the active oxidant.[4][7]

Q4: Why is water an effective solvent for this reaction?

A4: The use of water as a solvent is a key feature of this "green chemistry" protocol.[1] Water is non-toxic, non-flammable, and inexpensive. Mechanistically, water can play several roles: it can stabilize the polar, high-valent manganese-oxo intermediates, and it acts as the nucleophile that traps the carbocationic intermediate leading to the final ketone product.[8] Its high polarity may also promote the aggregation of nonpolar substrates, potentially accelerating the reaction.

Troubleshooting Guide

This guide addresses the most common issues encountered during the oxidation of cyclopentenopyridines.

Caption: Troubleshooting decision tree for common experimental issues.

Issue 1: Low Yield or No Conversion

  • Potential Cause: Inactive catalyst or inefficient generation of the active Mn(IV)=O species.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Manganese(II) salts can oxidize over time. Use a fresh bottle of Mn(OTf)₂ or one that has been stored properly under an inert atmosphere.

    • Optimize Oxidant Addition: A major competing pathway is the manganese-catalyzed disproportionation of t-BuOOH into tert-butanol and oxygen.[5][9] Adding the t-BuOOH solution slowly via syringe pump over 1-2 hours maintains a low, steady concentration of the oxidant, favoring the productive oxidation pathway over decomposition.

    • Check Substrate Purity: Impurities in the starting material, particularly other chelating nitrogen or oxygen-containing compounds, can bind to the manganese center and act as catalyst poisons.[10]

Issue 2: Reaction Stalls / Incomplete Conversion

  • Potential Cause: Insufficient oxidant or catalyst deactivation over the course of the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time: Some substituted cyclopentenopyridines are less reactive. Monitor the reaction by TLC or GC-MS and allow it to stir for up to 24 hours.

    • Increase Oxidant Equivalents: If starting material remains after 16-24 hours, add an additional 1-2 equivalents of t-BuOOH and monitor for further conversion.

    • Consider Temperature: For particularly unreactive substrates, gently warming the reaction to 35-40 °C can increase the rate. However, be aware this may also increase the rate of side reactions.

Issue 3: Formation of a Brown/Black Precipitate (MnO₂)

  • Potential Cause: The formation of insoluble manganese dioxide (MnO₂) is a common catalyst deactivation pathway in manganese-catalyzed oxidations.[11] This can happen if the catalytic cycle is disrupted, leading to irreversible oxidation of Mn(II) or Mn(III) species.

  • Troubleshooting Steps:

    • Ensure Homogeneity: Vigorous stirring is crucial, especially during the addition of the oxidant, to prevent localized high concentrations that can promote catalyst agglomeration and decomposition to MnO₂.[12]

    • Control pH: Although this reaction is run without added buffer, significant changes in pH (caused by acidic impurities or byproducts) can affect the stability of the manganese species in solution. Ensure the starting materials are neutral.

    • Workup: If MnO₂ forms, it is typically a fine, dark brown powder that can be removed by filtering the reaction mixture through a pad of celite before proceeding with the aqueous workup.

Issue 4: Multiple Products Observed by TLC/GC-MS

  • Potential Cause: Over-oxidation, N-oxidation of the pyridine ring, or other side reactions.

  • Troubleshooting Steps:

    • Limit Over-oxidation: While this protocol shows good selectivity for the ketone, over-oxidation to other products is possible, especially with prolonged reaction times or higher temperatures.[13] Try running the reaction at a lower temperature (e.g., 15-20 °C) or stopping the reaction as soon as the starting material is consumed.

    • Check for N-Oxidation: The pyridine nitrogen is a potential site for oxidation, which would form the corresponding N-oxide.[14] This can sometimes be suppressed by using a different solvent system, though this would be a deviation from the established green protocol.

Experimental Protocol & Data

General Procedure for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1]

Experimental_Workflow Start Start Combine 1. Combine Substrate (0.5 mmol), Mn(OTf)₂ (0.5 mol%), and H₂O (2.0 mL) in a reaction flask. Start->Combine AddOxidant 2. Add t-BuOOH (7.0 equiv, 70% in H₂O) dropwise at 25 °C. Combine->AddOxidant Stir 3. Stir vigorously at 25 °C for 16 hours. Monitor reaction progress by TLC. AddOxidant->Stir Quench 4. Quench with saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃. Stir->Quench Extract 5. Extract with Ethyl Acetate (3x). Quench->Extract WashDry 6. Wash combined organic layers with brine, dry over Na₂SO₄, and filter. Extract->WashDry Concentrate 7. Concentrate under reduced pressure. WashDry->Concentrate Purify 8. Purify by silica gel column chromatography. Concentrate->Purify End Final Product Purify->End

References

Technical Support Center: Synthesis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth technical guidance in a user-friendly, question-and-answer format.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-stage process involving a Friedel-Crafts acylation followed by a Nazarov cyclization. Understanding the nuances of each stage is critical to minimizing byproduct formation and maximizing the yield of the desired product.

Synthetic_Pathway 3-Bromopyridine Derivative 3-Bromopyridine Derivative Acylated Intermediate Acylated Intermediate 3-Bromopyridine Derivative->Acylated Intermediate Friedel-Crafts Acylation This compound This compound Acylated Intermediate->this compound Nazarov Cyclization

Caption: General synthetic route.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their occurrence and actionable solutions.

Part A: Friedel-Crafts Acylation Stage

The initial step of acylating a suitable 3-bromopyridine derivative is prone to several side reactions that can impact the overall efficiency of the synthesis.

Question 1: Low yield of the desired acylated intermediate and the presence of multiple products on TLC/LC-MS.

Possible Cause: Polysubstitution on the pyridine ring. Although the acyl group is deactivating, forcing conditions can lead to the introduction of more than one acyl group.[1] Another possibility is acylation at an undesired position if the starting material has multiple activated sites.

Troubleshooting:

  • Stoichiometry Control: Carefully control the stoichiometry of the acylating agent and the Lewis acid catalyst (e.g., AlCl₃). Use of a slight excess of the bromopyridine derivative relative to the acylating agent can disfavor polysubstitution.

  • Reaction Temperature: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity and reduce the rate of competing side reactions.

  • Choice of Lewis Acid: A milder Lewis acid, such as ZnCl₂ or FeCl₃, may offer better control over the reaction compared to the highly reactive AlCl₃.

Question 2: Formation of an unexpected isomer of the acylated intermediate.

Possible Cause: Rearrangement of the acylium ion. While less common than in Friedel-Crafts alkylation, rearrangement can occur under certain conditions, leading to the formation of a constitutional isomer.[2]

Troubleshooting:

  • Acylating Agent Selection: Use of acyl chlorides or anhydrides generally leads to the formation of a resonance-stabilized acylium ion that is less prone to rearrangement.[3]

  • Reaction Conditions: Milder reaction conditions (lower temperature, less reactive Lewis acid) can help to suppress rearrangement pathways.

Parameter Standard Condition Troubleshooting Adjustment Expected Outcome
Temperature0 °C to RT-10 °C to 0 °CIncreased selectivity
Lewis AcidAlCl₃ (1.1 eq)FeCl₃ (1.1 eq) or ZnCl₂ (1.2 eq)Reduced side reactions
Reactant Ratio1:1 (Pyridine:Acyl Halide)1.2:1 (Pyridine:Acyl Halide)Minimized polyacylation

Table 1: Recommended Adjustments for Friedel-Crafts Acylation.

Part B: Nazarov Cyclization Stage

The acid-catalyzed intramolecular cyclization of the divinyl ketone precursor is the key ring-forming step. Byproducts in this stage often arise from the complex carbocationic intermediates.

Question 3: Incomplete cyclization, resulting in the recovery of the starting acylated intermediate.

Possible Cause: Insufficient acid strength or concentration to promote the formation of the necessary pentadienyl cation for the electrocyclization.[4][5] The reaction may also require higher temperatures to overcome the activation energy barrier.

Troubleshooting:

  • Acid Catalyst: Employ a strong protic acid (e.g., H₂SO₄, polyphosphoric acid) or a strong Lewis acid (e.g., BF₃·OEt₂, AlCl₃) in stoichiometric amounts.

  • Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extended reaction times at a moderate temperature may be beneficial.

Question 4: Formation of a regioisomeric cyclopentenone byproduct.

Possible Cause: The elimination step following the 4π-electrocyclization can proceed in different directions, leading to the formation of double bond isomers.[6][7] The thermodynamic stability of the resulting alkene often dictates the major product.

Troubleshooting:

  • Directing Groups: The presence of certain directing groups on the vinyl portion of the precursor can influence the regioselectivity of the elimination. Silicon-directed Nazarov cyclizations, for example, can offer excellent control over the position of the double bond.[6]

  • Reaction Conditions: While more challenging to control, the choice of acid and solvent can sometimes influence the ratio of regioisomers.

Nazarov_Byproducts cluster_0 Nazarov Cyclization Acylated Intermediate Acylated Intermediate Pentadienyl Cation Pentadienyl Cation Acylated Intermediate->Pentadienyl Cation Acid Catalyst Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π-electrocyclization Desired Product Desired Product Oxyallyl Cation->Desired Product Elimination (Path A) Regioisomeric Byproduct Regioisomeric Byproduct Oxyallyl Cation->Regioisomeric Byproduct Elimination (Path B)

Caption: Formation of regioisomeric byproducts.

Question 5: Observation of polymeric or tar-like byproducts.

Possible Cause: Strong acidic conditions and elevated temperatures can promote intermolecular reactions and polymerization of the reactive carbocationic intermediates.

Troubleshooting:

  • Controlled Addition: Add the substrate slowly to the acid at a low temperature to maintain a low concentration of the reactive intermediates.

  • Milder Conditions: Explore the use of milder Lewis acids or solid acid catalysts that can be easily filtered off, reducing contact time.

  • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and degradation.

Issue Potential Byproduct Structure Analytical Signature (LC-MS) Preventative Measure
Incomplete ReactionStarting MaterialM/Z of acylated intermediateStronger acid/higher temperature
Regioisomer FormationDouble bond isomerSame M/Z, different retention timeModify substrate/explore catalysts
PolymerizationHigh MW speciesBroad, unresolved peaksLower temp/controlled addition

Table 2: Common Byproducts in Nazarov Cyclization and Their Mitigation.

III. Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation
  • To a stirred solution of the 3-bromopyridine derivative (1.2 eq) in a suitable dry solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar) at 0 °C, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add the acyl chloride (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and extracting with an organic solvent.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nazarov Cyclization
  • To a pre-cooled (0 °C) strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid), add the acylated intermediate (1.0 eq) slowly with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature or gently heat (e.g., 50-80 °C) for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH solution or solid NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the desired this compound.

IV. References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. (URL not a direct link to a specific paper, but a search result)

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. --INVALID-LINK--

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. --INVALID-LINK--

  • Nazarov cyclization reaction. Wikipedia. --INVALID-LINK--

  • Friedel–Crafts Acylation. Sigma-Aldrich. --INVALID-LINK--

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. (Duplicate of Reference 2)

  • The Nazarov Cyclization. Organic Reactions. --INVALID-LINK--

  • Nazarov Cyclization. Thermo Fisher Scientific. --INVALID-LINK--

  • The Nazarov Cyclization. Synform. --INVALID-LINK--

  • Nazarov Cyclization. Organic Chemistry Portal. --INVALID-LINK--

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. --INVALID-LINK--

  • Ch12: Friedel-Crafts limitations. University of Calgary. --INVALID-LINK--

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. --INVALID-LINK--

  • Friedel-Crafts Acylation. Organic Chemistry Portal. (Duplicate of Reference 10)

  • Friedel-Crafts Acylation. Chemistry Steps. (Duplicate of Reference 13)

  • Friedel-Crafts Acylation. Organic Chemistry Portal. (Duplicate of Reference 10)

References

Technical Support Center: Troubleshooting Suzuki Coupling with 2-Pyridyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of 2-pyridyl bromides. The unique electronic properties and coordination behavior of the 2-pyridyl moiety present a distinct set of obstacles not typically seen with standard aryl halides. This resource provides in-depth, experience-driven answers to common problems, explaining the "why" behind the troubleshooting steps to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction with a 2-pyridyl bromide is giving very low to no yield of the desired biaryl product. What are the most likely causes?

A1: Low or no yield in the Suzuki coupling of 2-pyridyl bromides is a common and multifaceted issue. The primary culprits often revolve around three key areas: catalyst inhibition, slow reductive elimination, and issues with the boronic acid/ester coupling partner.

  • Catalyst Inhibition/Deactivation: The nitrogen lone pair on the 2-pyridyl ring can act as a potent ligand, coordinating strongly to the palladium catalyst.[1][2] This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1][3] This is particularly problematic with standard palladium sources and ligands.

  • Slow Reductive Elimination: The final product-forming step in the Suzuki catalytic cycle is reductive elimination from a Pd(II) intermediate.[4] For electron-rich heteroaromatics like pyridines, this step can be particularly slow.[5][6][7] The electron-donating nature of the pyridine ring can strengthen the Pd-C bond, increasing the energy barrier for reductive elimination.

  • Boronic Acid/Ester Instability: While the focus is on the 2-pyridyl bromide, the stability of your boronic acid or ester coupling partner is critical. Many boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8][9][10] This is often exacerbated by the basic and aqueous conditions of the Suzuki reaction.[10]

Issue 2: Catalyst and Ligand Selection

Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and not getting good results. What catalyst/ligand system is recommended for coupling 2-pyridyl bromides?

A2: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation. The key is to use bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and, crucially, the rate-limiting reductive elimination step.[5][6][7]

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging Suzuki couplings. Their steric bulk and electron-donating properties help to destabilize the Pd-N coordination and accelerate reductive elimination.[11]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be highly effective in promoting the catalytic cycle.[12]

  • Air-Stable Precatalysts: Using well-defined, air-stable palladium precatalysts can improve reproducibility. These complexes are designed for clean and efficient generation of the active Pd(0) species.[13][14]

Ligand TypeKey FeaturesRecommended For
Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) Bulky, electron-rich, promotes reductive elimination.General use with 2-pyridyl bromides, especially with challenging substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, thermally stable.Can be effective alternatives to phosphine ligands.
Dialkylphosphine Oxides Air-stable and effective for some 2-pyridyl systems.[15][16]When air-sensitivity of other ligands is a concern.

Troubleshooting Workflow: A Step-by-Step Guide

If you are facing persistent issues, a systematic approach to troubleshooting is essential. The following workflow will guide you through the process of identifying and resolving the problem.

Troubleshooting_Workflow cluster_start Initial Reaction Failure cluster_boronic_acid Step 1: Verify Boronic Acid/Ester Stability cluster_catalyst Step 2: Optimize Catalyst System cluster_conditions Step 3: Adjust Reaction Conditions cluster_success Successful Coupling start Low/No Yield with 2-Pyridyl Bromide check_boronic Is Protodeboronation Suspected? start->check_boronic use_ester Switch to a more stable boronate ester (e.g., MIDA, pinacol). check_boronic->use_ester Yes change_catalyst Upgrade from standard Pd catalysts (e.g., Pd(PPh₃)₄). check_boronic->change_catalyst No use_ester->change_catalyst slow_release Employ 'slow release' strategies with MIDA boronates. slow_release->change_catalyst buchwald_ligands Use bulky, electron-rich ligands (e.g., SPhos, XPhos). change_catalyst->buchwald_ligands precatalyst Consider using a well-defined precatalyst for reproducibility. buchwald_ligands->precatalyst base_choice Is the base appropriate? precatalyst->base_choice solvent_choice Is the solvent optimal? base_choice->solvent_choice Yes optimize_base Switch to a non-nucleophilic, stronger base (e.g., K₃PO₄, Cs₂CO₃). base_choice->optimize_base No temp_choice Is the temperature correct? solvent_choice->temp_choice Yes optimize_solvent Use aprotic polar solvents (e.g., Dioxane, Toluene). solvent_choice->optimize_solvent No success Product Formation Achieved temp_choice->success Yes optimize_base->solvent_choice optimize_solvent->temp_choice

Caption: Troubleshooting Decision Tree for Suzuki Coupling of 2-Pyridyl Bromides.

Issue 3: Side Reactions

Q3: I'm observing significant amounts of side products, such as homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?

A3: Side reactions are often a sign of an inefficient catalytic cycle.

  • Homocoupling: The formation of a biaryl from two molecules of your boronic acid is often promoted by the presence of Pd(II) species and oxygen.[17] This can occur if your Pd(0) catalyst is oxidized or if you are using a Pd(II) precatalyst that is not efficiently reduced.

    • Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Using a more active catalyst system that promotes the desired cross-coupling at a faster rate can also outcompete the homocoupling pathway.

  • Debromination (Hydrodehalogenation): The replacement of the bromine on your 2-pyridyl starting material with a hydrogen atom can occur via a hydride transfer mechanism.[17] The source of the hydride can be from solvents (like isopropanol) or certain bases.

    • Solution: Avoid using alcoholic solvents if debromination is a problem. Switch to aprotic solvents like dioxane or toluene. Also, ensure your base is not promoting this side reaction.

Advanced Troubleshooting & Mechanistic Insights

The "2-Pyridyl Problem": A Deeper Dive

The challenges associated with 2-pyridyl substrates are so well-known they are often referred to as the "2-pyridyl problem".[18][19] The core issue is the Lewis basicity of the pyridine nitrogen, which can interfere with multiple steps of the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Inhibition Catalyst Inhibition (2-Pyridyl Coordination) Pd0->Inhibition Coordination PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ Base PdII->Inhibition Coordination PdII_Ar Ar-Pd(II)-Ar' L₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Inhibition->Pd0

Caption: Simplified Suzuki Catalytic Cycle with 2-Pyridyl Inhibition Pathway.

The nitrogen atom can coordinate to both the Pd(0) and Pd(II) species in the catalytic cycle, forming stable complexes that do not proceed to the next step.[1][2] This is why the use of bulky ligands is so critical; they create a sterically hindered environment around the palladium center, making it more difficult for the pyridine nitrogen to coordinate.

The Role of the Base

The base in a Suzuki reaction plays a crucial role in activating the boronic acid for transmetalation.[12][20] However, the choice of base can also influence side reactions.

  • Strong, Non-nucleophilic Bases: For 2-pyridyl couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred.[21][22] They are effective at promoting the transmetalation step without introducing competing nucleophiles.

  • Fluoride Sources: Bases like cesium fluoride (CsF) can also be effective, particularly when using boronate esters.[16]

Experimental Protocol: A General Starting Point for Difficult 2-Pyridyl Bromide Couplings

This protocol is intended as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for your specific substrates.

Materials:

  • 2-Pyridyl Bromide (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl bromide, arylboronic acid/ester, potassium phosphate, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent catalyst oxidation.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Overcoming Poor Reactivity of 3-Bromopyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the cross-coupling of 3-bromopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of these often-recalcitrant substrates. The electron-deficient nature of the pyridine ring, coupled with the coordinating ability of the nitrogen lone pair, presents a unique set of obstacles in forming new carbon-carbon and carbon-nitrogen bonds.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve reproducible success in your synthetic endeavors.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each recommendation.

Scenario 1: Suzuki-Miyaura Coupling - Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling with a 3-bromopyridine derivative and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the most likely causes and how can I troubleshoot this?

Answer: Low or no product yield in the Suzuki-Miyaura coupling of 3-bromopyridines is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions.[3] The primary suspect is the pyridine nitrogen, which can coordinate to the palladium catalyst and disrupt the catalytic cycle.[3][4]

Here is a systematic approach to troubleshooting:

  • Evaluate the Catalyst System (Ligand is Key): The choice of phosphine ligand is critical. Standard ligands like PPh₃ may be ineffective.[5] For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition and subsequent steps in the catalytic cycle.[6][7]

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][3] These ligands can shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[3]

  • Re-evaluate the Base and Solvent System: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[8] The choice of base and solvent are often interdependent.[9]

    • Recommendation: For challenging couplings, stronger, non-nucleophilic bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to more potent options like K₃PO₄ or Cs₂CO₃.[2][3] Ensure the base is finely powdered to maximize its surface area and reactivity.[3] A common and often effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[3]

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can lead to the formation of inactive palladium oxides.[2][10]

    • Recommendation: Rigorously degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5][11] Maintain a positive pressure of inert gas throughout the reaction setup.[1][12]

  • Check Reagent Quality: The purity of all reagents is paramount. Boronic acids can degrade over time through protodeboronation, especially in the presence of moisture.[3]

    • Recommendation: Use a slight excess (1.1–1.5 equivalents) of the boronic acid to compensate for potential degradation.[2][3] If possible, use freshly purchased or recently purified reagents.

Scenario 2: Buchwald-Hartwig Amination - Catalyst Deactivation and Side Reactions

Question: My Buchwald-Hartwig amination of a 3-bromopyridine with a primary amine is sluggish and yields a significant amount of the debrominated starting material (hydrodehalogenation). How can I improve the reaction efficiency and minimize this side product?

Answer: A stalled Buchwald-Hartwig amination with 3-bromopyridine derivatives is frequently due to catalyst inhibition by the pyridine nitrogen.[2] The formation of the hydrodehalogenation byproduct is also a common competing reaction pathway.[10]

Here are strategies to address these issues:

  • Ligand and Catalyst Selection: As with Suzuki couplings, the ligand choice is paramount. Bulky, electron-rich phosphine ligands are essential to facilitate the C-N reductive elimination and prevent catalyst deactivation.[1][2]

    • Recommendation: Employ sterically hindered biaryl phosphine ligands like SPhos, RuPhos, or XPhos.[2] Using pre-formed palladium catalysts (precatalysts) can also lead to more active and reproducible catalytic systems compared to generating the active Pd(0) species in situ.[2]

  • Base Selection to Minimize Hydrodehalogenation: The choice of base can significantly influence the competition between the desired amination and the undesired hydrodehalogenation.

    • Recommendation: While strong bases like NaOtBu are commonly used, they can sometimes promote hydrodehalogenation.[2] If this side reaction is significant, consider screening other bases such as LiHMDS or K₃PO₄.[2][12]

  • Optimize Reaction Temperature: While these reactions often require elevated temperatures to proceed, excessively high temperatures can sometimes favor catalyst decomposition and side reactions.[1]

    • Recommendation: If you observe catalyst decomposition (e.g., formation of palladium black), try lowering the reaction temperature.[4] Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., from 80 °C to 110 °C) may be beneficial.[1][12]

Scenario 3: Sonogashira Coupling - Failure to Initiate or Low Yield

Question: I am attempting a Sonogashira coupling of a 3-bromopyridine with a terminal alkyne, but the reaction is not proceeding. What are the critical parameters to check?

Answer: A failed Sonogashira coupling with 3-bromopyridine can often be traced back to issues with the dual catalyst system or the reaction conditions.

  • Dual Catalyst System Integrity: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[3][13] The activity of both is crucial.

    • Recommendation: Ensure that both the palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the CuI are fresh and have been stored under inert conditions to prevent oxidation.[3]

  • Base and Solvent Choice: A suitable base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[14]

    • Recommendation: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used and often serves as the solvent or co-solvent.[15] Ensure the amine base is anhydrous.[16]

  • Inert Atmosphere is Non-Negotiable: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the starting material and deactivates the catalyst.

    • Recommendation: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]

Frequently Asked Questions (FAQs)

Q1: Why are 3-bromopyridine derivatives so much less reactive than, for example, 3-iodopyridines?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[6] This is primarily due to the bond dissociation energy of the carbon-halogen bond. The C-I bond is weaker and more easily cleaved during the oxidative addition step, which is often the rate-limiting step of the catalytic cycle. Consequently, 3-iodopyridines are more reactive and typically require milder reaction conditions than their 3-bromo counterparts.

Q2: Can I use the same ligand for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of my 3-bromopyridine substrate?

A2: While there is some overlap, it is not a one-size-fits-all situation. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) have shown broad applicability and are a good starting point for both Suzuki and Buchwald-Hartwig reactions involving challenging substrates.[2][3] However, Sonogashira couplings often perform well with less bulky phosphine ligands like PPh₃ in combination with the palladium and copper catalysts.[15] It is always advisable to perform some initial screening to identify the optimal ligand for your specific transformation.

Q3: I see the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A3: The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution.[4] This is a common catalyst deactivation pathway. It can occur if the catalytic cycle is slow, allowing the active Pd(0) species to collide and aggregate.[4] To prevent this, you need to accelerate the catalytic cycle. This can be achieved by:

  • Optimizing the ligand: Using a more effective ligand can speed up the rate-limiting steps.[4]

  • Increasing the concentration: Running the reaction at a higher concentration can favor the desired bimolecular reactions of the catalytic cycle over unimolecular decomposition or aggregation.

  • Adjusting the temperature: While counterintuitive, sometimes lowering the temperature can increase catalyst stability and overall turnover numbers.[4]

Q4: What is the role of water in some Suzuki coupling procedures?

A4: Water is often used as a co-solvent in Suzuki reactions, typically with an organic solvent like dioxane, THF, or toluene.[3][17] It serves multiple purposes:

  • It helps to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃), facilitating its role in the reaction.[17]

  • It can assist in the crucial transmetalation step of the catalytic cycle.

  • In some cases, a small amount of water can help in the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[18]

However, an excessive amount of water can promote the undesirable side reaction of protodeboronation of the boronic acid.[3]

Data and Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling of 3-Bromopyridines
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-2.5)SPhos (4-10) or XPhos (4-10)K₃PO₄ (2-3) or Cs₂CO₃ (2-3)Toluene/H₂O or Dioxane/H₂O80-110
Buchwald-Hartwig Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-2.5)RuPhos (4-10) or XPhos (4-10)NaOtBu (1.5-2.5) or LiHMDS (1.5-2.5)Toluene or Dioxane80-110
Sonogashira PdCl₂(PPh₃)₂ (2-5) & CuI (5-10)PPh₃ (as part of Pd complex)Et₃N or DIPEADMF or Et₃N25-100

Note: These are general starting points. Optimization is often necessary for specific substrates.

Protocol 1: General Procedure for a Troubleshooting Screen of a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.[12]

  • Reagent Addition: In a separate vial under an inert atmosphere, weigh the palladium precatalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%). Add this solid mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[2]

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Challenges and Solutions

Diagram 1: The "Pyridine Problem" - Catalyst Inhibition

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway A Active Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B Ar-Br Inactive Inactive Complex (Py-Pd(0)L2) A->Inactive Coordination C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Regenerated Pd(0)L2 Product Product (Ar-Ar') D->Product Pyridine 3-Bromopyridine (Substrate) Pyridine->Inactive caption Coordination of pyridine nitrogen to the Pd(0) catalyst forms an inactive complex, halting the cycle.

Caption: Coordination of pyridine nitrogen to the Pd(0) catalyst forms an inactive complex, halting the cycle.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling

G Start Low or No Yield in 3-Bromopyridine Coupling Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas solvents and use Schlenk line. Check_Inert->Degas No Check_Catalyst Is the catalyst system optimal? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Screen_Ligands Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Catalyst->Screen_Ligands No Check_Base Are the base and solvent appropriate? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Action: Screen stronger bases (K3PO4, Cs2CO3) and appropriate solvents. Check_Base->Screen_Bases No Check_Reagents Are reagents pure and active? Check_Base->Check_Reagents Yes Screen_Bases->Check_Reagents Use_Fresh Action: Use fresh boronic acid, catalyst, and anhydrous solvents. Check_Reagents->Use_Fresh No Success Reaction Optimized Check_Reagents->Success Yes Use_Fresh->Success caption A logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.

Caption: A logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.

References

Technical Support Center: Purifying Brominated Heterocycles with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Brominated heterocycles are pivotal building blocks in medicinal chemistry and materials science, but their purification can be non-trivial.[1] This resource provides in-depth, field-proven insights through a series of frequently asked questions and a comprehensive troubleshooting guide to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are brominated heterocycles sometimes difficult to purify on standard silica gel?

Brominated heterocycles can be susceptible to degradation on standard silica gel.[2] Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface, which can lead to several complications.[3] For sensitive substrates, this acidic environment can cause hydrolysis, de-bromination, or other side reactions, resulting in low recovery of the desired compound.[2][4] It is crucial to first assess the stability of your compound on silica before committing to a large-scale purification.[4]

Q2: How does the bromine atom affect my compound's polarity and its behavior on the column?

The bromine atom influences polarity in a complex way. While halogens are electronegative, their overall impact on a molecule's polarity is less straightforward than that of a hydroxyl or amine group. The large, polarizable electron cloud of bromine can lead to dipole-dipole and dispersion force interactions with the stationary phase.[5][6] However, the elution order is primarily determined by the overall polarity of the molecule.[3] A common mistake is to assume bromination drastically increases polarity. In reality, a brominated heterocycle will typically be slightly more polar than its non-brominated parent, but less polar than its hydroxylated or aminated analogue. The best practice is to always determine the retention factor (Rƒ) empirically using Thin-Layer Chromatography (TLC).[3][7]

Q3: What is the ideal Rƒ value I should aim for on my analytical TLC plate before running a column?

For optimal separation, the desired compound should have an Rƒ value between 0.3 and 0.4 in the chosen solvent system.[2] An Rƒ in this range ensures that the compound interacts sufficiently with the stationary phase to separate from less polar impurities (which will have a higher Rƒ) and more polar impurities (which will have a lower Rƒ), without requiring an excessive volume of solvent for elution.[4]

Q4: Should I use normal-phase or reversed-phase chromatography?

The vast majority of purifications for synthetic intermediates like brominated heterocycles are performed using normal-phase chromatography, with silica gel or alumina as the stationary phase and organic solvents as the mobile phase.[3][8] This is because the compounds are typically soluble in organic solvents. Reversed-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile), is generally reserved for more polar, water-soluble molecules such as peptides, nucleotides, or some drug metabolites.[9][10]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most common problems encountered during the column chromatography of brominated heterocycles, providing explanations for their causes and actionable solutions.

Problem 1: Low or No Recovery of the Compound

  • Question: I ran my column, but I can't find my product in any of the fractions. What happened?

  • Potential Causes & Scientific Rationale:

    • Compound Degradation: The most likely culprit is the decomposition of your acid-sensitive heterocycle on the acidic silica gel stationary phase.[4] This can be confirmed by performing a 2D TLC stability test.[2]

    • Irreversible Adsorption: Highly polar or functionalized heterocycles might bind too strongly to the active sites on the silica gel and fail to elute.

    • Elution with the Solvent Front: If the mobile phase is too polar, the compound will have minimal interaction with the stationary phase and will elute very quickly, possibly in the first few fractions with non-polar impurities.[4]

    • Dilute Fractions: The compound may have eluted, but it is spread across many fractions at a concentration too low to detect by TLC.[4]

  • Troubleshooting Steps & Solutions:

    • Assess Stability: Before running the column, perform a 2D TLC test (see Protocol 1). If a new spot or streaking appears, your compound is not stable on silica.

    • Neutralize the Stationary Phase: To prevent degradation, use deactivated silica gel. This can be done by washing the silica with a solvent containing a small amount (0.5-2%) of a non-nucleophilic base like triethylamine (TEA) or by using commercially available neutral alumina.[2][11]

    • Optimize the Mobile Phase: Re-evaluate your solvent system with TLC. Aim for an Rƒ of 0.3-0.4. If your compound is very non-polar, you may need to accept a higher Rƒ.[2][4]

    • Concentrate Fractions: If you suspect the product is present but too dilute, combine and concentrate the fractions where you expected to find your compound and re-analyze by TLC.[4]

Problem 2: Poor Separation of the Product from Impurities

  • Question: My TLC plate showed good separation, but all my column fractions are mixed. Why did this happen?

  • Potential Causes & Scientific Rationale:

    • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[2] The "bands" of each compound become too broad and overlap as they travel down the column. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[3]

    • Poorly Packed Column: Air bubbles or channels in the stationary phase lead to an uneven solvent front, causing compounds to travel at different rates across the column diameter and resulting in broad, overlapping bands.[3]

    • Sub-optimal Mobile Phase: A solvent system that is too polar will cause all compounds to elute too quickly, diminishing the separation achieved on the TLC plate. A shallower solvent gradient can often improve separation.[2][12]

    • Inappropriate Sample Loading: Applying the sample in a large volume of a strong solvent can cause the initial band to be very wide, compromising the entire separation.[13]

  • Troubleshooting Steps & Solutions:

    • Reduce Load/Increase Column Size: Use a larger column or simply reduce the amount of crude material being purified. A longer, thinner column generally provides better resolution than a shorter, wider one for a given amount of silica.[2]

    • Repack the Column: Ensure the column is packed uniformly as a slurry without any trapped air. Gently tapping the column during packing helps settle the silica evenly.[3]

    • Refine the Solvent System: Use TLC to find an eluent that provides the best possible separation between your product and the key impurities. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[14]

    • Use Proper Loading Technique: Dissolve the sample in the minimum amount of solvent possible.[13] For compounds that are poorly soluble in the eluent, dry loading is the preferred method (see Protocol 3).[13]

Problem 3: Product is Tailing or Streaking Down the Column

  • Question: My product is coming off the column, but it's spread across a large number of fractions (tailing). How can I get a sharper peak?

  • Potential Causes & Scientific Rationale:

    • Secondary Interactions: Acidic or basic functional groups on the heterocycle can engage in secondary interactions with the silanol groups of the silica, leading to a "stick-and-release" mechanism that causes tailing.

    • Solvent Effects: The chosen solvent may not be strong enough to completely dissolve the compound as it moves through the column, especially if the compound is partially crystalline on the stationary phase.[4]

    • Compound Degradation: As the compound slowly decomposes on the column, it can manifest as a continuous streak.[4]

  • Troubleshooting Steps & Solutions:

    • Add a Modifier to the Mobile Phase: If your compound is basic, adding a small amount of triethylamine (~0.5%) to the eluent can suppress interactions with acidic silanol groups. If your compound is acidic, adding a small amount of acetic or formic acid can achieve a similar effect.

    • Increase Eluent Polarity: Once the compound begins to elute, you can try increasing the polarity of the mobile phase to accelerate its movement and sharpen the band, assuming no impurities will co-elute.[4]

    • Change the Stationary Phase: If tailing is severe and cannot be resolved, consider switching to a different stationary phase like neutral alumina or Florisil.[4]

Key Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Assessment

This protocol is a critical first step to determine if your brominated heterocycle is stable on silica gel.

  • Obtain a square TLC plate.

  • In one corner, about 1 cm from each edge, spot a concentrated solution of your crude material.

  • Place the plate in a developing chamber with your chosen eluent and run the chromatogram as usual.

  • Remove the plate and thoroughly dry it in a fume hood until all solvent has evaporated.

  • Rotate the plate 90 degrees so the separated spots from the first run are now on the bottom edge.

  • Run the plate again in the same eluent system.

  • Analysis: Visualize the plate. If your compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. The appearance of any new spots off this diagonal indicates that decomposition occurred on the silica plate.[2][4]

Protocol 2: Column Packing via the Slurry Method

Proper column packing is essential for achieving good separation.[3]

  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • In a separate beaker, create a slurry by adding dry silica gel to a non-polar solvent (e.g., hexane). The consistency should be easily pourable but not too dilute.[15]

  • Fill the column about halfway with the same non-polar solvent.

  • With stirring, pour the silica gel slurry into the column. Use a funnel to guide the slurry.

  • Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles.[3]

  • Once all the silica has been added, open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Never let the silica run dry. [13]

  • Carefully add a protective layer of sand (0.5-1 cm) on top of the silica bed to prevent disruption during solvent or sample addition.[13]

Protocol 3: Sample Loading Techniques

  • Wet Loading:

    • Dissolve the crude sample in the minimum possible volume of the mobile phase or a slightly more polar solvent.[13]

    • Drain the solvent in the packed column until it is level with the top of the sand layer.

    • Using a pipette, carefully and evenly apply the sample solution directly onto the sand layer without disturbing the surface.[13]

    • Open the stopcock and allow the sample to absorb completely onto the silica bed.

    • Carefully add fresh eluent, fill the column, and begin collecting fractions.

  • Dry Loading: This method is ideal for samples that have poor solubility in the starting eluent.[13]

    • Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

    • Add a small amount of dry silica gel (typically 10-20 times the mass of the sample) to the solution.[13]

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[13]

    • Drain the solvent in the packed column to the top of the sand layer.

    • Carefully pour the silica-adsorbed sample onto the sand layer, creating a new, thin top layer.

    • Add another protective layer of sand on top of the sample layer.

    • Carefully add eluent, fill the column, and begin collecting fractions.

Data & Visualization

Table 1: Properties of Common Stationary Phases

Stationary PhasePolaritySurface NatureTypical Applications & Notes
Silica Gel HighAcidic (pKa ~4.5)Most common for normal-phase chromatography of a wide range of organic compounds.[3] May cause degradation of acid-sensitive compounds.[2][4]
Alumina HighAvailable as Acidic, Neutral, or BasicGood for separating less polar compounds and amines. Neutral alumina is a good alternative for acid-sensitive compounds.[9]
Florisil® MediumWeakly AcidicMagnesium silicate; often used for separating pesticides and steroids. Can be an alternative for compounds that tail on silica.[4]
C18-bonded Silica Low (Non-polar)HydrophobicUsed for reversed-phase chromatography, typically with polar, aqueous mobile phases.[9]

Table 2: Eluotropic Series (Eluting Power on Silica Gel)

This table lists common solvents in order of increasing polarity and eluting strength in normal-phase chromatography. Solvent mixtures are used to fine-tune the polarity of the mobile phase.

SolventEluting Power (ε°)
Hexane / Pentane0.01
Cyclohexane0.04
Toluene0.29
Dichloromethane (DCM)0.42
Diethyl Ether0.43
Ethyl Acetate (EtOAc)0.58
Acetone0.65
Acetonitrile0.75
Methanol0.95
Water>1.0

Diagrams

Workflow cluster_prep Phase 1: Preparation & Analysis cluster_column Phase 2: Column Setup cluster_run Phase 3: Elution & Isolation TLC Run analytical TLC in various solvent systems (e.g., Hex/EtOAc) Rf_Check Is Rƒ of target compound between 0.3 - 0.4? TLC->Rf_Check Rf_Check->TLC No, adjust polarity Stability Perform 2D TLC (See Protocol 1) Rf_Check->Stability Yes Decomp Does compound decompose? Stability->Decomp Neutralize Use Neutralized Silica or Alumina Decomp->Neutralize Yes Standard Use Standard Silica Gel Decomp->Standard No Pack Pack Column (Slurry Method) Neutralize->Pack Standard->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Run Column & Collect Fractions Load->Elute Analyze Analyze fractions by TLC Elute->Analyze Combine Combine pure fractions & evaporate solvent Analyze->Combine Product Pure Product Combine->Product

Caption: Workflow for purifying brominated heterocycles.

Troubleshooting Start Problem Encountered Problem What is the main issue? Start->Problem LowYield Low / No Yield Problem->LowYield Low Yield PoorSep Poor Separation Problem->PoorSep Poor Separation Tailing Tailing / Streaking Problem->Tailing Tailing CheckStability Did you check stability with 2D TLC? LowYield->CheckStability Overloaded Is sample load >2% of silica weight? PoorSep->Overloaded AcidBase Does compound have acidic/basic sites? Tailing->AcidBase Degradation Solution: Use neutralized silica or alumina. Re-run. CheckStability->Degradation Yes, unstable TooPolar Is Rƒ > 0.8? CheckStability->TooPolar No, stable ReducePolarity Solution: Decrease solvent polarity. Check front-running fractions. TooPolar->ReducePolarity Yes TooDilute Solution: Combine & concentrate expected fractions. Re-analyze. TooPolar->TooDilute No ReduceLoad Solution: Reduce sample load or use a larger column. Overloaded->ReduceLoad Yes CheckPacking Was column packed carefully? (no air bubbles) Overloaded->CheckPacking No Repack Solution: Repack column carefully. Ensure uniform bed. CheckPacking->Repack No, packing issue DryLoad Solution: Use dry loading for poorly soluble samples. CheckPacking->DryLoad Yes, but poor solubility AddModifier Solution: Add modifier to eluent (e.g., 0.5% TEA for bases). AcidBase->AddModifier Yes ChangeStationary Solution: Switch to a different stationary phase (e.g., Alumina). AcidBase->ChangeStationary No, or modifier failed

Caption: Troubleshooting decision tree for column chromatography.

References

Preventing debromination during reactions with 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for scientists and researchers working with 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. This guide is designed to provide expert insight and actionable solutions for a common and frustrating challenge encountered during reactions with this versatile building block: unwanted debromination.

The cleavage of the C-Br bond leads to the formation of the corresponding debrominated byproduct, 5H-cyclopenta[b]pyridin-7(6H)-one, which complicates purification and reduces the yield of the desired product. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you mitigate this side reaction and achieve your synthetic goals.

Section 1: Understanding the Challenge: Why Does Debromination Occur?

The C(3)-Br bond on the pyridinone ring system is susceptible to cleavage under various conditions. The electron-deficient nature of the pyridine ring, combined with the influence of the adjacent carbonyl group, can activate the C-Br bond towards certain reagents and reaction pathways. Debromination, often referred to as hydrodehalogenation, is particularly prevalent in, but not limited to, palladium-catalyzed cross-coupling reactions.

The primary mechanistic culprit is often the in-situ formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from several sources within the reaction mixture, including:

  • Bases: Strong bases, particularly alkoxides, can generate Pd-H species.[2]

  • Solvents: Protic solvents or impurities like water and alcohols can serve as hydride sources.[1]

  • Reagents: Additives or even the organometallic coupling partner can sometimes contribute to hydride formation.

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the reductive cleavage of the C-Br bond instead of the desired cross-coupling. Other potential pathways include direct single-electron transfer (SET) reductions or reactions with highly reactive organometallic intermediates.[3][4]

Section 2: Troubleshooting Guide for Common Reaction Scenarios

This section provides a systematic approach to diagnosing and solving debromination issues in specific experimental contexts.

Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: You observe a significant amount of the debrominated byproduct, 5H-cyclopenta[b]pyridin-7(6H)-one, alongside or instead of your desired coupled product in the crude reaction analysis (LC-MS, NMR).

Root Causes & Corrective Actions:

Potential Cause Explanation & Rationale Recommended Action
Aggressive Base Strong bases like NaOt-Bu, K Ot-Bu, or NaOH are known to promote the formation of Pd-H species, which are primary culprits in reductive debromination.[2]Switch to a milder, non-alkoxide base. Excellent alternatives include K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF. These bases are generally less prone to generating hydride species.[2]
High Reaction Temperature Elevated temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired productive coupling pathway.[1][2]Lower the reaction temperature. Attempt the reaction at a milder temperature (e.g., 60-80 °C) and monitor for improvement. A temperature screen is highly recommended.
Slow Catalytic Turnover If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, it allows more time for competing debromination pathways to occur.Optimize the catalyst/ligand system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate key steps in the catalytic cycle, particularly for heteroaromatic halides.[5]
Protic Impurities The presence of water, alcohols, or other protic impurities can act as a hydride source for the formation of Pd-H species.[1]Ensure rigorous anhydrous and anaerobic conditions. Use freshly distilled, degassed solvents. Dry all reagents thoroughly before use. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).
Troubleshooting Workflow: Pd-Catalyzed Cross-Coupling

Here is a decision-making flowchart to guide your optimization efforts.

G start Significant Debromination Observed in Cross-Coupling base Are you using a strong base (e.g., NaOt-Bu, KOH)? start->base temp Is the reaction temperature > 100 °C? base->temp No action_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃, K₂CO₃) base->action_base Yes ligand Is your ligand known for slow catalytic turnover? temp->ligand No action_temp Action: Lower temperature (e.g., screen 60-80 °C) temp->action_temp Yes conditions Are reagents/solvents anhydrous and degassed? ligand->conditions No action_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->action_ligand Yes end_fail Issue Persists: Consider alternative synthetic route conditions->end_fail Yes action_conditions Action: Use anhydrous, degassed solvents & high-purity reagents conditions->action_conditions No end_success Problem Resolved action_base->temp action_temp->ligand action_ligand->conditions action_conditions->end_success

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Scenario B: Reactions Involving Strong Bases or Nucleophiles (e.g., Lithiation, SNAr)

Symptom: Attempting a reaction with a strong base like n-BuLi or LDA, or a potent nucleophile, results primarily in the debrominated starting material after quenching.

Root Causes & Corrective Actions:

Potential Cause Explanation & Rationale Recommended Action
Halogen-Metal Exchange Organolithium reagents can readily undergo halogen-metal exchange with aryl bromides. The resulting lithiated species is highly basic and can be protonated by the solvent or during workup to give the debrominated product.Use a milder base or alternative metalation strategy. Consider using a Hauser base (R₂NMgX) or a Knochel-type base (TMP-Zn/LiCl) for directed metalation if possible. For SNAr, the issue is less common unless the conditions promote reduction.
Low Temperatures Not Maintained Halogen-metal exchange and other side reactions are often rapid, even at low temperatures. Poor temperature control can lead to loss of selectivity.Ensure cryogenic conditions. Maintain a very low temperature (e.g., -78 °C or lower) throughout the addition of the base/nucleophile and for the duration of the reaction before quenching.
Elimination-Addition (Benzyne-type) Mechanism Very strong bases can potentially promote an elimination-addition mechanism via a reactive aryne-type intermediate, which can lead to a mixture of products, including the debrominated species upon quenching.[6]Modify the base/solvent system. This pathway is less common for bromopyridines compared to other aryl halides but is a mechanistic possibility. Using a less aggressive base or changing the solvent may suppress this pathway.

Section 3: Frequently Asked Questions (FAQs)

Q1: I'm seeing debromination even before adding my coupling partner in a Suzuki reaction. What could be the cause? A1: This strongly suggests that your pre-catalyst activation or the reaction conditions themselves are causing debromination. The combination of your palladium source, ligand, and base in the solvent at a given temperature is likely generating Pd-H species that react with your starting material before transmetalation can occur. The first things to check are your base and temperature, as outlined in Scenario A.[2]

Q2: Can the purity of my this compound starting material be a factor? A2: Yes, absolutely. Impurities in the starting material could potentially act as catalyst poisons or participate in side reactions. However, it is more common for impurities in solvents (e.g., water, peroxides) or reagents (e.g., older, partially decomposed bases or boronic acids) to be the source of the problem. Always use high-purity, anhydrous, and properly degassed materials for sensitive reactions like cross-couplings.[1]

Q3: How can I effectively monitor my reaction for debromination? A3: The best method is to use LC-MS. You can quickly check for the presence of your starting material (mass M), your desired product (mass P), and the debrominated byproduct (mass M-79/81, corresponding to the loss of Br). Taking time points every 30-60 minutes will give you a clear picture of whether the byproduct is forming early or only after prolonged reaction times, which can help diagnose the root cause.

Q4: Are there any "sacrificial additives" I can use to prevent debromination? A4: While not a standard solution, some literature reports suggest that small amounts of radical scavengers (like TEMPO) or mild oxidants can sometimes intercept species that lead to reductive dehalogenation. However, these can also interfere with the desired catalytic cycle. A more robust approach is to optimize the primary reaction parameters (base, ligand, solvent, temperature) first.

Section 4: Optimized Experimental Protocol Example

This section provides a sample protocol for a Suzuki coupling reaction, optimized to minimize debromination.

Reaction: Suzuki Coupling of this compound with Phenylboronic Acid.

G cluster_0 Vessel Preparation cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add this compound, Phenylboronic Acid, and K₃PO₄ to a dry flask. B 2. Add Pd₂(dba)₃ and SPhos ligand. A->B C 3. Seal flask, evacuate, and backfill with Argon (repeat 3x). B->C D 4. Add degassed 1,4-Dioxane/Water (10:1) via syringe. C->D E 5. Heat reaction mixture to 80 °C with vigorous stirring. D->E F 6. Monitor progress by LC-MS for consumption of starting material and formation of byproduct. E->F G 7. Cool to RT, dilute with EtOAc, wash with water and brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify via flash column chromatography (Silica gel). H->I

Caption: Optimized workflow for a Suzuki coupling reaction to minimize debromination.

Detailed Steps:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the relative ratio of product to debrominated byproduct. The reaction is typically complete in 4-12 hours.[2]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-phenyl-5H-cyclopenta[b]pyridin-7(6H)-one.

References

Characterization of impurities in 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis and purification of this important heterocyclic building block. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be effectively achieved via an intramolecular Friedel-Crafts acylation. This common and reliable method involves the cyclization of a suitable precursor, such as 3-(5-Bromo-pyridin-2-yl)propanoic acid, in the presence of a strong acid catalyst. The general synthetic scheme is depicted below.

Synthesis_Overview cluster_synthesis Proposed Synthetic Pathway Starting_Material 3-(5-Bromo-pyridin-2-yl)propanoic acid Intermediate Acylium Ion Intermediate Starting_Material->Intermediate Polyphosphoric Acid (PPA) or similar Lewis Acid Product This compound Intermediate->Product Intramolecular Cyclization HPLC_Troubleshooting Start Crude Product with Unexpected HPLC Peaks LCMS Perform LC-MS Analysis Start->LCMS Mass_Data Obtain Molecular Weights of Impurities LCMS->Mass_Data Hypothesize Hypothesize Impurity Structures (e.g., polymers, isomers) Mass_Data->Hypothesize Isolation Isolate Impurities via Preparative HPLC Hypothesize->Isolation NMR Acquire 1H and 13C NMR of Isolated Impurities Isolation->NMR Structure_Elucidation Confirm Structures NMR->Structure_Elucidation End Impurity Structures Identified Structure_Elucidation->End NMR_Troubleshooting Start Ambiguous 1H NMR Spectrum Check_Solvents Check for Residual Solvents Start->Check_Solvents 2D_NMR Perform 2D NMR (COSY, HSQC, HMBC) Check_Solvents->2D_NMR Structure_Proposed Propose Impurity Structure 2D_NMR->Structure_Proposed Spike_Experiment Perform Spike Experiment with Standards Structure_Confirmed Structure of Impurity Confirmed Spike_Experiment->Structure_Confirmed Structure_Proposed->Spike_Experiment

Validation & Comparative

Comparative study of synthetic routes to cyclopenta[b]pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Cyclopenta[b]pyridinones

Introduction: The cyclopenta[b]pyridine core and its oxidized counterpart, cyclopenta[b]pyridinone, represent a class of fused heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Their rigid, bicyclic structure serves as a valuable pharmacophore, with derivatives exhibiting a wide range of biological activities. The efficient construction of this framework is a key challenge for synthetic chemists. This guide provides a comparative analysis of prominent synthetic strategies, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. We will delve into multicomponent reactions for rapid library generation, classical cyclocondensation methods for specific substitution patterns, and modern C-H activation techniques for late-stage functionalization, providing researchers with the necessary data to select the optimal route for their specific objectives.

Strategy 1: Multicomponent Reactions (MCRs) for Rapid Assembly

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecular architectures from three or more simple starting materials in a single, convergent operation.[1] This approach is prized for its high atom economy, operational simplicity, and its capacity to rapidly generate libraries of structurally diverse compounds, making it ideal for drug discovery programs.[2][3]

A. Five-Component Synthesis of Densely Functionalized Scaffolds

A notable MCR approach involves the condensation of five distinct components: malononitrile, hydrogen sulfide, an aldehyde, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent.[4] This method provides a powerful and modular route to highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Mechanistic Rationale: The reaction proceeds through a complex cascade of intermediates. The initial steps likely involve the formation of a Knoevenagel adduct and a thioenolate, which then participate in a series of Michael additions and cyclizations. The enamine derived from cyclopentanone serves as the foundational C5 block, which ultimately forms the cyclopentane ring of the final product. The choice of components allows for a high degree of variability in the final structure, a key advantage for structure-activity relationship (SAR) studies.

Scope and Limitations: This route is particularly effective for creating a wide array of substituted pyridines. The variability of the aldehyde and alkylating agent components allows for extensive diversification. However, the multi-step, one-pot nature can sometimes lead to complex product mixtures and purification challenges, and the generation of the pyridinone would require a subsequent oxidation step.

Experimental Protocol: Representative Five-Component Synthesis [4]

  • To a stirred solution of 1-(cyclopent-1-en-1-yl)pyrrolidine (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add the selected aromatic aldehyde (10 mmol) and elemental sulfur (10 mmol).

  • Add a catalytic amount of a suitable base, such as triethylamine (2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, add the alkylating agent (e.g., an alkyl halide, 11 mmol) and continue stirring for an additional 12 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product A Aldehyde P Reaction Cascade (Michael Additions, Cyclization, Aromatization) A->P B Malononitrile B->P C Enamine C->P D Sulfur Source D->P E Alkylating Agent E->P Z Substituted Cyclopenta[b]pyridine P->Z

Caption: Workflow for a five-component synthesis.

Strategy 2: Cyclocondensation of Pre-formed Cyclopentanones

This classical strategy involves building the pyridine ring onto a pre-existing cyclopentanone derivative. A prominent example is the reaction between a 2,5-diarylidenecyclopentanone and propanedinitrile (malononitrile) using a basic catalyst.[5][6] This method offers a straightforward and robust pathway to specific 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.

Mechanistic Rationale: The reaction is initiated by the deprotonation of propanedinitrile by a base, such as sodium ethoxide, to form a potent nucleophile. This anion then undergoes a Michael addition to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrile group's α-carbon (or its enolate equivalent) onto the carbonyl carbon, followed by dehydration and tautomerization to yield the aromatic pyridine ring. The alkoxide not only acts as a catalyst but its corresponding alcohol serves as the solvent and can be incorporated into the final product as an alkoxy group at the 2-position.[5]

Scope and Limitations: This route is highly effective for synthesizing symmetrically or unsymmetrically substituted derivatives, depending on the starting cyclopentanone. The yields are generally good to excellent.[5] The primary limitation is the reliance on the availability of the precursor 2,5-diarylidenecyclopentanones, which are themselves typically prepared via a Claisen-Schmidt condensation. Similar to the MCR approach, this route directly yields the pyridine scaffold, and a subsequent oxidation step would be necessary to form the pyridinone.

Experimental Protocol: Cyclocondensation Synthesis[5][6]
  • In a round-bottom flask equipped with a reflux condenser, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium ethoxide (0.02 mol, 1.36 g).

  • Add 50 mL of anhydrous ethanol as the solvent.

  • Heat the reaction mixture to reflux (approx. 80°C) with stirring for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature, then dilute it with 150 mL of distilled water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Cyclocondensation_Mechanism start 2,5-Diarylidenecyclopentanone + Propanedinitrile step1 Michael Addition start->step1 base Base (NaOEt) base->step1 Catalyst step2 Intramolecular Cyclization step1->step2 step3 Dehydration & Tautomerization step2->step3 product 2-Alkoxy-cyclopenta[b]pyridine -3-carbonitrile step3->product

Caption: Key steps in the cyclocondensation pathway.

Strategy 3: Direct Oxidation (C-H Functionalization)

In contrast to methods that build the heterocyclic ring system from acyclic or monocyclic precursors, C-H functionalization offers a more elegant and atom-economical approach by modifying an existing scaffold. The direct oxidation of a methylene (CH2) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine provides a powerful and direct route to the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core.[7]

Mechanistic Rationale: This transformation is achieved using a manganese(II) triflate (Mn(OTf)2) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the terminal oxidant.[7][8] The reaction proceeds in water at room temperature, highlighting its "green" credentials. The proposed mechanism involves the manganese catalyst activating the t-BuOOH to generate radical species. These radicals then abstract a hydrogen atom from the benzylic-like CH2 group of the cyclopentane ring, which is activated by the adjacent pyridine. The resulting carbon-centered radical is then trapped by an oxygen species, leading to the formation of the ketone after further steps. This high degree of chemoselectivity for the benzylic position is a key feature of the method.

Scope and Limitations: This method demonstrates excellent yields and high chemoselectivity for the target pyridinone.[7] It is particularly valuable for the late-stage functionalization of molecules, where the cyclopenta[b]pyridine core is already in place. The reaction conditions are remarkably mild and environmentally friendly. The primary limitation is the requirement of the specific 2,3-cyclopentenopyridine precursor.

Experimental Protocol: Manganese-Catalyzed Oxidation[7][8]
  • To a flask containing 2,3-cyclopentenopyridine (1.0 mmol) in water (3.0 mL), add Mn(OTf)2 (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature (25°C) to ensure dissolution/suspension.

  • Add t-BuOOH (65% in H2O, 3.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 25°C for approximately 24 hours, monitoring the reaction by GC-MS or TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Oxidation_Cycle sub Cyclopenta[b]pyridine (Substrate) Mn_cat Mn(II) Catalyst sub->Mn_cat H• abstraction prod Cyclopenta[b]pyridinone (Product) Mn_cat->prod Oxygen insertion tBuOH t-BuOH (Byproduct) Mn_cat->tBuOH tBuOOH t-BuOOH (Oxidant) tBuOOH->Mn_cat

Caption: Simplified catalytic cycle for C-H oxidation.

Comparative Analysis

The choice of synthetic route is dictated by the specific goals of the project, such as the need for molecular diversity, scalability, or the modification of a complex intermediate.

FeatureMulticomponent Reaction (MCR)CyclocondensationC-H Oxidation
Primary Goal Library synthesis, diversitySpecific, robust synthesisLate-stage functionalization
Key Advantage High convergence & complexityGood yields, well-establishedHigh chemoselectivity, mild conditions
Number of Steps One-pot operationTypically 2 (precursor + cyclization)One step from precursor
Atom Economy Generally highModerateExcellent
Yield Range Variable, often good[4]Good to excellent (up to 75% reported)[5][6]High (up to 88% reported)[8]
Scalability Can be challenging to optimizeGenerally goodDemonstrated on gram scale[9]
Substrate Scope Broad (depends on components)Dependent on cyclopentanone precursorDependent on pyridine precursor
Directness to Pyridinone Indirect (requires oxidation)Indirect (requires oxidation)Direct

Field-Proven Insights:

  • For early-stage drug discovery, where the goal is to screen a wide range of analogs, Multicomponent Reactions are unparalleled. Their ability to generate vast chemical diversity from simple building blocks allows for rapid exploration of the chemical space around the cyclopenta[b]pyridine scaffold.

  • For process development or scale-up of a specific target molecule, the Cyclocondensation route offers a more predictable and often higher-yielding pathway. Its two-step nature allows for purification of the intermediate, which can simplify the final reaction and workup.

  • For medicinal chemistry programs involving the modification of a complex, late-stage intermediate, C-H Oxidation is the superior strategy. Its ability to directly install the ketone functionality under mild conditions without disturbing other sensitive functional groups is a significant advantage, saving numerous protection/deprotection steps.

Conclusion

The synthesis of cyclopenta[b]pyridinones can be approached from several distinct and effective angles. MCRs provide a rapid, diversity-oriented entry point, ideal for initial discovery efforts. Classical cyclocondensation remains a robust and reliable method for accessing specific substitution patterns. Finally, the modern C-H oxidation strategy stands out for its elegance, efficiency, and directness, representing the most advanced approach for the late-stage synthesis of the target pyridinone core. The selection of a particular route should be a strategic decision based on a thorough evaluation of the project's specific needs, balancing the requirements for speed, diversity, yield, and scalability.

References

Mass spectrometry analysis of 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel heterocyclic compounds is paramount. This compound, a brominated pyridinone derivative, presents a unique analytical challenge due to the interplay of its fused ring system, keto-functionality, and the presence of a halogen atom. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this molecule, offering insights into how different ionization methods can be leveraged for either molecular weight confirmation or detailed structural elucidation.

To fully appreciate the influence of the bromine substituent on the mass spectrum, this guide will draw a direct comparison between this compound and its non-halogenated analogue, 5H-cyclopenta[b]pyridin-7(6H)-one. This comparative approach will provide researchers with a clear understanding of the analytical signatures introduced by the bromine atom and will inform the selection of the most appropriate analytical strategy for their research objectives.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is perhaps the most critical decision in the mass spectrometry analysis of a small molecule, as it dictates the extent of fragmentation and, consequently, the nature of the information obtained.[1][2] Here, we compare a "hard" ionization technique, Electron Impact (EI), with a "soft" ionization technique, Electrospray Ionization (ESI), for the analysis of our target compounds.

Electron Impact (EI) Mass Spectrometry: A Tool for Structural Elucidation

Electron Impact (EI) is a high-energy ionization technique that involves bombarding the analyte with a beam of electrons, leading to the formation of a molecular ion (M+) and extensive fragmentation.[3] This makes EI-MS an invaluable tool for deducing the structure of an unknown compound by piecing together its fragment ions.

For This compound , the EI mass spectrum is expected to be characterized by a distinctive molecular ion region. Due to the natural isotopic abundance of bromine (79Br and 81Br are present in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z values separated by two mass units (M+ and M+2).[4][5]

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragments. Common fragmentation patterns for heterocyclic compounds include the loss of small, stable neutral molecules.[6][7] For this particular molecule, likely fragmentation pathways include:

  • Loss of a bromine radical (•Br): This would result in a significant fragment at M-79 and M-81.

  • Loss of carbon monoxide (CO): The presence of a carbonyl group makes the loss of CO a highly probable fragmentation event, leading to a fragment at M-28.[6][8]

  • Loss of HBr: Elimination of hydrogen bromide could also occur, yielding a fragment at M-80 and M-82.[6]

In contrast, the EI spectrum of the non-brominated analogue, 5H-cyclopenta[b]pyridin-7(6H)-one , would show a single molecular ion peak at its corresponding molecular weight. The fragmentation would be simpler, likely dominated by the loss of CO and potentially other small fragments from the cyclopentanone ring. The absence of the characteristic bromine isotopic pattern and bromine-related losses would be the most striking difference.

Electrospray Ionization (ESI) Mass Spectrometry: Confirming Molecular Weight

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution, typically with minimal fragmentation.[1][9] This makes it the ideal choice for accurately determining the molecular weight of a compound. ESI is particularly well-suited for polar molecules and those that can be readily protonated or deprotonated.[2]

For This compound , analysis by ESI in positive ion mode would be expected to yield a prominent protonated molecule, [M+H]+. Similar to the EI spectrum, this would appear as a pair of peaks of nearly equal intensity at m/z [M+H]+ and [M+2+H]+, again reflecting the isotopic signature of bromine. The minimal fragmentation would provide a clear and unambiguous confirmation of the compound's molecular weight.

For the non-brominated analogue, 5H-cyclopenta[b]pyridin-7(6H)-one , ESI would produce a single major peak corresponding to its protonated molecule, [M+H]+. The comparison of the two ESI spectra would immediately confirm the successful incorporation of a single bromine atom in the target compound.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the analysis of this compound using both EI-MS and ESI-MS.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve sample in appropriate solvent injection Inject sample into MS instrument prep->injection ionization Ionization (EI or ESI) injection->ionization analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->analysis detection Ion Detection analysis->detection processing Data Acquisition & Processing detection->processing interpretation Spectral Interpretation (Fragmentation Analysis) processing->interpretation

Caption: General workflow for mass spectrometry analysis.

Protocol 1: Analysis by Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

This protocol is designed for structural elucidation through fragmentation analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI)

      • Electron Energy: 70 eV

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 40-400

      • Scan Rate: 2 scans/second

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peaks (M+ and M+2) and confirm the characteristic 1:1 isotopic pattern for a single bromine atom.

    • Analyze the fragment ions and propose fragmentation pathways based on mass differences from the molecular ion.

Protocol 2: Analysis by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This protocol is optimized for accurate molecular weight determination.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation and Parameters:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

      • Capillary Voltage: 3.5 kV

      • Drying Gas (Nitrogen) Flow: 10 L/min

      • Drying Gas Temperature: 325 °C

      • Mass Range: m/z 100-500

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak of the analyte.

    • Identify the protonated molecular ion peaks ([M+H]+ and [M+2+H]+).

    • Verify that the mass difference is 2 Da and the intensity ratio is approximately 1:1, confirming the presence of one bromine atom.

Proposed Fragmentation Pathway and Data Summary

Proposed EI Fragmentation of this compound

G cluster_frags cluster_frags2 M [C8H6BrNO]+• m/z 211/213 M_Br [C8H6NO]+ m/z 132 M->M_Br - •Br M_CO [C7H6BrN]+• m/z 183/185 M->M_CO - CO M_HBr [C8H5NO]+• m/z 131 M->M_HBr - HBr M_CO_Br [C7H6N]+ m/z 104 M_CO->M_CO_Br - •Br

Caption: Proposed EI fragmentation for the target molecule.

Comparative Data Summary
FeatureEI-MS AnalysisESI-MS Analysis
Analyte This compound This compound
Primary Ion Molecular Ion (M+•)Protonated Molecule ([M+H]+)
m/z of Primary Ion 211/213212/214
Isotopic Pattern M+ / M+2 (approx. 1:1)[M+H]+ / [M+2+H]+ (approx. 1:1)
Fragmentation ExtensiveMinimal to None
Key Fragments m/z 183/185 (-CO), m/z 132 (-Br), m/z 131 (-HBr)Typically none observed
Primary Use Structural ElucidationMolecular Weight Confirmation
Analyte 5H-cyclopenta[b]pyridin-7(6H)-one (Analogue)5H-cyclopenta[b]pyridin-7(6H)-one (Analogue)
Primary Ion Molecular Ion (M+•)Protonated Molecule ([M+H]+)
m/z of Primary Ion 133134
Isotopic Pattern Single M+ peakSingle [M+H]+ peak
Fragmentation ModerateMinimal to None
Key Fragments m/z 105 (-CO)Typically none observed

Conclusion

The mass spectrometry analysis of this compound is a multifaceted task that can be tailored to specific analytical goals. For researchers seeking to confirm the identity and molecular weight of a synthesized compound, the soft ionization technique of ESI-MS is the superior choice, providing a clear protonated molecular ion with the characteristic bromine isotopic signature. Conversely, when detailed structural information is required to confirm regiochemistry or identify unknown related substances, the rich fragmentation data provided by EI-MS is indispensable. By understanding the principles behind these techniques and comparing the resulting data to that of a non-halogenated analogue, researchers can confidently and accurately characterize this and other novel heterocyclic compounds.

References

A Comparative Guide to the X-ray Crystallography of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function and potential applications. The 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one scaffold and its derivatives represent a class of heterocyclic compounds with significant synthetic interest. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for determining the three-dimensional atomic arrangement of these molecules. We will explore optimal crystallization strategies, the intricacies of data refinement, and how this technique measures up against other analytical methods, supported by illustrative experimental data and established protocols.

The Imperative of Structural Verification

The precise spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, an unambiguous crystal structure is the gold standard, providing critical insights into intermolecular interactions and informing the design of more potent and selective therapeutic agents. While various spectroscopic methods offer valuable structural information, single-crystal X-ray diffraction stands alone in its ability to provide a complete and unequivocal three-dimensional molecular structure.[1][2]

Synthesis of the Core Scaffold

The journey to a crystal structure begins with the synthesis of the target compound. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be synthesized through methods such as the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[3] Another approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile to yield highly functionalized derivatives.[4] The successful synthesis and purification of these compounds are critical prerequisites for obtaining high-quality crystals suitable for diffraction studies.

Crystallization: The Art and Science of Ordered Solids

The most challenging step in X-ray crystallography is often the growth of a well-ordered single crystal.[2] For heterocyclic compounds like the this compound derivatives, a systematic screening of crystallization conditions is essential.

Comparative Crystallization Techniques

Several techniques are commonly employed for the crystallization of small organic molecules.[5] The choice of method and solvent can dramatically influence crystal quality. Below is a comparison of common techniques with hypothetical outcomes for a representative derivative.

Technique Solvent System Temperature (°C) Hypothetical Outcome Advantages Disadvantages
Slow Evaporation Dichloromethane/Hexane20-25Small needles, often intergrownSimple setupCrystals can grow on vessel walls; rapid evaporation may yield poor quality crystals.[6]
Vapor Diffusion Acetone solution diffusing into Ethyl Acetate4Prismatic, well-formed single crystalsExcellent for small quantities; yields high-quality crystals.[7]Requires careful selection of solvent/anti-solvent pair.
Liquid-Liquid Diffusion Methanol solution layered with Diethyl Ether4Large, block-shaped crystalsCan produce large, high-quality crystals.Requires immiscible or slowly miscible solvents; can be difficult to set up.
Cooling Crystallization Saturated solution in hot AcetonitrileCooled from 80 to 4Small, well-defined platesGood for compounds with temperature-dependent solubility.[5]May lead to rapid precipitation and small crystals if cooling is too fast.
Experimental Protocol: Vapor Diffusion Crystallization

This protocol describes a robust method for obtaining diffraction-quality crystals of a this compound derivative.

Materials:

  • This compound derivative (5-10 mg)

  • Acetone (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Small glass vial (e.g., 0.5 mL)

  • Larger glass vial (e.g., 4 mL) with a screw cap

  • Syringe and 0.22 µm filter

Procedure:

  • Dissolve 5-10 mg of the purified compound in a minimal amount of acetone (e.g., 0.2 mL) in the small vial. Ensure the compound is fully dissolved.

  • Filter the solution using a syringe filter to remove any particulate matter.

  • Place the small vial, uncapped, inside the larger vial.

  • Add 1-2 mL of ethyl acetate (the anti-solvent) to the larger vial, ensuring the level is below the top of the inner vial.

  • Seal the larger vial tightly with the screw cap.

  • Allow the system to stand undisturbed at a constant temperature (e.g., 4°C or room temperature).

  • The less volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor, gradually increasing the concentration of the compound and inducing crystallization.

  • Monitor for crystal growth over several days to weeks.

Crystallization Workflow

cluster_prep Preparation cluster_cryst Crystallization cluster_eval Evaluation synthesis Synthesize & Purify Derivative dissolve Dissolve in Suitable Solvent synthesis->dissolve setup Set up Crystallization Experiment (e.g., Vapor Diffusion) dissolve->setup nucleation Nucleation & Crystal Growth setup->nucleation harvest Harvest & Mount Crystal nucleation->harvest diffraction X-ray Diffraction harvest->diffraction cluster_synth Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr_ms NMR & Mass Spectrometry purification->nmr_ms crystallography X-ray Crystallography purification->crystallography Requires Single Crystal nmr_ms->crystallography Complementary Data refinement Data Refinement & Model Building crystallography->refinement final_structure Final Validated 3D Structure refinement->final_structure

References

The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Cyclopenta[b]pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopenta[b]pyridinone Scaffold and the Strategic Role of Bromination

In the landscape of medicinal chemistry, the pyridinone core is a well-established "privileged structure."[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile scaffold for developing therapeutics targeting a range of conditions, from cancers to inflammatory diseases.[1] Fusing this ring with a cyclopentane moiety to form the cyclopenta[b]pyridinone core creates a rigid, three-dimensional structure that is increasingly recognized for its potential in both medicine and agriculture.[2]

This guide delves into a critical aspect of optimizing this scaffold: halogenation, with a specific focus on bromination. We will objectively compare the biological activities of brominated cyclopenta[b]pyridinone derivatives against their non-brominated precursors. The central thesis, supported by experimental data, is that bromination is not merely an incremental modification but a pivotal strategic step. It serves as a versatile chemical handle, enabling further diversification through cross-coupling reactions, ultimately leading to derivatives with significantly enhanced and diverse biological activities.[3] We will explore this through the lens of antiviral, fungicidal, and potential anticancer applications, providing the in-depth technical details and experimental causality required for researchers in drug and pesticide discovery.

The Bromine Handle: Why This Halogen is a Medicinal Chemist's Ally

Before examining specific data, it is crucial to understand why introducing a bromine atom is such a powerful strategy. The choice is rooted in fundamental principles of medicinal chemistry:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution of the pyridinone ring system. This can modulate the pKa of the molecule and its ability to interact with biological targets.

  • Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets, although this effect must be carefully balanced to maintain adequate solubility.

  • Metabolic Stability: Halogenation can block sites of metabolic attack, increasing the half-life of a compound in biological systems.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can provide an additional anchoring point, increasing binding affinity and potency.

  • Synthetic Versatility: Critically, a bromine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. This allows for the straightforward introduction of a vast array of chemical groups (e.g., aryl, heteroaryl), enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[3]

The following case study on 5-aryl-cyclopenta[c]pyridine derivatives demonstrates how bromination serves as the gateway to unlocking these benefits.

Comparative Biological Activity: A Case Study in Antiviral and Fungicidal Agents

A recent study by Tan et al. (2025) provides a compelling case for the strategic importance of bromination.[3][4] Researchers began with the natural product cerbinal, a non-brominated cyclopenta[c]pyridine, and sought to enhance its biological activity. A key step in their synthetic strategy was the bromination of the core scaffold, which then allowed for the synthesis of 30 novel 5-aryl-cyclopenta[c]pyridine derivatives.[3] The subsequent biological testing revealed that this approach yielded compounds with significantly superior antiviral and fungicidal properties compared to the original, non-brominated lead compound.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

The inhibitory effects of the new derivatives were tested against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. The data clearly show that the aryl-substituted derivatives, made possible by the initial bromination step, are significantly more potent than the commercial antiviral agent Ribavirin.

Table 1: Comparative Antiviral Activity against TMV at 500 µg/mL

Compound ID Substitution Inactivation Effect (%) Curative Effect (%) Protection Effect (%)
4k m-methoxyphenyl 51.1 ± 1.9[4][5] 50.7 ± 3.6[4][5] 53.8 ± 2.8[4][5]
4g Not specified in abstract Higher than Ribavirin[3] Not Reported Higher than Ribavirin[3]
Ribavirin Commercial Control Lower than 4g and 4k[3] Not Reported Lower than 4g and 4k[3]
Cerbinal Lead Compound (Non-brominated precursor) Lower than synthesized derivatives[3] Lower than synthesized derivatives[3] Lower than synthesized derivatives[3]

(Data sourced from Tan, J. et al., Journal of Agricultural and Food Chemistry, 2025)[3][4]

The standout compound, 4k , featuring a m-methoxyphenyl group, demonstrated potent inactivation, curative, and protective effects, all hovering around 50-54%.[4][5] This represents a dramatic improvement over the initial lead compound and established commercial controls. This enhancement is not attributable to bromine itself remaining in the final molecule, but to the fact that the bromo-intermediate was essential for introducing the potent aryl moiety.

Broad-Spectrum Fungicidal Activity

The same library of compounds was screened for fungicidal activity against several pathogenic fungi. The results again underscore the success of the synthetic strategy. Compound 4i , a 3,4,5-trifluorophenyl derivative, showed remarkable and broad-spectrum activity.

Table 2: Fungicidal Activity of Compound 4i at 50 µg/mL

Pathogenic Fungus Inhibition Ratio (%)
Sclerotinia sclerotiorum 91.9[3][6]
Botrytis cinerea 75.0[3][6]
Phytophthora infestans 62.5[3][6]

(Data sourced from Tan, J. et al., Journal of Agricultural and Food Chemistry, 2025)[3][6]

An inhibition ratio of 91.9% against Sclerotinia sclerotiorum is particularly noteworthy. This demonstrates that the synthetic diversification enabled by the brominated intermediate can be leveraged to develop compounds with potent activity across different biological domains.

Potential Mechanism of Action: Kinase Inhibition and the PI3K/Akt Pathway

While the primary data for this class of compounds focuses on agrochemical applications, the broader pyridinone scaffold is a well-known inhibitor of various protein kinases, which are crucial regulators of cellular processes like growth, proliferation, and survival.[1][7] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[8]

A key pathway frequently modulated by kinase inhibitors is the PI3K/Akt/mTOR pathway.[9][10] This pathway is central to cell survival and proliferation. While the specific molecular target of the cyclopenta[b]pyridinones discussed here has not been definitively identified as a kinase, their structural motifs suggest this is a highly probable mechanism for any observed anticancer or cytotoxic effects. The inhibition of a kinase like PI3K or Akt would lead to the downstream effects of reduced cell proliferation and the induction of apoptosis (programmed cell death).

Below is a diagram illustrating the canonical PI3K/Akt signaling pathway, a likely target for pyridinone-based inhibitors.

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits Bad, FoxO Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Cyclopenta[b]pyridinone Inhibitor Inhibitor->PI3K Potential Target Inhibitor->Akt Potential Target TMV_Assay_Workflow cluster_prep Preparation cluster_application Application (Half-Leaf Method) cluster_analysis Analysis Cultivate Cultivate N. tabacum (6-8 leaf stage) Curative 1. Inoculate Leaf 2. Apply Compound Cultivate->Curative Protective 1. Apply Compound 2. Inoculate Leaf Cultivate->Protective Inactivation 1. Mix Cmpd + TMV 2. Inoculate Leaf Cultivate->Inactivation Prepare_TMV Prepare TMV Suspension (50 µg/mL) Prepare_TMV->Curative Prepare_TMV->Protective Prepare_TMV->Inactivation Prepare_Cmpd Prepare Test Compound Solutions Prepare_Cmpd->Curative Prepare_Cmpd->Protective Prepare_Cmpd->Inactivation Incubate Incubate 3-4 Days in Greenhouse Curative->Incubate Protective->Incubate Inactivation->Incubate Count Count Local Lesions (Treated vs. Control) Incubate->Count Calculate Calculate % Inhibition Count->Calculate

References

A Comparative Guide to 3-Halocyclopenta[b]pyridin-7-ones as Prospective PDE10A Inhibitors: A-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the prospective Structure-Activity Relationships (SAR) of 3-halocyclopenta[b]pyridin-7-ones as a novel class of inhibitors for Phosphodiesterase 10A (PDE10A). As a Senior Application Scientist, the following content is synthesized from established medicinal chemistry principles, extensive data on existing PDE10A inhibitors, and detailed experimental protocols to offer a forward-looking technical guide for researchers in neurotherapeutics.

Introduction: The Therapeutic Promise of Targeting PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its high expression in the medium spiny neurons of the striatum positions it as a critical regulator of signaling pathways implicated in a range of central nervous system (CNS) disorders, including schizophrenia and Huntington's disease.[1] Inhibition of PDE10A elevates cAMP and cGMP levels, modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia. This mechanism has generated significant interest in the development of selective PDE10A inhibitors as a novel therapeutic strategy.[2][3]

While numerous scaffolds have been explored, the 3-halocyclopenta[b]pyridin-7-one core represents an under-investigated yet potentially fruitful area for novel inhibitor design. This guide will explore the hypothetical SAR of this scaffold, compare it with existing alternatives, and provide the experimental framework necessary to validate these hypotheses.

The 3-Halocyclopenta[b]pyridin-7-one Scaffold: A Prospective SAR Analysis

Direct experimental data on the SAR of 3-halocyclopenta[b]pyridin-7-ones as PDE10A inhibitors is not yet prevalent in published literature. However, by drawing parallels with known pyridinone-containing inhibitors and understanding the role of halogens in medicinal chemistry, we can construct a robust, data-driven, hypothetical SAR.[4][5][6]

The core scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, provides a rigid bicyclic system amenable to synthetic modification.[7] The pyridinone moiety is a key feature in several classes of phosphodiesterase inhibitors, often participating in crucial hydrogen bonding interactions within the enzyme's active site.[5][8]

Caption: Core structure and hypothetical SAR of 3-halocyclopenta[b]pyridin-7-ones.

The Role of the 3-Halo Substituent

The introduction of a halogen at the 3-position is hypothesized to serve several key functions:

  • Potency Enhancement: Halogen atoms can form halogen bonds with electron-rich residues in the PDE10A active site, potentially increasing binding affinity.[9]

  • Metabolic Stability: Strategic placement of halogens can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the molecule.[9]

  • Modulation of Physicochemical Properties: Halogens can influence lipophilicity and permeability, which are critical for CNS drug candidates that must cross the blood-brain barrier.[10]

A systematic exploration of different halogens (F, Cl, Br) at this position would be a critical first step in elucidating the SAR.

Modifications to the Cyclopenta and Pyridinone Rings

Further optimization of this scaffold would involve substitutions on both the cyclopentane and pyridinone rings. The cyclopentane ring offers vectors for substitution to probe hydrophobic pockets within the PDE10A active site. The pyridinone nitrogen could be substituted to explore additional interactions, though in many PDE inhibitors, an unsubstituted N-H is crucial for hydrogen bonding.[8]

Comparative Analysis with Alternative PDE10A Inhibitors

To contextualize the potential of the 3-halocyclopenta[b]pyridin-7-one scaffold, it is essential to compare its hypothesized properties with those of well-established PDE10A inhibitors.

Scaffold Class Key SAR Features Reported Potency (IC50) Potential Advantages of 3-Halocyclopenta[b]pyridin-7-ones
Papaverine Analogs Isoquinoline core with dimethoxy substitutions.[1]~30 nM[11]Novel, potentially more synthetically tractable core with opportunities for unique IP.
MP-10 (Quinoline-based) Extended structure with a central pyrazole.[11]Sub-nanomolarMore compact scaffold may lead to improved physicochemical properties and brain penetration.
TP-10 (Thienopyrimidine-based) Heterocyclic core with multiple H-bond donors/acceptors.NanomolarThe 3-halo substituent offers a distinct mechanism for potency enhancement via halogen bonding.

Experimental Protocols for Evaluation

The validation of the 3-halocyclopenta[b]pyridin-7-one scaffold requires a rigorous experimental cascade. The following protocols provide a framework for the in vitro and in vivo characterization of novel inhibitors.

In Vitro PDE10A Enzymatic Inhibition Assay

This assay determines the potency of a test compound in inhibiting PDE10A activity.

A Prepare Assay Plate with Test Compound and PDE10A Enzyme B Incubate to Allow Compound-Enzyme Interaction A->B C Initiate Reaction with Fluorescently Labeled cAMP B->C D Incubate for a Fixed Time C->D E Add Binding Agent D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G

Caption: Workflow for PDE10A enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute test compounds in DMSO.

    • Dilute recombinant human PDE10A enzyme to the working concentration in assay buffer.

    • Prepare a solution of fluorescently labeled cAMP (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted test compound or control to the wells.

    • Add 10 µL of diluted PDE10A enzyme solution.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution to initiate the reaction.

    • Incubate for 60-120 minutes to reach binding equilibrium.

    • Add a binding agent that specifically binds to the linearized, fluorescently labeled AMP product.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PDE Selectivity Profiling

To ensure the therapeutic potential and minimize off-target effects, it is crucial to assess the selectivity of lead compounds against other PDE families.

Methodology:

The enzymatic inhibition assay described above can be adapted to other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6) by using the respective purified enzymes. The IC50 values obtained for each PDE isoform are then compared to the IC50 for PDE10A to determine the selectivity ratio.

In Vitro ADME and Pharmacokinetic Profiling

For CNS drug candidates, early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.

A Solubility and Lipophilicity B Metabolic Stability (Microsomes, Hepatocytes) A->B C Plasma Protein Binding A->C D Blood-Brain Barrier Permeability (e.g., PAMPA, Caco-2) B->D E CYP450 Inhibition D->E

Caption: Key in vitro ADME assays for CNS drug candidates.

Key Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiologically relevant buffer.

  • Lipophilicity (LogD7.4): Measures the compound's distribution between an aqueous and an organic phase at physiological pH.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • Plasma Protein Binding: Measured using techniques like equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.

  • Blood-Brain Barrier (BBB) Permeability: Can be initially assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay.

In Vivo Efficacy: The Conditioned Avoidance Response (CAR) Model

The CAR model is a well-validated behavioral assay for predicting the antipsychotic-like activity of a compound.[12]

Experimental Procedure:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

  • Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.

  • Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound or vehicle.

  • Data Collection: The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.

  • Interpretation: A compound with antipsychotic-like activity is expected to selectively suppress the conditioned avoidance response without significantly affecting the escape response, indicating that the effect is not due to general motor impairment.

Conclusion and Future Directions

The 3-halocyclopenta[b]pyridin-7-one scaffold represents a promising, yet underexplored, avenue for the development of novel PDE10A inhibitors. The hypothetical SAR presented in this guide, based on established medicinal chemistry principles, provides a rational starting point for the design and synthesis of a focused library of compounds. The strategic incorporation of a halogen at the 3-position is anticipated to be a key determinant of potency and pharmacokinetic properties.

The comprehensive experimental protocols outlined herein offer a clear path for the in vitro and in vivo evaluation of these novel compounds. A thorough investigation of the SAR, coupled with rigorous pharmacokinetic and efficacy testing, will be essential to validate the potential of this scaffold and to identify lead candidates for further development as therapeutics for schizophrenia, Huntington's disease, and other debilitating CNS disorders.

References

A Comparative In Vitro Evaluation of Novel 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone for identifying next-generation therapeutic agents. The cyclopenta[b]pyridine core, a fusion of a cyclopentane and a pyridine ring, has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including antiviral, insecticidal, and fungicidal properties.[1][2][3] This guide presents a comprehensive framework for the in vitro evaluation of a novel class of compounds: 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one derivatives. Given the novelty of this scaffold, this document serves as a robust, protocol-driven comparison, providing researchers with the necessary methodologies to assess their therapeutic potential, benchmarked against established clinical and research compounds.

Our investigation is founded on the hypothesis that this scaffold may harbor potent anti-proliferative and cytotoxic activities, potentially through the inhibition of key cellular signaling pathways, such as protein kinases, which are frequently dysregulated in cancer.[4][5][6] We will detail the requisite experimental designs, from initial cytotoxicity screening to mechanistic kinase inhibition assays, and provide a comparative analysis against a standard chemotherapeutic agent, Doxorubicin, and a broad-spectrum kinase inhibitor, Staurosporine.

I. Foundational Cytotoxicity Profiling: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines.[3][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells, which results in the formation of purple formazan crystals.[9][10] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Harvest and count cells from logarithmic phase cultures of selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

2. Compound Treatment:

  • Prepare a 10 mM stock solution of each this compound derivative, Doxorubicin, and Staurosporine in DMSO.
  • Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 100 µM).
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

3. Incubation and Assay Development:

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
  • Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
  • Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.[9]
  • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Cytotoxicity Data (Hypothetical)
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1 5.28.13.9
Derivative 2 15.822.512.4
Derivative 3 0.91.50.7
Doxorubicin 0.8 - 2.5[2][11]1.5 - 2.0[2][12]~0.5
Staurosporine ~0.02~0.05~0.01

Note: IC₅₀ values for Doxorubicin and Staurosporine are representative ranges from the literature and can vary based on experimental conditions.

II. Enhanced Sensitivity Cytotoxicity Assessment: The XTT Assay

To corroborate the findings from the MTT assay and to leverage a method with higher sensitivity and a simpler workflow, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is employed. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and making it more amenable to high-throughput screening.[10]

The protocol for the XTT assay is similar to the MTT assay in terms of cell seeding and compound treatment. The primary difference lies in the reagent addition and readout. After the treatment incubation period, a mixture of XTT and an electron coupling agent is added to the wells, and the plate is incubated for 2-4 hours before measuring the absorbance, typically between 450 and 500 nm.[10]

III. Mechanistic Insight: In Vitro Kinase Inhibition Assay

The pyridine moiety is a common feature in many approved kinase inhibitors.[4][13] To investigate whether the cytotoxic effects of the this compound derivatives are mediated through kinase inhibition, a biochemical kinase inhibition assay is a logical next step.[5][6][14] A luminescence-based assay that quantifies ATP consumption during the kinase reaction provides a robust and high-throughput method to determine inhibitory activity.[13][14]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

1. Reagent Preparation:

  • Prepare serial dilutions of the test compounds and the positive control, Staurosporine, in a suitable buffer.
  • Prepare a reaction mixture containing the target kinase (e.g., a representative tyrosine or serine/threonine kinase), its specific substrate peptide, and ATP at a concentration near its Km value.

2. Kinase Reaction:

  • In a white, opaque 384-well plate, add the diluted compounds.
  • Add the kinase to each well and incubate briefly to allow for inhibitor binding.
  • Initiate the reaction by adding the substrate/ATP mixture.
  • Incubate at 30°C for 60 minutes.[14]

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
  • Add a detection reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction, producing a luminescent signal.
  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[14][15]

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Comparative Kinase Inhibition Data (Hypothetical vs. a Representative Kinase)
CompoundKinase A IC₅₀ (nM)
Derivative 1 250
Derivative 2 >10,000
Derivative 3 15
Staurosporine 5 - 20[14]

Note: Staurosporine is a broad-spectrum inhibitor, and its IC₅₀ varies depending on the specific kinase.[8]

IV. Visualizing the Experimental Framework

To provide a clear overview of the evaluation process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Evaluation Workflow start Synthesize & Purify This compound Derivatives primary_screen Primary Cytotoxicity Screening (MTT Assay) vs. Cancer Cell Panel start->primary_screen Test Compounds secondary_screen Secondary Cytotoxicity Screening (XTT Assay) Confirmation & Sensitivity primary_screen->secondary_screen Active Compounds mechanistic_study Mechanistic Study (Kinase Inhibition Assay) primary_screen->mechanistic_study Active Compounds data_analysis Data Analysis (IC50 Determination) primary_screen->data_analysis Viability Data secondary_screen->data_analysis Viability Data mechanistic_study->data_analysis Inhibition Data conclusion Identify Lead Candidates for Further Development data_analysis->conclusion Comparative IC50 Values

Caption: Experimental workflow for the in vitro evaluation of novel derivatives.

G cluster_1 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Autophosphorylation Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TF Transcription Factors Kinase3->TF Phosphorylation Response Cell Proliferation, Survival, etc. TF->Response Gene Expression Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition

Caption: A potential point of intervention for the novel derivatives in a signaling cascade.

V. Discussion and Future Directions

The hypothetical data presented herein suggests that derivatives of the this compound scaffold warrant further investigation as potential anticancer agents. Specifically, "Derivative 3" demonstrates potent cytotoxicity against multiple cancer cell lines with IC₅₀ values comparable to the established chemotherapeutic agent, Doxorubicin. Furthermore, its low nanomolar inhibition of a representative kinase suggests a potential mechanism of action that could be further explored. In contrast, "Derivative 2" shows minimal activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing the scaffold.

This guide provides a foundational blueprint for the initial in vitro characterization of these novel compounds. The logical progression from broad cytotoxicity screening to more focused mechanistic studies allows for an efficient and data-driven evaluation process.[1] Future work should expand upon these findings by:

  • Broadening the Scope: Screening against a larger panel of cancer cell lines, including those with known resistance mechanisms.

  • Kinase Profiling: Assessing the selectivity of potent derivatives against a comprehensive panel of kinases to identify specific targets and potential off-target effects.

  • Cell-Based Mechanistic Assays: Investigating the downstream effects of kinase inhibition, such as apoptosis induction and cell cycle arrest, using techniques like flow cytometry.[7]

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.[3]

By adhering to the rigorous, comparative methodologies outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of the novel this compound scaffold.

References

A Comparative Guide to Catalytic Syntheses of Cyclopenta[b]pyridinones: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopenta[b]pyridinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. The efficient construction of this bicyclic system is a key objective in synthetic chemistry, spurring the development of diverse catalytic strategies. This guide provides an in-depth comparison of the leading catalytic methods for the synthesis of cyclopenta[b]pyridinones, offering a critical evaluation of their efficacy, mechanistic underpinnings, and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclopenta[b]pyridinone Core

The fusion of a cyclopentanone ring with a pyridinone moiety creates a unique structural architecture with a rich three-dimensionality that is highly sought after in medicinal chemistry. This core is present in a range of bioactive molecules, exhibiting activities from anticancer to anti-inflammatory properties. The synthetic accessibility of this scaffold, however, is non-trivial and has been the subject of considerable research. This guide will dissect and compare four distinct and prominent catalytic approaches: Manganese-catalyzed oxidation, Rhodium-catalyzed C-H activation and annulation, Gold-catalyzed cycloisomerization, and Palladium-catalyzed cross-coupling and annulation strategies.

Comparative Analysis of Catalytic Strategies

The choice of a synthetic route to cyclopenta[b]pyridinones is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Below, we compare the efficacy of different catalytic systems, not for a single transformation, but for the distinct and powerful strategies they enable.

Table 1: Quantitative Comparison of Catalytic Methods for Cyclopenta[b]pyridinone and Analog Synthesis
Catalytic SystemTypical Catalyst & LoadingReaction TypeTemperature (°C)Time (h)Yield Range (%)Key AdvantagesKey Limitations
Manganese Mn(OTf)₂ (0.5 mol%)C-H Oxidation2516-7268-98Mild conditions, high yields, uses water as solvent, low catalyst loading.Limited to substrates with a pre-existing cyclopentane ring.
Rhodium [Cp*RhCl₂]₂ (4 mol%)C-H Annulation25-607-1260-95High regioselectivity, broad substrate scope for alkynes and acrylamides.[1]Requires an external oxidant (e.g., Cu(OAc)₂), catalyst can be expensive.[2]
Gold Ph₃PAuCl / AgSbF₆ (5 mol%)Cycloisomerization25-801-470-95Very mild conditions, rapid reactions, excellent for alkyne activation.[2]Substrate scope can be limited to specific enyne or related precursors.
Palladium Pd(OAc)₂ (5-10 mol%)C-H Alkenylation / Annulation90-12012-3640-85High functional group tolerance, versatile for various cross-couplings.[3]Often requires higher temperatures and ligands for catalyst stability and selectivity.

In-Depth Mechanistic Discussion and Strategic Application

Understanding the catalytic cycle is paramount for optimizing reaction conditions and predicting outcomes. Each of the compared catalytic systems operates through a distinct mechanistic pathway, offering unique advantages for specific synthetic challenges.

Manganese-Catalyzed C-H Oxidation: A Green and Direct Approach

This method provides a direct route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from its corresponding 2,3-cyclopentenopyridine precursor.[4] The use of Manganese(II) triflate as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature makes this an environmentally benign and highly efficient process.[4][5]

Causality in Experimental Design: The choice of Mn(OTf)₂ is crucial; its Lewis acidity activates the t-BuOOH, facilitating the generation of a high-valent manganese-oxo species. Water as a solvent is not only "green" but also promotes the reaction, likely through favorable solvation of the ionic intermediates. The reaction's success hinges on the selective oxidation of the benzylic-like C-H bonds adjacent to the pyridine ring, which are activated towards radical abstraction.

Catalytic Cycle Diagram:

manganese_cycle MnII Mn(II) MnIV Mn(IV)=O MnII->MnIV  t-BuOOH MnIII Mn(III)-OH MnIV->MnIII  RH MnIII->MnII  -H₂O Substrate Substrate (RH) Product Product (R=O) tBuOOH t-BuOOH tBuOH t-BuOH H2O H₂O

Caption: Proposed catalytic cycle for Mn-catalyzed C-H oxidation.

Rhodium-Catalyzed C-H Annulation: Building the Pyridinone Ring

Rhodium(III) catalysis enables the de novo synthesis of the pyridinone ring through the coupling of acrylamides and alkynes.[1] This approach is particularly powerful for creating highly substituted pyridinones with excellent regioselectivity. The reaction typically proceeds via a C-H activation, migratory insertion of the alkyne, and reductive elimination sequence.

Causality in Experimental Design: The use of a Cp* (pentamethylcyclopentadienyl) ligand on the rhodium center is critical for catalyst stability and activity. An external oxidant, often Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination. The choice of directing group on the acrylamide nitrogen influences the efficiency of the initial C-H activation step.

Experimental Workflow Diagram:

rhodium_workflow start Start reactants Acrylamide, Alkyne, [Cp*RhCl₂]₂, Cu(OAc)₂, Solvent start->reactants reaction Reaction Setup (Inert Atmosphere, Heating) reactants->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Column Chromatography workup->purification product Pure Pyridinone purification->product

Caption: General experimental workflow for Rh-catalyzed pyridinone synthesis.

Gold-Catalyzed Cycloisomerization: Mild and Rapid Ring Formation

Gold catalysts, particularly Au(I) complexes, are exceptional π-acids, making them highly effective for activating alkynes towards nucleophilic attack.[2] In the context of pyridinone synthesis, this is often exploited in intramolecular cyclization reactions of substrates containing both an alkyne and a nucleophilic nitrogen or a precursor that can generate one.

Causality in Experimental Design: The combination of a gold(I) chloride precatalyst with a silver salt (e.g., AgSbF₆) is a common strategy to generate a highly electrophilic cationic gold(I) species in situ. The choice of solvent can be critical, with non-coordinating solvents often being preferred to avoid catalyst inhibition. The reaction proceeds under very mild conditions, often at room temperature, and with short reaction times.

Catalytic Cycle Diagram:

gold_cycle AuI [L-Au]⁺ Alkyne_complex Alkyne-Au(I) Complex AuI->Alkyne_complex  + Alkyne Cyclization Intramolecular Nucleophilic Attack Alkyne_complex->Cyclization Vinyl_Au Vinyl-Au(I) Intermediate Cyclization->Vinyl_Au Protodeauration Protodeauration Vinyl_Au->Protodeauration  + H⁺ Protodeauration->AuI  Regeneration Product Cyclized Product Protodeauration->Product Substrate Substrate H_source H⁺ Source

Caption: Simplified mechanism for Au(I)-catalyzed intramolecular cyclization.

Palladium-Catalyzed Annulation: Versatility and Functional Group Tolerance

Palladium catalysis offers a vast toolbox for the synthesis of pyridinones, often through cascade reactions involving C-H activation, cross-coupling, and annulation steps.[3] While often requiring higher reaction temperatures than gold or manganese catalysis, palladium-based methods are renowned for their broad functional group tolerance.

Causality in Experimental Design: The choice of ligand is critical in palladium catalysis to control reactivity and selectivity. For C-H activation reactions, a directing group is often necessary. The oxidant and base are also key parameters to optimize. The versatility of palladium allows for the coupling of a wide range of substrates, making it a powerful tool for late-stage functionalization.

Experimental Protocols

The following are representative, detailed protocols for two of the discussed catalytic systems. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Manganese-Catalyzed Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[6]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 equiv.).

  • Add deionized water (2.5 mL).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.005 equiv.).

  • Stir the mixture at 25 °C.

  • Add t-BuOOH (2.5 mmol, 5.0 equiv., 65% in H₂O) dropwise to the stirring solution.

  • Continue stirring at 25 °C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the desired product.

Protocol 2: Rhodium-Catalyzed Synthesis of a Substituted Pyridone[1]

Materials:

  • N-Phenylacrylamide derivative

  • Unsymmetrical alkyne

  • [Cp*RhCl₂]₂

  • Copper(II) acetate (Cu(OAc)₂)

  • Methanol

  • Saturated aqueous ammonium chloride

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the N-phenylacrylamide (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (0.008 mmol, 0.04 equiv.), and Cu(OAc)₂ (0.6 mmol, 3.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the unsymmetrical alkyne (0.2 mmol, 1.0 equiv.) and anhydrous methanol (6 mL) via syringe.

  • Stir the reaction mixture at 25 °C for 7-12 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the substituted pyridone.

Conclusion and Future Outlook

The synthesis of cyclopenta[b]pyridinones can be achieved through a variety of elegant catalytic strategies, each with its own set of advantages and limitations. Manganese-catalyzed oxidation offers a green and direct route for specific precursors, while rhodium-catalyzed annulation provides a powerful method for the de novo construction of the pyridinone ring with high regioselectivity. Gold catalysis excels in mild and rapid cycloisomerizations, and palladium catalysis provides a versatile platform for complex annulations with broad functional group tolerance.

The future of this field lies in the development of even more efficient and selective catalysts, particularly those based on earth-abundant metals. Furthermore, the application of enantioselective catalysis to the synthesis of chiral cyclopenta[b]pyridinones remains a significant and important challenge. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors and to contribute to the ongoing innovation in this exciting area of heterocyclic chemistry.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The heterocyclic compound 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one is a valuable synthetic intermediate in the development of novel therapeutics and functional materials.[1] As with any synthesized compound intended for high-stakes applications, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring experimental reproducibility, safety, and efficacy. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity determination of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate techniques for their specific needs.

Introduction: The Imperative of Purity

In drug discovery and materials science, impurities can drastically alter a compound's biological activity, toxicity, and physical properties. For a molecule like this compound, potential impurities could include starting materials, reaction byproducts, isomers, or residual solvents. A multi-faceted analytical approach is therefore essential to detect, identify, and quantify these impurities, leading to a confident and accurate purity assignment. This guide will focus on a combination of chromatographic and spectroscopic methods, each providing a unique and complementary piece of the purity puzzle.

Core Analytical Strategies: An Orthogonal Approach

No single analytical method can definitively determine the purity of an organic compound. A robust assessment relies on the principle of orthogonality, wherein different techniques that measure distinct chemical or physical properties are used in tandem.[2] This minimizes the risk of hidden bias or co-eluting impurities that might be missed by a single method.[2] For our target compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity value. These are supported by confirmatory methods like Mass Spectrometry (MS) for impurity identification and Elemental Analysis (EA) for empirical formula verification.

dot graph "Purity_Assessment_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_0" { label="Phase 1: Initial Screening & Quantification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_1" { label="Phase 2: Identification & Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_2" { label="Phase 3: Final Report"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Report [label="Certificate of Analysis\n(Final Purity Statement)", shape="note", fillcolor="#FFFFFF"]; }

HPLC -> LCMS [label="Characterize peaks >0.1%"]; qNMR -> Report [label="Absolute Purity Value"]; HPLC -> Report [label="Chromatographic Purity (%)"]; EA -> Report [label="Confirms Elemental Composition"]; MeltingPoint -> Report [label="Supports Purity Assessment"]; LCMS -> Report [label="Impurity Profile"]; } enddot Figure 1: A logical workflow for the comprehensive purity assessment of a synthesized organic compound.

Comparative Analysis of Key Purity Assessment Techniques

Each analytical technique offers distinct advantages and limitations. The choice of methods should be based on the specific requirements of the research, such as the need for high accuracy, the types of impurities expected, and available instrumentation.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.[3]Quantification of non-volatile organic impurities.High sensitivity and resolution for separating structurally similar compounds.Requires a chromophore for UV detection; relative quantification requires response factor assumptions.
qNMR Signal intensity is directly proportional to the number of nuclei.[4]Absolute purity determination without a specific reference standard of the analyte.[5]Highly accurate and precise; provides structural information; non-destructive.[6]Lower sensitivity than HPLC; requires a high-purity internal standard; potential for signal overlap.[4]
GC-MS Separation of volatile compounds followed by mass-based detection.Analysis of residual solvents and volatile/thermally stable impurities.Excellent sensitivity and specificity for volatile compounds; provides mass information for identification.[7]Not suitable for non-volatile or thermally labile compounds like the target analyte.
LC-MS HPLC separation coupled with mass spectrometry.Identification of unknown impurities detected by HPLC.Provides molecular weight information, aiding in the structural elucidation of impurities.[8]Quantification can be complex and less accurate than UV or NMR.
Elemental Analysis Combustion of the sample to determine the mass fractions of C, H, N, etc.[9]Confirmation of the empirical formula.[10]Provides fundamental confirmation of the compound's elemental composition.Insensitive to impurities with the same empirical formula (isomers); requires high sample purity for accurate results (typically >98%).[9]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: This method is the workhorse for determining the chromatographic purity and detecting related substances. Given the aromatic ketone structure of the analyte, it is expected to have a strong UV chromophore, making UV detection highly suitable.[11] A reverse-phase C18 column is selected as a versatile starting point for moderately polar organic molecules.[12]

Step-by-Step Protocol:

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to a final concentration of 0.5 mg/mL.

  • Analysis: Inject a blank (diluent), a system suitability standard, and the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Quantitative ¹H NMR (qNMR)

Rationale: qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[4][13] This method is independent of the analyte's physical properties and does not require an identical reference material, making it a primary analytical method.[5][6] Maleic acid is chosen as an internal standard due to its high purity, stability, and sharp singlet in a region unlikely to overlap with analyte signals.

Step-by-Step Protocol:

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized compound into a clean vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton sequence (e.g., zg30).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of interest (typically 30-60 seconds to ensure full relaxation for quantification).

    • Number of Scans (ns): 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

Elemental Analysis (CHN)

Rationale: Elemental analysis provides fundamental proof of the compound's elemental composition, confirming that the synthesized product matches the expected empirical formula (C₈H₆BrNO).[9][10] The results should be within ±0.4% of the theoretical values to be considered acceptable.[9]

Step-by-Step Protocol:

  • System: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.

  • Sample Preparation: Submit ~2-3 mg of the dried, homogenous sample in a pre-weighed tin capsule.

  • Analysis: The instrument performs combustion of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. Bromine content is typically determined by a separate method (e.g., Schöniger oxidation followed by titration).

  • Data Comparison: Compare the experimental mass percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula.

    • Theoretical for C₈H₆BrNO (MW: 212.05 g/mol ):

      • C: 45.31%

      • H: 2.85%

      • Br: 37.69%

      • N: 6.61%

      • O: 7.54%

Conclusion and Best Practices

The purity assessment of synthesized this compound requires a meticulous, multi-technique approach.

  • Primary Quantification: Use HPLC-UV for a high-resolution view of organic impurities and establish a chromatographic profile.

  • Orthogonal Confirmation: Employ qNMR as an independent, primary method to determine an absolute purity value, which can validate the HPLC results.[2]

  • Structural & Elemental Verification: Use LC-MS to identify significant impurities found in the HPLC analysis and perform Elemental Analysis to confirm the empirical formula of the bulk material.

By combining these orthogonal techniques, researchers can build a comprehensive and self-validating purity profile, ensuring the quality and reliability of their synthesized compound for downstream applications in research and development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end with the acquisition of experimental data. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one, a brominated heterocyclic compound. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of personnel and the environment.

Core Safety Directives: Immediate Handling and Hazard Awareness

Before initiating any procedure involving this compound, a thorough understanding of its potential hazards is essential. Based on the data for its isomer, this compound should be treated as hazardous.[2]

Hazard Profile (based on 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one):

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: [2]

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. A systematic approach to waste collection and segregation is crucial to prevent dangerous reactions and ensure compliant disposal.

Step 1: Designate a Halogenated Organic Waste Container

All waste containing this compound must be collected in a designated container for halogenated organic waste . Never mix this waste with non-halogenated streams; doing so complicates disposal and significantly increases costs.[3][4]

Step 2: Container Selection and Labeling
  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Waste Accumulation and Storage
  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be placed in a sealed, labeled bag and then into the designated solid halogenated waste container.

  • Liquid Waste: Solutions containing this compound should be collected in the designated liquid halogenated waste container.

  • Storage: Waste containers should be kept closed when not in use and stored in a well-ventilated, designated satellite accumulation area within the laboratory. Secondary containment is highly recommended to mitigate the impact of potential spills.

Chemical_Degradation_Workflow Start Brominated Waste (this compound) Dissolution Dissolve in appropriate solvent (e.g., Ethanol) Start->Dissolution Catalyst Add Pd/C catalyst Dissolution->Catalyst Hydrogenation React under Hydrogen Atmosphere Catalyst->Hydrogenation Monitoring Monitor reaction progress (TLC/GC-MS) Hydrogenation->Monitoring Decision Is reaction complete? Monitoring->Decision Decision->Hydrogenation No Filtration Filter to remove Pd/C catalyst Decision->Filtration Yes Disposal Dispose of filtrate as Non-Halogenated Waste Filtration->Disposal

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and novel molecule synthesis, the commitment to safety is as crucial as the pursuit of discovery. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one, a compound for which specific safety data may be limited. By employing principles of chemical analogy and risk assessment, this document serves as an essential operational plan for researchers, scientists, and drug development professionals. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that rigorous safety protocols are an integral part of your innovative work.

Hazard Assessment: An Analog-Based Approach

  • Brominated Aromatic Compounds: These compounds are often associated with toxicity and can be irritants to the skin, eyes, and respiratory tract.[1] Bromine itself is highly corrosive and a powerful oxidizing agent.[1][2] While the bromine in this molecule is covalently bonded, thermal decomposition or reaction with incompatible materials could release hazardous bromine-containing substances.

  • Pyridinone Derivatives: Pyridine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the central nervous system, liver, and kidneys.

  • Ketones: Ketones are generally flammable and can be irritating to the eyes and respiratory system.

Based on this analysis, this compound should be treated as a hazardous substance with the potential for irritation, toxicity, and unknown long-term health effects. A structurally similar compound, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is classified with hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Eye Damage/Irritation: Expected to be a serious eye irritant.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[3] This is not merely a checklist but a system designed for redundant protection.

PPE ComponentSpecificationRationale & Best Practices
Hand Protection Double-gloving: Nitrile inner gloves, Neoprene or Viton™ outer gloves.Disposable nitrile gloves offer good splash protection against a wide range of chemicals.[4] For halogenated organic compounds, a more robust outer glove like neoprene is recommended for extended handling. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes.[4][5] A face shield is required over the goggles whenever there is a risk of explosion, significant splashing, or a highly exothermic reaction.[4]
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.A lab coat protects the skin and personal clothing from splashes. FR properties are crucial as many organic compounds and solvents are flammable.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[3]
Respiratory Protection Work must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors, which should be assumed to be toxic.[3] If procedures with a high risk of aerosolization cannot be contained within a fume hood, a NIOSH-approved respirator with organic vapor cartridges would be required, which necessitates enrollment in a respiratory protection program.[4][6]

Safe Handling Workflow: A Procedural Blueprint

Adherence to a strict, step-by-step protocol minimizes the potential for exposure at every stage of handling. This workflow is designed as a self-validating system, where each step confirms the safety of the preceding one.

G cluster_pre Pre-Handling cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling Pre1 Verify Fume Hood Certification Pre2 Assemble All Materials & Glassware Pre1->Pre2 Pre3 Don PPE (Coat, Goggles, Gloves) Pre2->Pre3 H1 Perform All Transfers & Weighing Pre3->H1 H2 Keep Containers Tightly Closed H1->H2 H3 Monitor Reaction Continuously H2->H3 Post1 Quench Reaction & Decontaminate Glassware H3->Post1 Post2 Segregate Halogenated Waste Post1->Post2 Post3 Clean Work Surface Post2->Post3 Post4 Doff PPE (Outer Gloves, Shield, Inner Gloves, Coat) Post3->Post4 Post5 Wash Hands Thoroughly Post4->Post5 G Start Spill Occurs Size Is the spill large or unmanageable? Start->Size Evacuate Evacuate Area Alert EH&S Call 911 Size->Evacuate Yes SmallSpill Small Spill (Manageable) Size->SmallSpill No Absorb Absorb with Inert Material (e.g., Vermiculite, Sand) SmallSpill->Absorb Collect Collect into a Labeled, Sealable Container Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of as Halogenated Organic Waste Decon->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one
Reactant of Route 2
3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.